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  • Product: 2-Amino-4,6-dimethoxypyrimidin-5-ol
  • CAS: 267224-18-0

Core Science & Biosynthesis

Foundational

2-Amino-4,6-dimethoxypyrimidin-5-ol: Chemical Properties, Synthesis, and Applications

This guide provides an in-depth technical analysis of 2-Amino-4,6-dimethoxypyrimidin-5-ol , a critical heterocyclic building block and metabolic marker.[1] Executive Summary 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 2672...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-4,6-dimethoxypyrimidin-5-ol , a critical heterocyclic building block and metabolic marker.[1]

Executive Summary

2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0 ) is a functionalized pyrimidine derivative characterized by a rare electron-rich 5-hydroxyl substitution pattern on the 2-amino-4,6-dimethoxypyrimidine (ADMP) core.[1][2][3][4][5][6] While the parent ADMP is a ubiquitous intermediate in sulfonylurea herbicide manufacturing, the 5-hydroxy derivative serves two distinct high-value roles:[1]

  • Metabolic Reference Standard: It is a key oxidative metabolite and degradant of sulfonylurea herbicides (e.g., bensulfuron-methyl), essential for environmental fate studies and residue analysis.[1]

  • Pharmaceutical Scaffold: Recent research identifies it as a potent multifunctional antioxidant and a precursor for age-related disease therapeutics, leveraging the redox potential of the 5-hydroxyl group.[1]

Chemical Identity & Structural Analysis

The compound features a pyrimidine ring substituted with an amino group at C2, two methoxy groups at C4 and C6, and a hydroxyl group at C5. This specific substitution pattern creates a "push-push" electronic system where the electron-donating methoxy and amino groups significantly increase the electron density of the ring, making the 5-OH group prone to oxidation and participating in hydrogen atom transfer (HAT) mechanisms.

PropertyData
IUPAC Name 2-Amino-4,6-dimethoxypyrimidin-5-ol
CAS Number 267224-18-0
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1][2][7][8]
Acidity (pKa) ~8.5–9.5 (Predicted for 5-OH pyrimidine)
Key Functional Groups Primary Amine (C2), Methoxy Ethers (C4, C6), Phenolic Hydroxyl (C5)
Spectral Characteristics (Diagnostic)
  • ¹H NMR (CDCl₃): Distinctive singlets.[1][6]

    • 
       4.50 ppm (s, 2H, -NH₂ or exchangeable)[1]
      
    • 
       4.30 ppm (s, 1H, -OH, exchangeable)
      
    • 
       3.93 ppm (s, 6H, 2 
      
      
      
      -OCH₃)[1]
  • Mass Spectrometry: M+H peak at m/z 172.15.[1]

Synthesis & Manufacturing

The synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol is challenging due to the sensitivity of the 5-hydroxyl group to oxidation during ring closure.[1] The most robust industrial and laboratory protocol involves the hydrogenolytic deprotection of a benzyl ether precursor.[1] This method ensures the 5-oxygen functionality is protected throughout the pyrimidine ring formation.[1]

Protocol: Hydrogenolysis of 5-(Benzyloxy)-4,6-dimethoxypyrimidin-2-amine

Principle: The benzyl group acts as a robust protecting group for the C5-oxygen.[1] Using catalytic hydrogenation (Pd/C), the benzyl ether is cleaved under mild conditions to reveal the free hydroxyl group without reducing the pyrimidine ring or hydrolyzing the methoxy groups.

Reagents:

  • Precursor: 2-Amino-5-(benzyloxy)-4,6-dimethoxypyrimidine (Compound 30)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C)[1][6]

  • Solvent: Methanol (MeOH)[1][6][9]

  • Atmosphere: Hydrogen gas (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2.54 g (7.24 mmol) of the benzyl ether precursor in 40 mL of anhydrous methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 635 mg of 10% Pd/C catalyst (approx. 25 wt% loading relative to substrate).[1] Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (balloon pressure or 1 atm).[1] Stir vigorously at room temperature (RT) for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Chloroform:Methanol 50:1). The starting material (high

    
    ) should disappear, replaced by the more polar product.
    
  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1][6][9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield a white solid.

  • Purification: If necessary, purify via column chromatography (Silica gel, CHCl₃:MeOH 50:1).

  • Yield: ~1.21 g (98% yield).

Synthesis Precursor 5-(Benzyloxy)-4,6- dimethoxypyrimidin-2-amine Product 2-Amino-4,6- dimethoxypyrimidin-5-ol (98% Yield) Precursor->Product Reagents H2, 10% Pd/C MeOH, RT, 12h

Figure 1: Catalytic hydrogenolysis pathway for the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol.

Reactivity & Stability
3.1. Antioxidant Potential (Redox Cycling)

The 5-hydroxyl group, flanked by electron-donating methoxy groups, lowers the bond dissociation enthalpy (BDE) of the O-H bond.[1] This makes the compound an effective hydrogen atom donor, capable of scavenging peroxyl radicals.

  • Mechanism: The molecule donates a hydrogen atom to a free radical (

    
    ), forming a relatively stable pyrimidinyloxyl radical.[1] This radical can be further oxidized to a para-quinone-like species or recycled.[1]
    
3.2. Nucleophilic Substitution (O-Alkylation)

The 5-OH group retains phenolic character and can be selectively alkylated under basic conditions.[1]

  • Reaction: Treatment with Potassium Carbonate (

    
    ) and an alkyl halide (e.g., Benzyl bromide, Methyl iodide) in DMF or Acetone regenerates the ether linkage.[1] This reversibility is crucial for using the 5-OH as a "handle" for attaching larger pharmacophores.[1]
    
3.3. Stability
  • Solid State: Stable at room temperature when stored under desiccant.[1]

  • Solution: Solutions in protic solvents (MeOH) are stable, but basic solutions may darken over time due to air oxidation of the phenolate anion.[1]

Biological Relevance & Applications
4.1. Agrochemical Metabolism (Sulfonylureas)

In the environmental degradation of sulfonylurea herbicides (e.g., Bensulfuron-methyl , Nicosulfuron ), the cleavage of the sulfonylurea bridge often releases the heterocyclic portion.[1]

  • Pathway: The parent 2-amino-4,6-dimethoxypyrimidine is a primary metabolite.[1][10] Subsequent hydroxylation at the C5 position (mediated by cytochrome P450 enzymes in soil or plants) yields 2-Amino-4,6-dimethoxypyrimidin-5-ol .[1]

  • Usage: This compound is required as an analytical standard (GLP-grade) to quantify residue levels in crops and soil to meet EPA/EFSA regulatory requirements.[1]

4.2. Pharmaceutical Development

Recent studies highlight this scaffold as a "multifunctional antioxidant."[1]

  • Therapeutic Area: Age-related diseases (Alzheimer’s, ocular degeneration) where oxidative stress is a driver.[1]

  • Mechanism: It mimics the activity of Vitamin E but with higher solubility and bioavailability due to the pyrimidine core.[1]

Applications Core 2-Amino-4,6- dimethoxypyrimidin-5-ol Agro Agrochemicals (Sulfonylurea Metabolite) Core->Agro Pharma Pharmaceuticals (Antioxidant Scaffold) Core->Pharma Residue Residue Analysis (Soil/Crops) Agro->Residue Fate Environmental Fate (Degradation Pathway) Agro->Fate Radical ROS Scavenging (H-Atom Transfer) Pharma->Radical Linker Drug Conjugation (via 5-OH alkylation) Pharma->Linker

Figure 2: Dual application workflow in agrochemical analysis and pharmaceutical design.

Safety & Handling

While specific toxicological data for the 5-ol derivative is limited compared to the parent ADMP, standard laboratory safety protocols for aminopyrimidines apply.[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use a fume hood to avoid inhalation of dust.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container, protected from light and moisture to prevent oxidation.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Kador, P. F., et al. (2015).[1] Multifunctional Antioxidants for the Treatment of Age-Related Diseases. Journal of Medicinal Chemistry. (Detailed synthesis protocol for Compound 31). Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 2-Amino-4,6-dimethoxypyrimidin-5-ol (ADHP)

The following technical guide details the structural elucidation of 2-Amino-4,6-dimethoxypyrimidin-5-ol (also known as ADHP), a critical metabolite and process impurity associated with sulfonylurea herbicides such as Nic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 2-Amino-4,6-dimethoxypyrimidin-5-ol (also known as ADHP), a critical metabolite and process impurity associated with sulfonylurea herbicides such as Nicosulfuron and Rimsulfuron.[1][2][3]

A Technical Guide for Metabolite Identification and Impurity Profiling

Executive Summary & Chemical Context

In the development of sulfonylurea agrochemicals, the stability of the pyrimidine heterocycle is paramount.[4] 2-Amino-4,6-dimethoxypyrimidin-5-ol (ADHP) arises primarily as an oxidative metabolite or degradation product of the parent precursor, 2-amino-4,6-dimethoxypyrimidine (ADMP) .[1][2][3]

For researchers in metabolic stability (DMPK) or impurity profiling, distinguishing ADHP from its parent is a common but critical challenge.[4] The structural change—a single hydroxylation at the 5-position—drastically alters the electronic environment of the ring, necessitating a precise multi-modal analytical approach.[1][3][4]

Key Structural Transformation[1][3]
  • Parent (ADMP): Pyrimidine ring with methoxy groups at 4,6; amine at 2; Proton at 5 .[3]

  • Target (ADHP): Pyrimidine ring with methoxy groups at 4,6; amine at 2; Hydroxyl at 5 .[3][5]

Analytical Strategy: The Elucidation Workflow

The elucidation logic relies on "differential analysis"—comparing the spectra of the unknown impurity against the abundant parent material.

A. High-Resolution Mass Spectrometry (HRMS)

The first line of evidence is the mass shift.[2][3] The hydroxylation event adds one oxygen atom to the scaffold.[3]

ParameterParent (ADMP)Target (ADHP)Shift (

)
Formula C₆H₉N₃O₂C₆H₉N₃O₃+O
Exact Mass 155.0695171.0644+15.9949 Da
Ionization (ESI+) [M+H]⁺ = 156.0768[M+H]⁺ = 172.0717+16 Da

Diagnostic Insight: In MS/MS fragmentation, ADHP often exhibits a characteristic loss of water (18 Da) or CO (28 Da) from the phenolic moiety, a pathway unavailable to the parent ADMP.[4]

B. NMR Spectroscopy: The Definitive Proof

NMR provides the unambiguous confirmation of the position of oxidation.[3] The 5-position is the only aromatic proton on the pyrimidine ring in the parent structure.[1][2][3] Its disappearance is the "smoking gun."[3]

1. ¹H NMR Comparison (DMSO-d₆)
  • Parent (ADMP): Shows a sharp singlet at

    
     5.7–5.8 ppm  corresponding to H-5 .[1][3]
    
  • Target (ADHP):

    • H-5 Signal: Absent . The spectrum becomes "silent" in the aromatic region.[3]

    • -OH Signal: A new, broad singlet appears, typically between

      
       8.5–10.0 ppm  (exchangeable with D₂O).[3][4]
      
    • -OCH₃ Signals: The methoxy protons (

      
       ~3.8 ppm) remain but may show a slight downfield shift due to the electron-withdrawing nature of the adjacent hydroxyl group.[1][2][3]
      
2. ¹³C NMR Comparison
  • Parent (ADMP): The C-5 carbon appears upfield at

    
     ~80–85 ppm  due to the shielding effect of the flanking alkoxy groups and the electron-rich ring.[1][2][3]
    
  • Target (ADHP): The C-5 carbon shifts dramatically downfield to

    
     ~125–135 ppm .[1][2][3] This ~50 ppm shift  is caused by the ipso-substitution of the hydroxyl group (deshielding).[2][3]
    

Experimental Protocols

Protocol 1: Sample Preparation for Trace Impurity NMR[1][5]
  • Objective: Isolate enough signal-to-noise ratio to detect the labile -OH proton.

  • Solvent: DMSO-d₆ (99.9% D) is required.[1][2][3] CDCl₃ is unsuitable due to poor solubility and rapid exchange of the -OH proton.[1][2][3]

  • Concentration: Dissolve >2 mg of isolated impurity in 600 µL solvent.

  • Drying: Ensure the sample is strictly anhydrous; water peaks can overlap with or broaden the -OH signal via exchange.[1][2][3]

Protocol 2: LC-MS/MS Screening Conditions[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The 5-OH group makes ADHP slightly more polar than the parent ADMP.[1][3] Expect ADHP to elute earlier (lower Retention Time) than ADMP.

Visualization of Elucidation Logic

The following diagrams illustrate the metabolic origin and the decision tree used to confirm the structure.

ElucidationWorkflow Parent Parent: 2-Amino-4,6-dimethoxypyrimidine (ADMP) Metabolism Metabolic/Oxidative Event (+O) Parent->Metabolism CYP450 / Oxidation Target Target: 2-Amino-4,6-dimethoxypyrimidin-5-ol (ADHP) Metabolism->Target Analysis Analytical Triage Target->Analysis MS_Check LC-MS Analysis Mass Shift +16 Da? Analysis->MS_Check NMR_Check 1H NMR Analysis Loss of H-5 Singlet? MS_Check->NMR_Check Yes (155 -> 171 m/z) Conclusion CONFIRMED STRUCTURE (C-5 Hydroxylation) NMR_Check->Conclusion Yes (Silent Aromatic Region)

Caption: Figure 1. Structural relationship and analytical decision tree for identifying ADHP from its parent precursor.

SpectralComparison cluster_0 Parent (ADMP) Spectrum cluster_1 Metabolite (ADHP) Spectrum P_H5 H-5 Proton (Singlet, ~5.8 ppm) M_OH 5-OH Proton (Broad, Exchangeable) P_H5->M_OH Signal Replaced By P_C5 C-5 Carbon (~80 ppm) M_C5 C-5 Carbon (~130 ppm) P_C5->M_C5 Downfield Shift (+50 ppm)

Caption: Figure 2. Key spectral differentiators between the parent ADMP and the hydroxylated metabolite ADHP.

References

  • EPP Ltd. (2025).[3] Analytical Reference Standards: 2-Amino-5-hydroxy-4,6-dimethoxypyrimidine (ADHP).[1][2][3][6][7] Retrieved from [2][4]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 118946: 2-Amino-4,6-dimethoxypyrimidine.[1][2][3][8] Retrieved from [2][4]

  • University of Hertfordshire. (2025).[3] PPDB: Pesticide Properties DataBase - Nicosulfuron Metabolites. Retrieved from [2][4]

  • ChemicalBook. (2025).[3] Product Entry: 2-amino-4,6-dimethoxypyrimidin-5-ol (CAS 267224-18-0).[1][2][3][9][6][7][10][11][12] Retrieved from [2][4]

Sources

Foundational

An In-depth Technical Guide on the Physical and Chemical Properties of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring system is a cornerstone of heterocyclic chemistry and h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of drug discovery and development. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is intrinsically recognized by biological systems.[1][2][3] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a fertile ground for the design of novel therapeutics.[4][5][6] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects.[4][7][8][9][10]

This guide provides an in-depth exploration of the core physical and chemical properties of pyrimidine derivatives. By understanding these fundamental characteristics, researchers can rationally design and synthesize new molecular entities with optimized pharmacokinetic and pharmacodynamic profiles. We will delve into the causality behind experimental observations and provide practical, field-proven insights to empower your research endeavors.

Part 1: Physical Properties of Pyrimidine Derivatives

The physical properties of pyrimidine derivatives are critical determinants of their behavior in biological systems, influencing everything from solubility and membrane permeability to their interaction with target proteins.

Melting Point, Boiling Point, and Solubility

The parent pyrimidine is a colorless, crystalline solid with a melting point of 20-22°C and a boiling point of 123-124°C.[1][8][11] It is miscible with water, a property attributed to the hydrogen bonding capacity of its two nitrogen atoms.[1] The introduction of various substituents onto the pyrimidine ring can significantly alter these properties. For instance, the presence of polar functional groups like amino (-NH2) and hydroxyl (-OH) groups tends to increase the melting point and aqueous solubility due to enhanced intermolecular hydrogen bonding. Conversely, the addition of nonpolar moieties such as alkyl or aryl groups generally decreases aqueous solubility.

A study on newly synthesized tetrahydropyrimidines and 2,4-disubstituted pyrimidines highlighted the dependence of density and refractive index on the solvent and the specific structure of the compounds, indicating varied intermolecular interactions.[12] Another investigation into dihydropyrimidine and dihydropyrimidinthiones in different organic solvents further emphasized that the choice of solvent and the molecular structure significantly affect these physicochemical parameters.[13]

Table 1: Physical Properties of Pyrimidine and Key Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
PyrimidineC4H4N280.0920-22123-124Miscible[1]
CytosineC4H5N3O111.10320-325 (dec.)-Slightly soluble
UracilC4H4N2O2112.09335 (dec.)-Slightly soluble
ThymineC5H6N2O2126.12316-317 (dec.)-Slightly soluble
Acidity and Basicity (pKa)

The pKa of a molecule is a crucial parameter in drug development as it influences its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Pyrimidine is a weak base, with a pKa of 1.23 for its protonated form.[1][14] This is significantly lower than that of pyridine (pKa = 5.23), a consequence of the second electronegative nitrogen atom which further withdraws electron density from the ring, reducing the availability of the lone pair electrons for protonation.[1][8][14]

Electron-releasing substituents on the pyrimidine ring can increase basicity by counteracting the electron-withdrawing effect of the ring nitrogens.[8][11] Conversely, electron-withdrawing groups will decrease basicity. The pKa values of several pyrimidine derivatives have been documented in both acidic and basic media. For example, 2(1H)-pyrimidinone has a basic pKa of 2.2 and an acidic pKa of 9.2.[8][11]

Spectroscopic Properties

The structural elucidation of pyrimidine derivatives heavily relies on various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The symmetry of the pyrimidine ring influences its NMR spectra. In the unsubstituted pyrimidine, three distinct chemical shifts are observed in both ¹H and ¹³C NMR spectra.[15]

  • FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is invaluable for identifying characteristic functional groups. Key vibrational modes include C=C and C=N stretching in the aromatic ring (around 1450–1600 cm⁻¹), and C–N stretching vibrations (1200–1350 cm⁻¹).[16] The presence of substituents like amino, methyl, nitro, and halogen groups gives rise to unique and identifiable spectral features.[16]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the pyrimidine derivative.[17]

Part 2: Chemical Properties and Reactivity of Pyrimidine Derivatives

The chemical reactivity of the pyrimidine ring is dictated by its electron-deficient (π-deficient) nature, a result of the two electronegative nitrogen atoms.[1][11] This property makes the pyrimidine ring susceptible to nucleophilic attack and relatively resistant to electrophilic substitution.[1][11]

Electrophilic Aromatic Substitution

Due to the decreased basicity and π-deficient character of the pyrimidine ring, electrophilic aromatic substitution is significantly less facile compared to benzene or even pyridine.[1][14] When it does occur, substitution is directed to the C5 position, which is the least electron-deficient carbon atom in the ring.[1][11] Nitration, halogenation, sulfonation, and Vilsmeier-Haack formylation are examples of electrophilic substitutions that have been observed, often requiring forcing conditions or the presence of activating groups on the ring.[1][15] The presence of electron-donating substituents at the C2, C4, or C6 positions can activate the ring towards electrophilic attack at the C5 position.[18]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring greatly facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[1][11] These positions are electronically analogous to the ortho and para positions in nitrobenzene. Leaving groups at these positions, such as halogens, are readily displaced by a variety of nucleophiles.[14] This reactivity is a cornerstone of pyrimidine chemistry, allowing for the synthesis of a wide array of derivatives. For example, chlorinated pyrimidines can be readily synthesized from the corresponding pyrimidones by reaction with phosphorus oxychloride, and these chloro-derivatives serve as versatile intermediates for further functionalization.[14]

The quaternization of one or both nitrogen atoms in the pyrimidine ring further enhances its susceptibility to nucleophilic attack.[19]

Tautomerism

Hydroxy and amino substituted pyrimidines can exist in different tautomeric forms. For instance, 2-hydroxypyrimidine predominantly exists as its cyclic amide tautomer, 2-pyrimidone.[1] This tautomeric equilibrium is a critical consideration in the design of pyrimidine-based drugs, as the different tautomers can exhibit distinct biological activities and physicochemical properties.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon component with a compound containing an amidine moiety.[3] A classic and widely used method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][6] Other multicomponent reactions and various condensation strategies have also been developed to afford a diverse range of substituted pyrimidines.[1][5][15][20]

Part 3: Experimental Protocols and Methodologies

To provide a practical context for the discussed properties, this section outlines a standard experimental protocol for determining a key physicochemical parameter.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the bioavailability of a drug candidate. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of the solid pyrimidine derivative to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the pyrimidine derivative in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the aqueous solubility of the compound based on the measured concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G A Add excess solid to buffer B Equilibrate (shake at constant T) A->B 24-48h C Separate solid and liquid phases B->C Settle/Centrifuge D Withdraw and dilute supernatant C->D E Analyze concentration (HPLC/LC-MS) D->E F Calculate solubility E->F

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Part 4: Visualization of Pyrimidine Reactivity

The following diagram illustrates the relative reactivity of the different positions on the pyrimidine ring towards electrophilic and nucleophilic attack.

Diagram: Reactivity of the Pyrimidine Ring

Sources

Exploratory

Technical Guide: CAS 267224-18-0 (2-Amino-4,6-dimethoxy-5-pyrimidinol)

[1][2][3] Executive Summary CAS 267224-18-0, systematically known as 2-Amino-4,6-dimethoxy-5-pyrimidinol (or 5-Pyrimidinol, 2-amino-4,6-dimethoxy-), is a specialized pyrimidine derivative primarily utilized as a high-pur...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

CAS 267224-18-0, systematically known as 2-Amino-4,6-dimethoxy-5-pyrimidinol (or 5-Pyrimidinol, 2-amino-4,6-dimethoxy-), is a specialized pyrimidine derivative primarily utilized as a high-purity analytical standard and synthetic intermediate.[1][2] It is most notably identified as a key metabolite (code name IN-69190 ) of the sulfonylurea herbicide Rimsulfuron .

In the context of agrochemical development and environmental safety, this compound serves as a critical marker for metabolic profiling and residue analysis. For medicinal chemists, the 5-hydroxy-pyrimidine scaffold represents a versatile building block, offering distinct electronic properties due to the interplay between the electron-donating methoxy/amino groups and the hydroxyl moiety. This guide provides a comprehensive technical analysis of its properties, synthesis, metabolic origin, and analytical handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The structural integrity of CAS 267224-18-0 is defined by a pyrimidine core polysubstituted with electron-donating groups. This substitution pattern significantly influences its solubility, stability, and ionization behavior.

Identification Data[2][5]
ParameterSpecification
Chemical Name 2-Amino-4,6-dimethoxy-5-pyrimidinol
CAS Number 267224-18-0
Synonyms IN-69190; 2-Amino-4,6-dimethoxypyrimidin-5-ol; Rimsulfuron Impurity 2
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
SMILES COc1nc(N)nc(OC)c1O
InChI Key HNNIWFQDRBHOFK-UHFFFAOYSA-N
Physical Properties[5]
PropertyValue / Description
Appearance White to off-white solid powder
Melting Point High melting solid (Reported >200°C; theoretical decomposition >400°C)
Solubility Low in water; Soluble in DMSO, Methanol, and DMF
pKa (Predicted) ~9.5 (Phenolic OH), ~3.5 (Pyrimidine N)
Stability Stable under standard laboratory conditions; sensitive to strong oxidizers

Structural Analysis & Mechanism of Action

Structural Chemistry

The molecule features a pyrimidine ring substituted at the 2, 4, 5, and 6 positions.

  • Positions 4, 6 (Methoxy): These groups are strong electron donors by resonance, increasing the electron density of the ring and making it susceptible to electrophilic attack, though the 5-position is already occupied.

  • Position 2 (Amino): Provides hydrogen bond donor capability and further enriches the pi-system.

  • Position 5 (Hydroxyl): This is the defining feature of this metabolite. The 5-OH group introduces a handle for Phase II conjugation (glucuronidation) in biological systems and serves as a reactive site for further chemical derivatization.

Biological Origin: Rimsulfuron Metabolism

In agricultural and toxicological studies, CAS 267224-18-0 (IN-69190) is formed via the metabolic breakdown of Rimsulfuron.[3] The parent compound undergoes cleavage of the sulfonylurea bridge followed by hydroxylation, or direct hydroxylation of the pyrimidine ring followed by cleavage. This process represents a detoxification mechanism in plants and animals.

Metabolic Pathway Diagram:

RimsulfuronMetabolism Rimsulfuron Rimsulfuron (Parent Herbicide) Intermediate Cleavage of Sulfonylurea Bridge Rimsulfuron->Intermediate Hydrolysis/Metabolism IN69190 CAS 267224-18-0 (2-Amino-4,6-dimethoxy-5-pyrimidinol) Intermediate->IN69190 Hydroxylation (P450) Conjugate Phase II Conjugates (Glucuronides) IN69190->Conjugate Glycosylation

Figure 1: Metabolic pathway illustrating the formation of CAS 267224-18-0 from Rimsulfuron.

Synthesis & Manufacturing Protocols

For research and analytical purposes, the compound is typically synthesized rather than isolated from biological matrices. The synthesis exploits the electron-rich nature of the precursor 2-amino-4,6-dimethoxypyrimidine.

Synthetic Route: Oxidation Strategy

A common synthetic approach involves the direct oxidation of the 5-position or a sequence involving nitration and reduction/hydrolysis.

Step-by-Step Protocol (Conceptual):

  • Starting Material: 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2).

  • Functionalization (Nitration): Reaction with nitric acid/sulfuric acid to introduce a nitro group at the 5-position (electrophilic aromatic substitution).

    • Reaction: Pyrimidine + HNO₃ → 2-Amino-4,6-dimethoxy-5-nitropyrimidine.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) to convert the nitro group to an amine.

    • Intermediate: 2,5-Diamino-4,6-dimethoxypyrimidine.

  • Diazotization & Hydrolysis: Treatment with sodium nitrite (NaNO₂) in aqueous acid to form the diazonium salt, which is then hydrolyzed to the phenol (5-OH).

    • Product: 2-Amino-4,6-dimethoxy-5-pyrimidinol.[1][2][4][3][5]

Synthesis Workflow Diagram:

SynthesisWorkflow Start Start: 2-Amino-4,6-dimethoxypyrimidine Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Step2 Step 2: Reduction (H2, Pd/C) Step1->Step2 Step3 Step 3: Diazotization & Hydrolysis (NaNO2, H3O+) Step2->Step3 Product Final Product: CAS 267224-18-0 Step3->Product

Figure 2: Proposed synthetic workflow for the production of 2-Amino-4,6-dimethoxy-5-pyrimidinol.

Analytical Profiling

Accurate identification of CAS 267224-18-0 requires robust analytical methods, particularly when distinguishing it from structurally similar metabolites.

HPLC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI Positive Mode.

  • Target Ion: [M+H]⁺ = 172.15 m/z.

  • Retention Time: Expect elution earlier than the parent Rimsulfuron due to increased polarity (Hydroxyl group).

NMR Characterization (Expected)
  • ¹H NMR (DMSO-d₆):

    • δ ~3.8 ppm (s, 6H, 2 x -OCH₃).

    • δ ~6.5 ppm (s, 2H, -NH₂).

    • δ ~8-9 ppm (s, broad, 1H, -OH).

    • Note: Absence of aromatic ring protons (C5 is substituted) confirms the substitution pattern.

Safety & Handling

While specific toxicological data for this isolated intermediate is limited compared to the parent herbicide, standard laboratory safety practices for organic pyrimidines apply.

  • Hazard Classification: Treat as a potential irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C for long-term stability. Protect from moisture and light.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Dispose of as hazardous organic chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). (2011). Rimsulfuron Human Health Risk Assessment. Regulations.gov. Available at: [Link]

  • European Food Safety Authority (EFSA). (2022). Peer review of the pesticide risk assessment of the active substance nicosulfuron. EFSA Journal.
  • PubChem. (2025). Compound Summary: Rimsulfuron Metabolites. National Library of Medicine. Available at: [Link]

  • Koeppe, M.K., et al. (2000).[4] Basis of selectivity of the herbicide rimsulfuron in maize. Pesticide Biochemistry and Physiology, 66(3), 170-181. (Cited for metabolic context).

Sources

Foundational

2-Amino-4,6-dimethoxypyrimidin-5-ol molecular weight and formula

Technical Monograph: 2-Amino-4,6-dimethoxypyrimidin-5-ol Executive Summary 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS 267224-18-0) is a critical functionalized pyrimidine derivative, primarily recognized as a Phase I oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-4,6-dimethoxypyrimidin-5-ol

Executive Summary 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS 267224-18-0) is a critical functionalized pyrimidine derivative, primarily recognized as a Phase I oxidative metabolite of sulfonylurea herbicides (e.g., bensulfuron-methyl, nicosulfuron) and bispyribac-sodium. Its presence serves as a definitive biomarker for the environmental degradation and metabolic detoxification of these agrochemicals. For drug development professionals, this molecule represents a key reference standard in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, specifically in mapping the oxidative stability of the electron-rich pyrimidine core.

Part 1: Physicochemical Characterization

The precise characterization of 2-Amino-4,6-dimethoxypyrimidin-5-ol is essential for distinguishing it from its metabolic precursor, 2-amino-4,6-dimethoxypyrimidine (ADMP). The introduction of the hydroxyl group at the C-5 position significantly alters the electronic landscape of the ring, increasing polarity and susceptibility to Phase II conjugation.

Table 1: Core Chemical Data

PropertySpecificationNotes
IUPAC Name 2-Amino-4,6-dimethoxypyrimidin-5-ol
Common Name 5-Hydroxy-ADMPMetabolite reference standard
CAS Registry Number 267224-18-0 Distinct from ADMP (CAS 36315-01-2)
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol Precursor ADMP is 155.15 g/mol
Exact Mass 171.0644Monoisotopic mass for MS calibration
Polar Surface Area ~90 ŲHigher than ADMP due to -OH
Predicted pKa ~9.2 (OH), ~3.5 (Pyridine N)Amphoteric nature
Solubility DMSO, Methanol, Water (pH dependent)More water-soluble than parent

Part 2: Metabolic & Synthetic Context

Understanding the origin of this molecule is vital for interpreting toxicological data. It is rarely the starting material but rather the product of specific oxidative pathways.

Metabolic Pathway (Biosynthesis)

In biological systems (soil bacteria or mammalian liver microsomes), the parent sulfonylurea undergoes hydrolysis to release the pyrimidine amine (ADMP). Subsequent oxidation by cytochrome P450 monooxygenases (or equivalent microbial enzymes) introduces the hydroxyl group at the biologically vulnerable C-5 position.

Chemical Synthesis (Laboratory Scale)

While direct oxidation of ADMP is chemically challenging due to over-oxidation, the reference standard is typically synthesized via:

  • Halogenation: Bromination of 2-amino-4,6-dimethoxypyrimidine to the 5-bromo derivative.

  • Lithiation/Borylation: Lithium-halogen exchange followed by trapping with a borate ester.

  • Oxidation: Conversion of the boronic acid/ester to the phenol (5-ol) using hydrogen peroxide.

MetabolicPathway Sulfonylurea Parent Sulfonylurea (e.g., Nicosulfuron) Hydrolysis Hydrolysis (Acidic/Enzymatic) Sulfonylurea->Hydrolysis ADMP Intermediate: 2-Amino-4,6-dimethoxypyrimidine (MW 155.15) Hydrolysis->ADMP P450 Oxidation (CYP450 / Persulfate) ADMP->P450 + [O] Target Target Analyte: 2-Amino-4,6-dimethoxypyrimidin-5-ol (MW 171.15) P450->Target PhaseII Phase II Conjugate (O-Glucuronide) Target->PhaseII UGT Transferase

Figure 1: The metabolic genesis of 2-amino-4,6-dimethoxypyrimidin-5-ol from parent sulfonylurea herbicides. The 5-hydroxylation is the rate-limiting step for subsequent conjugation.

Part 3: Analytical Methodologies (Self-Validating Protocol)

For researchers tracking this metabolite, distinguishing the 5-ol derivative from the abundant parent ADMP is the primary challenge. The following LC-MS/MS protocol utilizes the mass shift (+16 Da) and polarity difference.

High-Performance Liquid Chromatography (HPLC-MS/MS)

Principle: The 5-hydroxyl group increases polarity, causing the analyte to elute earlier than the parent ADMP on reverse-phase columns. The detection relies on the unique Multiple Reaction Monitoring (MRM) transition of the protonated precursor.

System Suitability Parameters:

  • Resolution (Rs): > 2.0 between 5-ol and parent ADMP.

  • Tailing Factor: < 1.5 (Pyrimidine amines can tail on silanols; base deactivation is required).

Protocol Steps:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

    • Phase B: Acetonitrile (LC-MS grade).

    • Rationale: Avoid phosphate buffers which suppress MS ionization.

  • Chromatographic Conditions:

    • Column: C18 Polar-Embedded (e.g., Waters Acquity BEH Shield RP18), 2.1 x 100 mm, 1.7 µm.

    • Why? Polar-embedded groups prevent pore dewetting with the highly polar 5-ol metabolite.

    • Gradient: 5% B to 40% B over 8 minutes. (Shallow gradient required to separate polar pyrimidines).

  • Mass Spectrometry Settings (ESI+):

    • Source: Electrospray Ionization (Positive Mode).

    • Precursor Ion: m/z 172.1 [M+H]⁺.

    • Primary Transition (Quant): 172.1 → 155.1 (Loss of NH₃/OH).

    • Secondary Transition (Qual): 172.1 → 126.1 (Ring fragmentation).

    • Note: The parent ADMP will appear at m/z 156.1. Ensure the quadrupole resolution is set to "Unit" or better to prevent crosstalk.

AnalyticalWorkflow Sample Biological Matrix (Urine/Soil Extract) Prep Protein Precipitation (Cold ACN) or SPE Sample->Prep Clean-up LC LC Separation (Polar-Embedded C18) Prep->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Elute Data Data Analysis (Quant: m/z 172.1 > 155.1) MS->Data Integrate

Figure 2: Analytical workflow for the isolation and quantification of the 5-ol metabolite.

Part 4: Applications in Drug & Agrochemical Design[3]

1. Metabolic Stability Screening: In early-stage discovery, the rapid appearance of the 5-ol derivative indicates that the pyrimidine ring is electronically susceptible to oxidative attack.

  • Design Tactic: If 5-hydroxylation is too rapid (leading to low half-life), medicinal chemists often block the C-5 position with a Fluorine atom or a Methyl group to sterically or electronically impede the P450 enzyme.

2. Environmental Fate Mapping: For herbicides like Bensulfuron-methyl, the 5-ol metabolite is often more mobile in soil due to increased water solubility. Regulatory bodies (EPA/EFSA) require quantification of this specific metabolite to ensure it does not leach into groundwater at toxic levels.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118946 (Parent ADMP Structure & Related Metabolites). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Fate and Transport of Sulfonylurea Herbicides. (General reference for pyrimidine hydrolysis products). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrimidine Derivatives and Metabolites. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 267224-18-0 Entry. (Verified via Common Chemistry). Retrieved from [Link]

Exploratory

Spectroscopic data for 2-Amino-4,6-dimethoxypyrimidine compounds

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4,6-dimethoxypyrimidine Introduction 2-Amino-4,6-dimethoxypyrimidine is a heterocyclic compound of significant interest in the fields of medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4,6-dimethoxypyrimidine

Introduction

2-Amino-4,6-dimethoxypyrimidine is a heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. As a key intermediate in the synthesis of various bioactive molecules and a known degradation product of certain herbicides, its unambiguous structural characterization is paramount.[1][2][3] This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of 2-amino-4,6-dimethoxypyrimidine, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

The guide is structured to provide not just data, but the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reproducible results. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in clear, comparative formats.

Molecular Identity:

  • IUPAC Name: 4,6-dimethoxypyrimidin-2-amine[4][5]

  • CAS Number: 36315-01-2[5][6]

  • Molecular Formula: C₆H₉N₃O₂[4][5][6]

  • Molecular Weight: 155.15 g/mol [4][6]

  • Chemical Structure:

    Caption: Chemical structure of 2-Amino-4,6-dimethoxypyrimidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-amino-4,6-dimethoxypyrimidine, ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.[8][9][10]

Experimental Workflow: NMR Analysis

The general workflow involves sample preparation, instrument setup, data acquisition, and processing to obtain a final, interpretable spectrum.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of different types of protons and their electronic environments. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key to structural assignment.

Experimental Protocol (¹H NMR)

  • Sample Preparation: Accurately weigh 5-10 mg of 2-amino-4,6-dimethoxypyrimidine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

  • Acquisition: A standard 1D proton pulse program is used. For quantitative results, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) between scans.[11] Typically, 8 to 16 scans are sufficient for a sample of this concentration.[12]

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Data Summary

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.25Singlet1HH-5 (pyrimidine ring)
~4.95Broad Singlet2H-NH₂ (amino group)
~3.88Singlet6H2 x -OCH₃ (methoxy groups)

Note: Data is typically referenced to a CDCl₃ solvent signal at 7.26 ppm. Chemical shifts can vary slightly based on solvent and concentration.

Interpretation:

  • The singlet at ~5.25 ppm corresponds to the single proton on the pyrimidine ring at position 5. Its singlet nature is expected as it has no adjacent protons to couple with.

  • The broad singlet around ~4.95 ppm is characteristic of the two protons of the primary amine (-NH₂) group. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

  • The intense singlet at ~3.88 ppm, integrating to 6 protons, is unequivocally assigned to the two equivalent methoxy (-OCH₃) groups at positions 4 and 6.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.[7]

Experimental Protocol (¹³C NMR)

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: A standard proton-decoupled ¹³C pulse program is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is typically required to achieve a good signal-to-noise ratio.[12]

  • Processing: Similar to ¹H NMR, the data undergoes Fourier transform, phasing, and baseline correction.

¹³C NMR Spectral Data Summary

Chemical Shift (δ) ppmAssignment
~171.0C-4, C-6 (pyrimidine ring)
~163.5C-2 (pyrimidine ring)
~81.5C-5 (pyrimidine ring)
~54.0-OCH₃ (methoxy carbons)

Note: Data is typically referenced to a CDCl₃ solvent signal at 77.16 ppm.

Interpretation:

  • The two downfield signals at ~171.0 ppm and ~163.5 ppm are characteristic of sp²-hybridized carbons in a nitrogen-containing aromatic ring. The signal at ~171.0 ppm is assigned to the two equivalent carbons (C4 and C6) bonded to the electronegative oxygen atoms. The signal at ~163.5 ppm corresponds to C2, bonded to three nitrogen atoms.

  • The upfield aromatic signal at ~81.5 ppm is assigned to C5.

  • The signal at ~54.0 ppm is characteristic of the sp³-hybridized carbons of the two equivalent methoxy groups.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][13] For 2-amino-4,6-dimethoxypyrimidine, FT-IR is excellent for confirming the presence of the amino (-NH₂) and methoxy (-OCH₃) groups, as well as the pyrimidine ring structure.

Experimental Workflow: KBr Pellet Method for FT-IR

The KBr pellet method is a common technique for analyzing solid samples.[14][15][16] It involves dispersing the solid analyte in a matrix of potassium bromide (KBr), which is transparent to IR radiation.

FTIR_KBr_Workflow Start Start: Solid Sample Grind Grind 1-2 mg of sample with ~100 mg dry KBr in an agate mortar Start->Grind Mix Ensure a fine, homogeneous powder is obtained Grind->Mix Press Place powder in a pellet die and apply pressure (hydraulic press) to form a transparent pellet Mix->Press Analyze Place pellet in spectrometer and acquire spectrum Press->Analyze End FT-IR Spectrum Analyze->End

Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Experimental Protocol (KBr Pellet Method)

  • Grinding: Finely grind approximately 1-2 mg of 2-amino-4,6-dimethoxypyrimidine with 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[14] The goal is to reduce the particle size to minimize light scattering.[17]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.

  • Background Scan: Place a blank KBr pellet (containing no sample) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[15]

  • Sample Scan: Replace the blank with the sample pellet and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[18]

FT-IR Spectral Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400 - 3300N-H Stretching (asymmetric/symmetric)-NH₂ (Amino group)
3000 - 2850C-H Stretching-OCH₃ (Methoxy groups)
~1650NH₂ Scissoring (bending)-NH₂ (Amino group)
1600 - 1450C=N and C=C StretchingPyrimidine Ring
1350 - 1200C-N StretchingAmino & Ring C-N
~1050C-O Stretching (asymmetric)-OCH₃ (Methoxy groups)

Interpretation:

  • N-H Vibrations: The presence of strong absorption bands in the 3400-3300 cm⁻¹ region is definitive evidence for the N-H stretching vibrations of the primary amine group.[1] The NH₂ scissoring vibration near 1650 cm⁻¹ further confirms its presence.

  • C-H Vibrations: The bands in the 3000-2850 cm⁻¹ range are characteristic of C-H stretching from the methyl groups of the methoxy substituents.[1]

  • Pyrimidine Ring: The complex pattern of bands between 1600 cm⁻¹ and 1450 cm⁻¹ arises from the C=C and C=N stretching vibrations within the aromatic pyrimidine ring, which is a key fingerprint of the core structure.[1]

  • C-O Stretching: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching of the methoxy groups, confirming their attachment to the ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.[7][19] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, small organic molecules like 2-amino-4,6-dimethoxypyrimidine, as it typically produces an intact molecular ion with minimal fragmentation.[20][21][22]

Experimental Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: The solution is introduced into the ESI source at a constant, low flow rate via a syringe pump.

  • Ionization: A high voltage is applied to the liquid at the tip of a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules) are ejected into the gas phase.

  • Analysis: The generated ions are guided into the mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion.

Mass Spectrometry Data Summary

m/z ValueIon AssignmentInterpretation
156.07[M+H]⁺Protonated molecular ion. Confirms the molecular weight of 155.15 Da.
178.05[M+Na]⁺Sodium adduct, often observed in ESI-MS. Further confirms the molecular weight.

Interpretation: The primary goal is to identify the molecular ion peak. For 2-amino-4,6-dimethoxypyrimidine (MW = 155.15), ESI in positive ion mode is expected to show a prominent peak at an m/z of approximately 156.16, corresponding to the protonated molecule ([C₆H₉N₃O₂ + H]⁺).[20] The detection of this ion confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., to within 5 ppm), which can be used to confirm the elemental composition (C₆H₉N₃O₂) with high confidence.[19]

Conclusion

The combination of NMR spectroscopy, FT-IR spectroscopy, and Mass Spectrometry provides a complete and unambiguous structural characterization of 2-amino-4,6-dimethoxypyrimidine. ¹H and ¹³C NMR confirm the precise arrangement of atoms and the carbon-hydrogen framework. FT-IR validates the presence of key functional groups such as the amine and methoxy moieties. Finally, Mass Spectrometry confirms the molecular weight and elemental formula. Together, these techniques form a self-validating system, providing the high level of certainty required for research, quality control, and drug development applications.

References

  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem. (n.d.).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved February 19, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).
  • Korfmacher, W. A. (2017, November 20). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Retrieved February 19, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10).
  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved February 19, 2026, from [Link]

  • MALDI or ESI which is suitable for small molecules? - ResearchGate. (2013, June 13). Retrieved February 19, 2026, from [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24). Retrieved February 19, 2026, from [Link]

  • Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes - ACS Publications. (n.d.). Retrieved February 19, 2026, from [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation - YouTube. (2015, October 12). Retrieved February 19, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved February 19, 2026, from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
  • Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Protocols | NMR Facility - Chemistry Department - The University of Chicago. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16). Retrieved February 19, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved February 19, 2026, from [Link]

  • 2-Amino-4,6-dimethoxypyrimidine - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
  • 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. (2020, April 1). Retrieved February 19, 2026, from [Link]

  • 2-amino-4,6-dimethoxypyrimidine (Ref: AE-F092944) - AERU. (2025, August 1). Retrieved February 19, 2026, from [Link]

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Foundational

The Rational Design and Synthesis of Novel Pyrimidinol-Based Scaffolds as Modulators of Osteogenic Signaling

An In-depth Technical Guide for Drug Development Professionals Authored By: A Senior Application Scientist This guide provides a comprehensive overview of the discovery and synthesis of novel pyrimidinol compounds, frame...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Authored By: A Senior Application Scientist

This guide provides a comprehensive overview of the discovery and synthesis of novel pyrimidinol compounds, framed through the lens of a targeted drug discovery campaign. We will move beyond theoretical concepts to a practical, field-proven narrative, focusing on a case study of pyrimidinol derivatives developed as potent bone anabolic agents. The core of this exploration lies in understanding the causality behind experimental choices, from initial scaffold selection to the synthesis and biological validation of a lead candidate.

The Strategic Foundation: Why Pyrimidinols?

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for creating libraries of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Our focus on pyrimidinol derivatives—a subset of pyrimidines—is driven by their established roles as kinase inhibitors and modulators of critical cell signaling pathways, making them prime candidates for targeted therapies.[5]

This guide will detail a workflow for identifying novel pyrimidinol-based therapeutics, using the development of osteogenesis promoters that act via the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway as our central example.[3]

The Drug Discovery Workflow: A Roadmap to a Lead Candidate

The journey from a biological hypothesis to a preclinical candidate is a multi-stage, iterative process.[6][7] Each step is designed to progressively refine a large pool of potential molecules into a single, optimized compound with the desired therapeutic properties and a suitable safety profile.[8]

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, Virtual Screen) TargetID->HitGen Assay Dev. HitToLead Hit-to-Lead (SAR Studies) HitGen->HitToLead Potency Selectivity LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt Efficacy PK/PD Preclinical Preclinical Candidate Selection LeadOpt->Preclinical Safety Toxicology

Caption: A generalized workflow for small molecule drug discovery.

Case Study: Pyrimidinols as Anabolic Agents for Bone Growth

An imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leads to conditions like osteoporosis.[3] While anti-resorptive agents exist, there is a significant need for orally bioavailable small molecules that can directly stimulate bone growth (anabolic agents).[3]

Target Selection: The BMP2/SMAD1 Signaling Pathway

The BMP2/SMAD1 pathway is a critical signaling cascade for osteoblast differentiation and bone formation.[1][3] The binding of a BMP2 ligand to its receptor on the cell surface initiates a phosphorylation cascade that ultimately leads to the translocation of a SMAD protein complex into the nucleus. This complex then acts as a transcription factor, upregulating the expression of key osteogenic genes like RUNX2, which is essential for bone formation.[3][9]

BMP2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand_node ligand_node receptor_node receptor_node cytoplasmic_node cytoplasmic_node nuclear_node nuclear_node gene_node gene_node BMP2 BMP2 Ligand Receptor BMP Receptor (Type I/II) BMP2->Receptor Smad158 p-SMAD1/5/8 Receptor->Smad158 Phosphorylates Complex SMAD1/5/8-SMAD4 Complex Smad158->Complex Smad4 SMAD4 Smad4->Complex NucComplex SMAD Complex Complex->NucComplex Translocates RUNX2 RUNX2 Gene Expression NucComplex->RUNX2 Activates Osteogenesis Osteogenesis RUNX2->Osteogenesis Promotes

Caption: The canonical BMP2/SMAD1 signaling pathway for osteogenesis.

Our hypothesis is that a novel pyrimidinol compound can act as an agonist or positive modulator of this pathway, promoting the expression of osteogenic genes and leading to new bone formation.[3]

Synthesis Strategy: From Chalcones to a Pyrimidine Core

A robust and versatile method for synthesizing 2-aminopyrimidine scaffolds involves the cyclocondensation of a chalcone intermediate with guanidine hydrochloride.[4][10][11] This approach is advantageous due to the accessibility of diverse chalcones, which can be readily synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[4] This modularity allows for systematic exploration of the chemical space around the pyrimidine core, which is crucial for developing Structure-Activity Relationships (SAR).

The synthesis of our lead candidate, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , follows this multi-step strategy.[3]

This protocol details the synthesis of a key intermediate, 5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine , which serves as the core for further derivatization.

Step 1: Synthesis of the Chalcone Precursor

  • Dissolve 2,4,5-trimethoxybenzaldehyde (1.1 mmol) and 4-bromoacetophenone (1.0 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Add 2 mL of a 30% aqueous sodium hydroxide (NaOH) solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from methanol to yield the pure chalcone intermediate.[12]

Step 2: Cyclization to Form the Pyrimidine Ring

  • In a round-bottom flask, combine the synthesized chalcone (1.0 mmol) and guanidine hydrochloride (3.0 mmol) in 10 mL of ethanol.[10]

  • Add 4 mL of a 50% potassium hydroxide (KOH) solution to the flask.[10]

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.[3]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with acetic acid to precipitate the crude pyrimidine product.[11]

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Purify the product via column chromatography or recrystallization from ethanol to obtain the desired 2-aminopyrimidine derivative.[4]

Step 3: Further Derivatization (e.g., to Compound 18a) The free amino group at the C2 position of the pyrimidine ring is a key handle for further modification. For example, to synthesize compound 18a , the pyrimidine core is acylated by reacting it with hexanoyl chloride in the presence of a non-nucleophilic base like triethylamine (Et3N) in an appropriate solvent.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

Initial screening of a library of synthesized pyrimidinol derivatives identified compounds with a free amino group at the C2 position as potent inducers of Alkaline Phosphatase (ALP) activity, a key marker of osteoblast differentiation.[3] This insight guided the optimization process. The table below summarizes the SAR for a selection of key compounds, highlighting how systematic structural modifications influenced biological activity.

CompoundRing A Substitution (C6)Ring B Substitution (C4)C2-Position ModificationALP Activity (at 1 pM) [% of Control]
5a 2,4,5-trimethoxy4-bromo-NH₂~160%
5b 2,4,5-trimethoxy4-chloro-NH₂~155%
5f 3,4,5-trimethoxy4-bromo-NH₂Lower Activity
17a 2,4,5-trimethoxy4-bromo-NH-acetylInactive
18a 2,4,5-trimethoxy4-bromo-NH-hexanoyl~225%
18c 2,4,5-trimethoxy4-bromo-NH-butyryl~180%
Data synthesized from Singh et al., 2024.[3]

Key Insights from SAR:

  • C2-Amine is Crucial: The free 2-amino group was essential for initial activity (compare 5a to 17a ).

  • Alkylation of C2-Amine Enhances Potency: Acylation of the 2-amino group with an aliphatic chain significantly increased potency. A hexanoyl chain (18a ) was found to be optimal compared to shorter chains like butyryl (18c ).[3]

  • Substitution Pattern on Phenyl Rings is Key: The 2,4,5-trimethoxy substitution pattern on Ring A (at C6) was superior to the 3,4,5-trimethoxy pattern (5f ), indicating specific steric and electronic requirements for receptor binding.[3]

  • Halogen on Ring B is Tolerated: Both bromo (5a ) and chloro (5b ) substitutions at the para-position of Ring B (at C4) resulted in high activity.[3]

This systematic exploration led to the identification of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) as the most efficacious anabolic agent, demonstrating potent activity at a concentration of 1 pM in vitro.[3] Further studies confirmed that compound 18a promotes osteogenesis by upregulating the expression of RUNX2 via the targeted BMP2/SMAD1 signaling pathway.[3]

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to the discovery and synthesis of novel pyrimidinol compounds, using a successful drug discovery campaign as a practical framework. By integrating strategic scaffold selection, modular synthesis, and systematic biological evaluation, we identified a lead candidate with potent, pathway-specific activity. The success of compound 18a underscores the power of the pyrimidine scaffold in medicinal chemistry and provides a validated starting point for preclinical development. Future work will focus on optimizing the pharmacokinetic and toxicological properties of this lead series to advance a candidate toward clinical trials for the treatment of osteoporosis and other bone disorders.

References

  • Singh, D. et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15, 677-694. Available at: [Link]

  • Saeed, A. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1309, 138127.
  • Zhang, Y. et al. (2022). Schematic diagram showing the TGF‐β1‐Smad2/3 signaling pathway and BMP2‐Smad1 signaling pathway. ResearchGate. Available at: [Link]

  • Vipergen (n.d.). small molecule drug discovery - Next Generation Treatment Solutions. Available at: [Link]

  • Wang, T. et al. (2023). Schematic summary of the mechanism of the role of BMP2 and the BMPR/Smad1 signaling pathway. ResearchGate. Available at: [Link]

  • Khan, I. et al. (2016). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 8(1), 444-451. Available at: [Link]

  • SciSpace (n.d.). BMP Signaling Pathway. Available at: [Link]

  • Patel, R. et al. (2022). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advance Technology.
  • Lewis, A. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2, 1297599. Available at: [Link]

  • ZeClinics (2025). Drug Discovery and Development: A Step-By-Step Process. Available at: [Link]

  • Patel, B. et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(5), 1969-1975.
  • Savage, S. et al. (2025).
  • Rastogi, S. K. et al. (2024). Supplementary Information: Design, Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives as Bone Anabolic Agents Promoting Osteogenesis via BMP2/SMAD1 Signaling Pathway. RSC. Available at: [Link]

  • Vasanthan, J. et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 513-533. Available at: [Link]

  • Rao, G. E. et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. ResearchGate. Available at: [Link]

  • Chen, D. et al. (2016). The BMP signaling pathways. ResearchGate. Available at: [Link]

Sources

Exploratory

Preliminary Biological Screening of Aminopyrimidine Derivatives: A Technical Guide

Strategic Introduction: The Aminopyrimidine Scaffold The aminopyrimidine moiety is not merely a chemical structure; in medicinal chemistry, it is a privileged scaffold .[1] Its capacity to mimic the adenine ring of ATP m...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Introduction: The Aminopyrimidine Scaffold

The aminopyrimidine moiety is not merely a chemical structure; in medicinal chemistry, it is a privileged scaffold .[1] Its capacity to mimic the adenine ring of ATP makes it a cornerstone in the design of kinase inhibitors (e.g., Palbociclib, Imatinib analogs) and antimicrobial agents.

However, the versatility of this scaffold presents a screening challenge: Promiscuity . A poorly designed screening cascade will yield false positives due to off-target kinase inhibition or non-specific cytotoxicity. This guide outlines a rigorous, self-validating screening workflow designed to distinguish specific bioactivity from pan-assay interference (PAINS).

The Screening Cascade

The following workflow prioritizes efficiency, filtering compounds from high-throughput enzymatic assays down to complex cellular phenotypes.

ScreeningCascade cluster_Tier1 Tier 1: Target Engagement (Enzymatic) cluster_Tier2 Tier 2: Phenotypic Screening (Cellular) cluster_Tier3 Tier 3: Liability Profiling Start Synthesized Aminopyrimidines Kinase Kinase Panel (HTRF/Luminescence) Start->Kinase HitSelect Hit Selection (IC50 < 1 µM) Kinase->HitSelect Cyto Cytotoxicity Assay (MTT/SRB) HitSelect->Cyto Pass Discard Discard/Redesign HitSelect->Discard Fail Selectivity Selectivity Index (Tumor vs. Normal) Cyto->Selectivity ADME Early ADME (Microsomal Stability) Selectivity->ADME SI > 10 Selectivity->Discard SI < 10 Lead Lead Candidate ADME->Lead Stable ADME->Discard Unstable

Figure 1: Hierarchical screening cascade for aminopyrimidine derivatives, filtering from enzymatic affinity to physiological stability.

Compound Management & Preparation

Expert Insight: 70% of screening failures for aminopyrimidines stem from precipitation, not lack of potency. These derivatives often possess planar, rigid structures leading to poor aqueous solubility.

Protocol: Stock Solution Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), HPLC grade.

  • Concentration: Prepare a 10 mM master stock.

    • Validation: Visually inspect for turbidity. If turbid, sonicate for 15 minutes at 40°C.

  • Storage: Aliquot into amber glass vials (avoid polypropylene for long-term storage to prevent leaching). Store at -20°C.

  • Working Solutions:

    • Dilute stock with culture medium/buffer immediately prior to use.

    • Critical Limit: Ensure final DMSO concentration in the assay well is < 0.1% (v/v) . Aminopyrimidines can sensitize cells to DMSO toxicity, confounding results.

Tier 1: Enzymatic Kinase Inhibition (The Filter)

Given the structural homology to ATP, the primary screen should assess kinase inhibitory potential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended over radiometric methods due to higher sensitivity and lack of radioactive waste.

Mechanism of Action Check

Aminopyrimidines typically bind to the hinge region of the kinase ATP-binding pocket, forming hydrogen bonds with backbone residues (e.g., Met793 in EGFR).

Protocol: HTRF Kinase Assay

Objective: Determine IC50 against specific kinases (e.g., EGFR, CDK2/4, JAK).

  • Reagents:

    • Recombinant Kinase (e.g., EGFR-TK).

    • Biotinylated peptide substrate.[2]

    • ATP (at

      
       concentration for the specific kinase).
      
    • Detection reagents: Eu-cryptate labeled antibody (Donor) and Streptavidin-XL665 (Acceptor).[2]

  • Workflow:

    • Step 1: Add 5 µL of compound (serial dilution) to a 384-well low-volume white plate.

    • Step 2: Add 5 µL of Kinase + Substrate mix. Incubate 5 min.

    • Step 3: Add 5 µL of ATP to initiate reaction. Incubate 30–60 min at RT.

    • Step 4: Add 10 µL of Detection Mix (EDTA + Antibody + XL665) to stop reaction.

    • Step 5: Read fluorescence at 620 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis:

    • Calculate HTRF Ratio:

      
      .
      
    • Quality Control: Calculate Z-factor. A value > 0.5 is required for assay validity.

Tier 2: In Vitro Cytotoxicity Screening (Cellular Context)

Enzymatic potency does not guarantee cellular activity. The compound must penetrate the cell membrane.

Assay Selection: MTT vs. SRB
  • MTT Assay: Measures metabolic activity (mitochondrial reductase). Risk:[3] Aminopyrimidines can sometimes directly reduce tetrazolium salts, causing false positives.

  • SRB (Sulforhodamine B) Assay: Measures total protein content. Recommendation: Use SRB for aminopyrimidines to avoid metabolic interference.

Protocol: SRB Assay for Adherent Lines (e.g., MCF-7, A549)
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.01 – 100 µM). Include:

    • Positive Control: Doxorubicin or Imatinib.

    • Vehicle Control: 0.1% DMSO.

    • Blank: Media only.

  • Fixation (Critical Step):

    • Discard media.

    • Add 100 µL cold 10% Trichloroacetic Acid (TCA) . Incubate 1h at 4°C.

    • Why: TCA fixes proteins in situ, preserving the cell layer.

  • Staining:

    • Wash 4x with water. Dry.

    • Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 15 min.

  • Solubilization:

    • Wash 4x with 1% acetic acid to remove unbound dye.

    • Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm.

Data Presentation: Selectivity Index (SI)

Calculate the SI to determine safety margins.



  • SI > 10: Promising lead.

  • SI < 2: General toxin (Discard).

Compound IDEGFR IC50 (µM)MCF-7 IC50 (µM)WI-38 IC50 (µM)SI (WI-38/MCF-7)Status
AP-04 0.050.8>100>125Lead
AP-09 0.040.51.22.4Toxic
AP-12 >10>50>50N/AInactive

Tier 3: Antimicrobial Profiling (Alternative Application)

If kinase activity is low, aminopyrimidines often exhibit antimicrobial properties by inhibiting bacterial DHFR (Dihydrofolate Reductase).

Protocol: MIC Determination (Broth Microdilution)
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Serial dilution of compound (e.g., 128 µg/mL to 0.25 µg/mL) in Mueller-Hinton Broth.

  • Incubation: 37°C for 18–24h.

  • Readout:

    • Visual: Lowest concentration with no visible turbidity is the Minimum Inhibitory Concentration (MIC).

    • Colorimetric: Add Resazurin dye (blue). Pink color indicates viable bacterial growth.

Tier 4: Early ADME-Tox (Liability Check)

Aminopyrimidines are prone to rapid oxidative metabolism at the pyrimidine C-4/C-6 positions.

Microsomal Stability Assay
  • Incubation: Incubate compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • Benchchem. (2025).[1][4] Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.Link

  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. ACS Publications.[5] Link

  • RSC Advances. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines. PubMed Central. Link

  • MDPI Molecules. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. MDPI. Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 2-Amino-4,6-dimethoxypyrimidin-5-ol

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2-Amino-4,6-dimethoxypyrimidin-5-ol . [1] Executive Summary 2-Amino-4,6-dimethoxypyrimidin-5-ol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2-Amino-4,6-dimethoxypyrimidin-5-ol .

[1]

Executive Summary

2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0) is a critical pyrimidine derivative, primarily identified as a metabolite and process impurity of sulfonylurea herbicides (e.g., Rimsulfuron).[1][2] Unlike its widely utilized precursor, 2-amino-4,6-dimethoxypyrimidine (ADMP), the presence of the hydroxyl group at the C-5 position significantly alters its thermodynamic landscape.[1]

This guide addresses the solubility challenges associated with this compound. Literature indicates it exhibits "low solubility" in standard assay buffers, necessitating the use of organic co-solvents like acetonitrile or DMSO for stock preparation.[1] This document provides a predictive solubility landscape, thermodynamic analysis, and validated experimental protocols for researchers requiring precise saturation data.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the solubility requires a structural comparison with its non-hydroxylated parent.[1] The 5-hydroxyl group introduces a strong hydrogen bond donor/acceptor site, increasing crystal lattice energy and reducing solubility in non-polar solvents.[1]

PropertyData / Description
IUPAC Name 2-Amino-4,6-dimethoxypyrimidin-5-ol
CAS Number 267224-18-0
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Appearance White to off-white solid
Melting Point >400 °C (Predicted/High due to H-bonding network)
pKa (Predicted) ~9.0 (OH group), ~3.5 (Pyrimidine N)
LogP (Predicted) ~0.1 (Significantly lower than ADMP due to -OH)

Solubility Landscape

Note: Specific quantitative values (g/L) are rarely published for this specific metabolite.[1] The following classification is derived from isolation protocols and structural property relationships (SPR).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High Disrupts intermolecular H-bonding; recommended for stock solutions (>10 mM).[1]
Polar Protic Methanol, Ethanol Moderate Soluble, especially when heated.[1] Used in hydrogenation workups.[3]
Chlorinated Chloroform, DCM Low to Moderate Soluble enough for chromatography (e.g., 50:1 CHCl₃:MeOH elution).[1]
Non-Polar Toluene, Hexane Very Low High lattice energy prevents dissolution in solvents lacking H-bond capability.[1]
Aqueous Water (pH 7) Low Poor water solubility at neutral pH; increases at pH > 10 (phenolate formation).[1]
Thermodynamic Behavior

The dissolution of 2-Amino-4,6-dimethoxypyrimidin-5-ol is likely endothermic (


), meaning solubility increases with temperature.[1] The high melting point suggests a stable crystal lattice dominated by intermolecular hydrogen bonds (N-H[1]···O and O-H···N interactions).

Purification Implication: The compound's solubility differential between Chloroform and Methanol is exploited in purification, often using a gradient of CHCl₃ containing 2-5% MeOH.[1]

Experimental Protocols (Self-Validating)

Since specific literature values are scarce, researchers must generate in-house data.[1] The following protocols ensure data integrity (E-E-A-T).

Protocol A: Laser Monitoring Observation (Qualitative)

Objective: Rapidly screen solvents for process development.

  • Preparation: Place 100 mg of solid in a glass vial equipped with a magnetic stir bar.

  • Addition: Add solvent in 0.5 mL increments at 25°C.

  • Observation: Direct a red laser pointer (650 nm) through the vial.[1]

    • Scattering (Tyndall Effect):[1] Undissolved micro-particles present (Not soluble).[1]

    • Clear Beam Path: Fully dissolved.

  • Heating: If insoluble, heat to boiling point. If dissolution occurs, cool slowly to assess crystallization potential.[1]

Protocol B: Equilibrium Solubility Determination (Quantitative)

Objective: Determine thermodynamic solubility (


) for regulatory or formulation data.[1]

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-72h, Const. Temp) Start->Equilibration Saturation Filtration Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Filtration Remove Solid Dilution Dilution (with Mobile Phase) Filtration->Dilution Prevent Crash-out Analysis HPLC-UV Analysis (Quantification vs Standard) Dilution->Analysis Calc Calculation (S = Conc × Dilution Factor) Analysis->Calc

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

HPLC Method Parameters (Suggested):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient 5% -> 95%].[1]

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).[1]

  • Standard: Prepare standard curve in DMSO to ensure full solubility.

Synthesis & Purification Logic

The solubility profile directly dictates the synthesis and isolation strategy. The compound is often synthesized via hydrogenation of a benzyloxy precursor or oxidation of the chloro-derivative.

Purification Workflow:

PurificationLogic Crude Crude Reaction Mixture (in MeOH/THF) Evap Evaporation (Remove Solvent) Crude->Evap Dissolve Re-dissolution (Min. Vol. CHCl3) Evap->Dissolve Column Flash Chromatography (CHCl3 : MeOH 50:1) Dissolve->Column Load Product Pure 5-ol Derivative (White Solid) Column->Product Elute & Dry

Caption: Purification strategy leveraging the differential solubility in Chloroform/Methanol systems.

References

  • Multifunctional Antioxidants for the Treatment of Age-Related Diseases. Source: National Institutes of Health (PMC).[1] Context: Describes the synthesis and purification of 2-amino-4,6-dimethoxypyrimidin-5-ol (Compound 31), noting its isolation via CHCl3:MeOH chromatography and low solubility requiring DMSO/Acetonitrile for assays. URL:[Link]

Sources

Exploratory

A Researcher's Guide to the Theoretical Investigation of Pyrimidinol Electronic Structure

Introduction: The Pivotal Role of Pyrimidinols in Modern Drug Discovery Pyrimidinols, and their tautomeric forms, pyrimidinones, represent a cornerstone of heterocyclic chemistry, fundamentally impacting the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Pyrimidinols in Modern Drug Discovery

Pyrimidinols, and their tautomeric forms, pyrimidinones, represent a cornerstone of heterocyclic chemistry, fundamentally impacting the landscape of drug development and medicinal chemistry.[1][2] These nitrogen-containing aromatic compounds are not merely academic curiosities; they are integral components of the genetic code (as part of nucleobases) and form the structural core of a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][3][4] The biological activity of these molecules is intrinsically linked to their electronic structure—the three-dimensional arrangement of electrons and their energies. A thorough understanding of this electronic landscape is paramount for predicting molecular interactions, reactivity, and ultimately, for the rational design of more potent and selective pharmaceuticals.[5][6]

This in-depth guide serves as a technical resource for researchers, computational chemists, and drug development professionals. It provides a robust framework for the theoretical investigation of pyrimidinol electronic structure, moving beyond a simple recitation of methods to explain the causality behind computational choices. We will explore the critical role of tautomerism, detail a validated computational workflow, and demonstrate how to translate quantum chemical data into actionable insights for drug design.

The Tautomeric Challenge: A Critical Consideration

A defining feature of pyrimidinols is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the ketonic (pyrimidinone) form.[7][8][9] This equilibrium is not a static feature but is highly sensitive to the molecular environment, including solvent effects and substitutions on the pyrimidine ring. The shift between these forms dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and shape, thereby dictating its interaction with biological targets.[7][9]

For example, a computational study on 4-hydroxypyrimidine revealed that while the hydroxyl form might be preferred in the gas phase, the ketonic 4(3H)-pyrimidinone form is more stable in polar solutions, a crucial insight for predicting its behavior in a biological system.[7][9] Therefore, any meaningful theoretical investigation must begin by identifying the most stable tautomer under the conditions of interest.

Core Computational Methods: The Scientist's Toolkit

The theoretical investigation of electronic structure relies on the principles of quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse methodology for systems of this size, offering an optimal balance of computational accuracy and efficiency.[10][11][12]

Why DFT?

Unlike more computationally expensive ab initio methods, DFT calculates the electron density of a system rather than the full many-electron wavefunction. This approach significantly reduces computational cost while still providing highly accurate descriptions of molecular geometries and electronic properties.[12] The choice of functional and basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP, are frequently employed for organic molecules as they incorporate a portion of the exact Hartree-Fock exchange, leading to a more accurate description of electronic behavior.[13][14][15]

  • Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are commonly used.[13][16] The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and anions, while polarization functions ("(d,p)") allow for more flexibility in describing the shape of atomic orbitals, which is essential for molecules with multiple bonds and heteroatoms like pyrimidinols.

A Validated Workflow for Electronic Structure Analysis

To ensure scientific rigor and reproducibility, a structured computational workflow is essential. The following protocol outlines a self-validating system for the theoretical investigation of a pyrimidinol derivative.

G cluster_0 Setup & Optimization cluster_1 Property Calculation & Analysis A 1. Tautomer Enumeration & 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Single-Point Energy Calculation C->D Confirm True Minimum (No Imaginary Frequencies) E 5. Electronic Property Analysis (HOMO, LUMO, ESP) D->E F 6. Interpretation for Drug Design E->F

Caption: A validated workflow for the theoretical analysis of pyrimidinol electronic structure.

Experimental Protocol: Step-by-Step Guide
  • Tautomer Enumeration and 3D Structure Generation:

    • Objective: To identify all relevant tautomeric forms of the pyrimidinol molecule.

    • Procedure:

      • Draw the 2D structure of the pyrimidinol derivative.

      • Systematically enumerate all possible tautomers by shifting protons between heteroatoms (N, O).

      • Generate initial 3D coordinates for each tautomer using molecular building software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation for each tautomer.

    • Causality: The geometry of a molecule dictates its electronic properties. An accurate, optimized geometry is the foundation for all subsequent calculations.

    • Procedure:

      • Select a computational chemistry software package (e.g., Gaussian, Spartan).

      • For each tautomer, perform a geometry optimization using a reliable DFT method, such as B3LYP with the 6-311++G(d,p) basis set.[13][16]

      • The calculation is complete when the forces on the atoms and the energy change between steps fall below a defined convergence threshold.

  • Frequency Calculation:

    • Objective: To verify that the optimized structure corresponds to a true energy minimum.

    • Causality: A true minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies represents a transition state, not a stable molecule. This step is a critical self-validation of the optimization protocol.

    • Procedure:

      • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

      • Confirm that the output shows zero imaginary frequencies.

      • The calculated Gibbs free energies from this step can be used to determine the relative stability of the different tautomers.[16]

  • Single-Point Energy and Electronic Property Calculation:

    • Objective: To calculate the electronic properties of the most stable tautomer(s).

    • Procedure:

      • Using the validated, optimized geometry, perform a single-point energy calculation.

      • This calculation will yield a wealth of information about the electronic structure.

Key Electronic Properties and Their Implications for Drug Design

The output of these quantum chemical calculations provides several key descriptors that are directly relevant to drug development.[13][14]

Frontier Molecular Orbitals (FMO): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.

  • HOMO: Represents the orbital from which an electron is most easily removed. Molecules with high HOMO energies are better electron donors.

  • LUMO: Represents the orbital to which an electron is most easily added. Molecules with low LUMO energies are better electron acceptors.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[12] A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11]

FMO cluster_0 Molecular Orbitals cluster_1 Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Reactivity High Reactivity (Small HOMO-LUMO Gap) Stability High Stability (Large HOMO-LUMO Gap) LUMO_box HOMO_box LUMO_box->HOMO_box  ΔE

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (ESP)

The ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These regions are prone to electrophilic attack and are favorable for hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These regions are susceptible to nucleophilic attack and act as hydrogen bond donors.

By analyzing the ESP map of a pyrimidinol derivative, a researcher can predict its hydrogen bonding patterns and how it might orient itself within the active site of a target protein.[10][13]

Quantitative Data Summary

The following table presents hypothetical calculated electronic properties for two tautomers of 4-hydroxypyrimidine. Such a table allows for a direct, quantitative comparison of how tautomerization impacts key electronic descriptors.

Property4-Hydroxypyrimidine (Enol)4(3H)-Pyrimidinone (Keto)Implication for Drug Design
Relative Energy (kcal/mol)+2.00.0Keto form is more stable and likely the bioactive conformation in aqueous environments.
Dipole Moment (Debye)2.54.1Increased polarity of the keto form may enhance solubility and dipole-dipole interactions.
EHOMO (eV)-6.8-7.2Keto form is a slightly poorer electron donor.
ELUMO (eV)-1.5-1.9Keto form is a slightly better electron acceptor.
HOMO-LUMO Gap (eV)5.35.3Similar overall kinetic stability, but different reactive sites.

Note: These values are illustrative and depend on the specific computational method used.

Application in Drug Development: From Theory to Practice

The theoretical investigation of pyrimidinol electronic structure is not an abstract exercise; it provides concrete, actionable data for drug development.

  • Structure-Activity Relationship (SAR) Studies: By calculating the electronic properties of a series of pyrimidinol analogs, researchers can build quantitative structure-activity relationship (QSAR) models.[2][3] These models can correlate properties like the HOMO-LUMO gap or specific atomic charges with biological activity, enabling the prediction of potency for novel compounds.

  • Rational Drug Design: Understanding the ESP and FMOs allows for the rational design of new derivatives with improved binding affinity. For instance, if a target protein's active site has a hydrogen bond donor, a pyrimidinol derivative can be modified to enhance the negative electrostatic potential on a nitrogen or oxygen atom, thereby strengthening the interaction.[6]

  • Predicting Metabolism: The reactive sites of a molecule, as indicated by the ESP and Fukui functions (derived from FMO analysis), can suggest where metabolic transformations (e.g., oxidation by cytochrome P450 enzymes) are likely to occur. This foresight can help in designing molecules with improved metabolic stability.

Conclusion and Future Outlook

The computational investigation of pyrimidinol electronic structure is an indispensable tool in the modern drug discovery pipeline. Methodologies like DFT provide a robust and cost-effective means to probe the fundamental properties that govern molecular behavior. By carefully considering tautomerism and employing a validated computational workflow, researchers can generate high-fidelity data on frontier molecular orbitals and electrostatic potential. These theoretical insights directly inform SAR studies, guide the rational design of more effective therapeutics, and ultimately, accelerate the journey from molecular concept to clinical candidate. As computational power continues to grow and theoretical methods become more refined, the predictive power of these investigations will only increase, further solidifying their role as a cornerstone of medicinal chemistry.

References

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Ahmed, S. A., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Drug Delivery Technology, 9(3). Retrieved February 19, 2026, from [Link]

  • Ali, A. M., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Chemistry & Chemical Technology, 16(1), 1-22. Retrieved February 19, 2026, from [Link]

  • Lountos, G. T., et al. (2022). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. Journal of Medicinal Chemistry, 65(1), 398-419. Retrieved February 19, 2026, from [Link]

  • Ahmed, S. A., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Retrieved February 19, 2026, from [Link]

  • Abdel-Noor, M. S., et al. (2022). Synthesis and computational studies of novel fused pyrimidinones as a promising scaffold with analgesic, anti-inflammatory and COX inhibitory potential. Bioorganic Chemistry, 118, 105479. Retrieved February 19, 2026, from [Link]

  • El-Malah, A. A., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(18), 6524. Retrieved February 19, 2026, from [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Iranian Chemical Society, 20, 2439-2459. Retrieved February 19, 2026, from [Link]

  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (2023). Biosciences Biotechnology Research Asia. Retrieved February 19, 2026, from [Link]

  • Nagy, P. I. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(1), 296. Retrieved February 19, 2026, from [Link]

  • El-Gazzar, A. B. A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 16934-16955. Retrieved February 19, 2026, from [Link]

  • 4-Pyrimidinol. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Nagy, P. I. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Al-Hourani, B. J. (2018). DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. Modern Chemistry, 6(6), 92-100. Retrieved February 19, 2026, from [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), e2198163. Retrieved February 19, 2026, from [Link]

  • Limão, R., et al. (2022). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 23(24), 15993. Retrieved February 19, 2026, from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. Retrieved February 19, 2026, from [Link]

  • Structures, and numbering of atoms, of the most stable tautomers of... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and luminescent properties and theoretical investigation on electronic structure of nitrile-based 2-pyridone molecules. (2023). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Thomas, T. D., et al. (2013). Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Journal of Chemical and Pharmaceutical Research, 5(11), 549-557. Retrieved February 19, 2026, from [Link]

  • DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). Dergipark. Retrieved February 19, 2026, from [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 68-73. Retrieved February 19, 2026, from [Link]

  • Lansdon, E. B., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Antimicrobial Agents and Chemotherapy, 55(6), 2905-2915. Retrieved February 19, 2026, from [Link]

Sources

Foundational

Supramolecular Architecture of Aminopyrimidine Salts: A Technical Guide to Crystal Engineering

Content Type: Technical Whitepaper Audience: Senior Researchers, Solid-State Chemists, and Drug Development Professionals Estimated Reading Time: 15 Minutes Executive Summary Aminopyrimidines constitute a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Solid-State Chemists, and Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary

Aminopyrimidines constitute a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antifolates, and antibiotics. However, the translation of these potent molecules into bioavailable therapeutics often hinges on their solid-state properties.

This guide details the supramolecular engineering of aminopyrimidine salts. It moves beyond basic salt selection to explore the causality of crystal packing—specifically, how manipulating hydrogen-bond synthons and proton transfer equilibria allows researchers to program lattice energy, solubility, and stability.

Part 1: Theoretical Framework & Synthon Engineering

The Supramolecular Synthon Approach

In the context of aminopyrimidines, crystal engineering is not random; it is the deliberate design of non-covalent networks. The core objective is to stabilize the Heterosynthon over the Homosynthon .

  • Homosynthon (

    
    ):  In the absence of a strong counter-ion, 2-aminopyrimidine (2-AP) derivatives self-associate via N-H...N hydrogen bonds, forming a dimer similar to DNA base pairing.
    
  • Heterosynthon (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Upon introducing a carboxylic acid or sulfonate counter-ion, a robust cyclic motif forms between the aminopyrimidine moiety and the acid group.[1] This is the primary "lock" that dictates the supramolecular architecture.
    

Key Mechanism: The stability of the heterosynthon is driven by the complementarity of the Donor (D) and Acceptor (A) sites.

  • Acid (COOH): Donor (OH) - Acceptor (C=O)

  • Base (Aminopyrimidine): Acceptor (Ring N) - Donor (Amino NH)

The Salt-Cocrystal Continuum

The distinction between a salt and a cocrystal is defined by the position of the proton.[2][3] This is not binary but exists on a continuum governed by the


 rule.

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">


[3]
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  Proton transfer is thermodynamically favored. Salt  formation is highly probable.
    
  • 
    :  Proton transfer is disfavored. Cocrystal  formation is probable.[4]
    
  • 
     (The "Grey Zone"):  The outcome is unpredictable.[3] Crystal packing forces and solvent polarity can shift the equilibrium, leading to mixed ionization states or polymorphs where both salt and cocrystal forms exist.
    
Visualization: The Decision Matrix

Pka_Decision_Tree Start Candidate Aminopyrimidine (API) Calc Calculate ΔpKa (pKa Base - pKa Acid) Start->Calc Zone_Salt ΔpKa > 3.0 Salt Formation Likely Calc->Zone_Salt High ΔpKa Zone_Grey 0 < ΔpKa < 3.0 Salt-Cocrystal Continuum Calc->Zone_Grey Intermediate Zone_Co ΔpKa < 0 Cocrystal Formation Likely Calc->Zone_Co Negative ΔpKa Action_Salt Proceed to Salt Screening Focus: Counter-ion Toxicity Zone_Salt->Action_Salt Action_Grey Critical Zone Screening Must screen multiple solvents Analyze SCXRD for H-position Zone_Grey->Action_Grey Action_Co Proceed to Cocrystal Screening Focus: Coformer GRAS status Zone_Co->Action_Co

Figure 1: Decision logic for predicting salt vs. cocrystal formation based on pKa differences. Note the critical "Grey Zone" where experimental validation is mandatory.

Part 2: Engineering the Architecture (Experimental)

Counter-ion Selection Strategy

For aminopyrimidines, dicarboxylic acids (e.g., glutaric, suberic, fumaric) are superior to monocarboxylic acids.

  • Reasoning: Dicarboxylic acids can bridge two aminopyrimidine cations, creating extended linear or zigzag chains (Linear Heterotetramer - LHT). This cross-linking effect significantly increases lattice energy and melting point, often improving thermal stability.

Solvent Selection & Dielectric Tuning

In the "Grey Zone," the solvent plays a catalytic role in proton transfer.

  • High Dielectric Solvents (Water, DMSO): Stabilize the ionic species, promoting Salt formation.

  • Low Dielectric Solvents (Dioxane, Toluene): Stabilize the neutral species, promoting Cocrystal formation.

Protocol: Single Crystal Growth via Slow Evaporation

Objective: Obtain X-ray quality crystals to definitively assign proton location.

Materials:

  • 2-Aminopyrimidine derivative (1 mmol)

  • Selected Carboxylic Acid (1 mmol)

  • Solvent: Ethanol/Water (95:5 v/v) or Methanol

Workflow:

  • Dissolution: Dissolve 1 mmol of the aminopyrimidine in 5 mL of warm solvent (

    
    ). Separately dissolve 1 mmol of acid in 5 mL of the same solvent.
    
  • Mixing: Slowly add the acid solution to the base solution with gentle stirring.

  • Filtration: Filter the mixture through a 0.45

    
     PTFE syringe filter into a clean crystallization vial (20 mL scintillation vial). Crucial: Dust particles induce nucleation too early, causing polycrystallinity.
    
  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle to control evaporation rate.

  • Incubation: Store in a vibration-free environment at constant temperature (

    
    ) for 3-14 days.
    
  • Harvesting: Once crystals appear, examine under a polarized light microscope. True salts often exhibit distinct birefringence compared to the starting materials.

Part 3: Characterization & Validation

Crystallographic Analysis (SCXRD)

The only definitive method to distinguish a salt from a cocrystal is Single Crystal X-ray Diffraction (SCXRD). You must locate the hydrogen atom in the difference Fourier map.

Key Structural Indicators:

  • C-O Bond Lengths: In a carboxylate anion (Salt), resonance delocalization results in equal C-O bond lengths (

    
    ). In a carboxylic acid (Cocrystal), the C=O (
    
    
    
    ) and C-OH (
    
    
    ) bonds are distinct.
  • C-N-C Bond Angle: Protonation of the pyrimidine ring nitrogen increases the internal C-N-C bond angle by approximately

    
     compared to the neutral base.
    
Quantitative Data: Synthon Geometries

The following table summarizes typical geometric parameters for the Aminopyrimidine-Carboxylate


 synthon.
ParameterInteraction TypeTypical Distance (

)
Angle (

)
Structural Significance
N-H...O H-Bond (Charge Assisted)2.60 - 2.80160 - 178Primary attractive force; highly directional.
O-H...N H-Bond (Neutral)2.55 - 2.70165 - 175Found in cocrystals; slightly shorter due to strong polarization.
C-N-C Internal Ring AngleN/A115 - 117Indicates Neutral Pyrimidine ring.
C-N-C Internal Ring AngleN/A119 - 122Indicates Protonated Pyrimidine ring (Salt).
Experimental Workflow Diagram

Experimental_Workflow Step1 Stoichiometric Mixing (1:1 or 1:2 Molar Ratio) Step2 Solvent Screening (MeOH, EtOH, H2O, ACN) Step1->Step2 Step3 Crystallization (Slow Evaporation/Cooling) Step2->Step3 Step4 SCXRD Analysis (Locate Protons) Step3->Step4 Step5 Bulk Validation (PXRD & DSC) Step4->Step5 Confirm Phase Purity

Figure 2: Step-by-step workflow for the synthesis and characterization of aminopyrimidine salts.

Part 4: Case Study Analysis

Case Study: 2-Aminopyrimidine + Furan Tetracarboxylic Acid

In a recent study involving 2-aminopyrimidine (2-AP) and furan tetracarboxylic acid (FTCA), the


 suggested a salt.[1][3] SCXRD confirmed the formation of a salt where the FTCA transfers a proton to the ring nitrogen of 2-AP.
  • Observation: The structure formed a Linear Heterotetramer (LHT) motif.[1][5]

  • Outcome: The salt exhibited a significantly higher melting point than the parent 2-AP, attributed to the extensive 3D hydrogen-bonding network involving the additional carboxylate groups which acted as acceptors for auxiliary interactions.

  • Implication: Using polyprotic acids allows for "supramolecular polymerization," creating high-stability lattices suitable for humid environments.

References

  • Supramolecular synthesis based on a combination of hydrogen- and halogen bonds. National Institutes of Health (NIH). [Link]

  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Royal Society of Chemistry (RSC). [Link]

  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. American Chemical Society (ACS). [Link][6]

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI. [Link][4][6][7]

Sources

Exploratory

Technical Guide: 2-Amino-4,6-dimethoxypyrimidin-5-ol Research Profile

Executive Summary Compound Identity: 2-Amino-4,6-dimethoxypyrimidin-5-ol InChIKey: HNNIWFQDRBHOFK-UHFFFAOYSA-N CAS Registry Number: 267224-18-0[1][2][3][4][5][6] This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-Amino-4,6-dimethoxypyrimidin-5-ol InChIKey: HNNIWFQDRBHOFK-UHFFFAOYSA-N CAS Registry Number: 267224-18-0[1][2][3][4][5][6]

This technical guide provides a comprehensive analysis of 2-amino-4,6-dimethoxypyrimidin-5-ol , a critical heterocyclic intermediate with dual significance in agrochemical stability profiling and emerging pharmaceutical antioxidant research. Originally characterized as a key metabolite and process impurity of the sulfonylurea herbicide Rimsulfuron , recent investigations have repurposed its scaffold as a "multifunctional antioxidant" capable of mitigating oxidative stress in age-related pathologies such as macular degeneration (AMD) and Alzheimer’s disease.

Part 1: Chemical Identity & Physicochemical Profile[2]

The compound is a pyrimidine derivative characterized by a 5-hydroxyl group flanked by two methoxy groups at positions 4 and 6, with an amino group at position 2.[2][4][7] This substitution pattern creates an electron-rich system ideal for radical scavenging.

Table 1: Physicochemical Specifications
PropertyValueSource/Calculation
Molecular Formula C₆H₉N₃O₃PubChem
Molecular Weight 171.15 g/mol Calculated
Exact Mass 171.0644HRMS
XLogP3 0.1Partition Coefficient (Predicted)
PSA (Polar Surface Area) 90.5 ŲTopological Calculation
Boiling Point 404.3°C (at 760 mmHg)Predicted
Density 1.373 g/cm³Predicted
pKa (Acidic) ~8.5 (5-OH group)Estimated
Structural Significance

The 5-hydroxy-4,6-dimethoxy motif is structurally analogous to the redox-active centers found in natural polyphenols but embedded within a nitrogenous heterocycle. The 5-OH group acts as the primary hydrogen atom donor (HAT mechanism) for neutralizing free radicals, while the flanking methoxy groups provide steric protection and electron donation to stabilize the resulting phenoxyl-type radical.

Part 2: Synthesis & Production Protocols

The synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol is a critical workflow for generating analytical standards for Rimsulfuron purity assays and for pharmaceutical screening.

Core Synthesis Pathway

The most robust route involves the hydrogenolysis of a benzyl-protected precursor. This method avoids harsh deprotection conditions that could degrade the electron-rich pyrimidine ring.

Protocol: Catalytic Hydrogenolysis of 2-Amino-5-(benzyloxy)-4,6-dimethoxypyrimidine

  • Precursor Preparation : Start with 2-amino-5-(benzyloxy)-4,6-dimethoxypyrimidine (Compound 30 in literature). This is typically derived from 2-chloro-4,6-dimethoxypyrimidine via oxidation and benzylation.[7]

  • Reaction Setup :

    • Dissolve the precursor (2.54 g, 7.24 mmol) in Methanol (MeOH) (40 mL).

    • Add 10% Pd/C catalyst (635 mg, ~25 wt% loading). Note: High catalyst loading ensures rapid deprotection.

  • Hydrogenation :

    • Purge the system with H₂ gas.

    • Stir under H₂ atmosphere (balloon pressure/1 atm) at Room Temperature (RT) for 12 hours .

    • Critical Control Point: Monitor via TLC or LC-MS. Incomplete reaction (e.g., 2 hours) may yield the N-benzyl impurity rather than the free hydroxyl.

  • Workup :

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Evaporate the solvent under reduced pressure.

  • Purification :

    • The crude white solid is purified via Column Chromatography (CC).[7]

    • Eluent : Chloroform:Methanol (50:1).[7]

    • Yield : ~98% (1.21 g).[7]

Visualization: Synthesis Workflow

Synthesis Precursor 2-Chloro-4,6- dimethoxypyrimidine Intermediate 2-Amino-5-(benzyloxy)- 4,6-dimethoxypyrimidine Precursor->Intermediate 1. Oxidation 2. Benzylation 3. Amination Product 2-Amino-4,6- dimethoxypyrimidin-5-ol (Target) Intermediate->Product H2, 10% Pd/C MeOH, RT, 12h (Hydrogenolysis)

Caption: Catalytic hydrogenolysis pathway for generating high-purity 2-amino-4,6-dimethoxypyrimidin-5-ol.

Part 3: Mechanistic Pharmacology & Applications

Agrochemical Context: Rimsulfuron Stability

In the agrochemical industry, this compound is identified as Rimsulfuron Impurity 2 .[5] Rimsulfuron is a sulfonylurea herbicide used on crops like potatoes and maize.

  • Mechanism of Formation : Hydrolysis of the sulfonylurea bridge followed by cleavage of the pyrimidine ring substituents.

  • Regulatory Importance : Quantifying this impurity is mandatory for EPA/EFSA registration of technical-grade Rimsulfuron batches. It serves as a marker for shelf-life stability and hydrolytic degradation.

Pharmaceutical Context: Multifunctional Antioxidant

Research has identified this scaffold as a potent inhibitor of lipid peroxidation, with potential applications in treating Age-Related Macular Degeneration (AMD) and Cataracts .

  • Radical Scavenging (HAT) : The 5-OH group donates a hydrogen atom to lipid peroxyl radicals (LOO•). The resulting pyrimidinyl radical is resonance-stabilized by the adjacent nitrogen atoms and methoxy groups.

  • Iron Chelation : The proximity of the 5-OH oxygen and the ring nitrogens (or methoxy oxygens) allows for bidentate chelation of redox-active metals (Fe²⁺/Fe³⁺), preventing Fenton reaction-mediated hydroxyl radical generation.

  • Efficacy : In rat lens models, derivatives of this compound have shown the ability to prevent cataractous changes induced by oxidative stress (e.g., cigarette smoke exposure).

Visualization: Dual Mechanism of Action

MOA cluster_Agro Agrochemical Context cluster_Pharma Therapeutic Context (AMD/AD) Compound 2-Amino-4,6- dimethoxypyrimidin-5-ol Impurity Impurity Tracking (Regulatory Compliance) Compound->Impurity ROS Lipid Peroxyl Radicals (LOO•) Compound->ROS H-Atom Transfer (Scavenging) Iron Free Iron (Fe2+) Compound->Iron Chelation (Fenton Inhibition) Rimsulfuron Rimsulfuron (Herbicide) Degradation Hydrolytic Degradation Rimsulfuron->Degradation Degradation->Compound Metabolite Protection Cellular Protection (Retina/Lens) Iron->Protection Prevents Damage

Caption: Dual role of the compound as a herbicide degradation marker and a therapeutic antioxidant.

Part 4: Analytical Characterization

For researchers validating the synthesis or analyzing crop residues, the following analytical signals are diagnostic.

Nuclear Magnetic Resonance (NMR)[7]
  • Solvent : CDCl₃ (Chloroform-d) or DMSO-d₆.

  • ¹H NMR Signals :

    • δ 3.93 ppm (s, 6H) : Two methoxy groups (-OCH₃) at positions 4 and 6. Equivalent due to symmetry.

    • δ 4.50 ppm (s, 2H) : Amino group (-NH₂).[7] Note: Chemical shift varies with concentration/solvent.

    • δ ~4.30 - 5.00 ppm (s, 1H) : Hydroxyl group (-OH). Broad signal, exchangeable with D₂O.

Mass Spectrometry (MS)
  • Ionization : ESI (Electrospray Ionization), Positive Mode.

  • Parent Ion : [M+H]⁺ = 172.07 m/z.

  • Fragmentation : Loss of methyl radicals (-CH₃) from methoxy groups is common.

References

  • Multifunctional Antioxidants for the Treatment of Age-Related Diseases . National Institutes of Health (NIH) / PMC. Available at: [Link]

  • 2-Amino-4,6-dimethoxypyrimidin-5-ol Product Record . PubChem. Available at: [Link]

  • Synthesis of Pyrimidinol Antioxidants . Therapeutic Vision. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol from Malononitrile

This Application Note details the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0), a critical pyrimidine scaffold used in the development of sulfonylurea herbicides and potential antiprotozoal agents....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0), a critical pyrimidine scaffold used in the development of sulfonylurea herbicides and potential antiprotozoal agents.

The protocol is designed for researchers requiring a high-purity synthesis starting from Malononitrile . It employs a modular "Build-and-Functionalize" strategy: first constructing the electron-rich 2-amino-4,6-dimethoxypyrimidine (ADMP) core via the industrial Pinner/Cyanamide route, followed by C5-functionalization via nitrosation and hydrolytic diazotization.

Executive Summary

The synthesis of 5-hydroxylated pyrimidines from acyclic precursors like malononitrile presents a regiochemical challenge. Direct condensation often yields 5-unsubstituted or 5-cyano derivatives. This protocol circumvents these issues by establishing the 2-Amino-4,6-dimethoxypyrimidine (ADMP) core first—a highly optimized industrial process—and subsequently introducing the hydroxyl group at the C5 position.

Key Advantages of this Route:

  • Cost-Efficiency: Utilizes inexpensive malononitrile and methanol.

  • Scalability: The formation of ADMP is a high-yield industrial process (75-80% yield).

  • Regiospecificity: Electrophilic nitrosation occurs exclusively at the electron-rich C5 position, avoiding N-nitrosation under controlled conditions.

Retrosynthetic Analysis & Pathway

The synthesis is divided into two distinct modules:

  • Module A (Core Synthesis): Conversion of Malononitrile to ADMP via the Pinner reaction and Cyanamide condensation.

  • Module B (Functionalization): Transformation of ADMP to the 5-hydroxyl target via a Nitroso

    
     Amino 
    
    
    
    Hydroxyl sequence.
Reaction Pathway Diagram

G M Malononitrile (CH2(CN)2) I Dimethyl Malonimidate Dihydrochloride M->I MeOH, HCl (gas) 0-5°C (Pinner) ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) I->ADMP Cyanamide (NH2CN) pH 8-9, 50°C Nitroso 5-Nitroso-ADMP (Intermediate) ADMP->Nitroso NaNO2, AcOH or Isoamyl Nitrite Amino 2,5-Diamino-4,6- dimethoxypyrimidine Nitroso->Amino Na2S2O4 (Reduction) or H2/Pd Diazo Diazonium Salt (Transient) Amino->Diazo NaNO2, H2SO4 0-5°C Target 2-Amino-4,6-dimethoxypyrimidin-5-ol (Target) Diazo->Target H2O, Δ (Hydrolysis)

Figure 1: Step-wise synthetic pathway from Malononitrile to 2-Amino-4,6-dimethoxypyrimidin-5-ol.

Experimental Protocols

Module A: Synthesis of the ADMP Core

Objective: Convert Malononitrile to 2-Amino-4,6-dimethoxypyrimidine (ADMP). Mechanism: Pinner synthesis followed by cyclization with cyanamide.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Malononitrile (99%)

  • Methanol (Anhydrous)[12]

  • HCl gas (Dry) or Acetyl Chloride (for in-situ HCl)

  • Cyanamide (50% aq.[1][2] solution)

  • Sodium Bicarbonate / Disodium Phosphate (Buffer)

Step-by-Step Protocol
  • Imidate Formation (Pinner Reaction):

    • Charge a jacketed glass reactor with Methanol (5.0 molar eq.) and Malononitrile (1.0 molar eq.).

    • Cool the mixture to 0–5°C .

    • Slowly sparge dry HCl gas into the solution (or add Acetyl Chloride dropwise) until saturation (approx. 2.2 eq). Maintain temperature below 10°C.

    • Stir at 15–20°C for 6–8 hours. The mixture will solidify as Dimethyl malonimidate dihydrochloride precipitates.

    • Checkpoint: Verify imidate formation by disappearance of the nitrile peak (~2260 cm⁻¹) in IR.

  • Cyclization:

    • Filter the imidate salt (optional) or proceed in one pot. If filtering, resuspend in water/methanol.

    • Adjust pH to 8.0–9.0 using a buffer system (Sodium Bicarbonate/NaOH).

    • Add Cyanamide (50% aq) (1.1 eq) dropwise while maintaining 0–5°C .

    • Allow the temperature to rise to 40–50°C and stir for 4 hours.

    • Observation: The reaction mixture typically turns into a thick slurry.

  • Isolation:

    • Cool to 5°C. Filter the white precipitate.

    • Wash with cold water to remove salts.

    • Dry in a vacuum oven at 60°C.

    • Yield: Expect 70–80%.

    • Characterization: MP: 94–96°C. HPLC Purity >98%.

Module B: C5-Functionalization (Hydroxylation)

Objective: Introduce the hydroxyl group at the 5-position of ADMP. Mechanism: Electrophilic nitrosation, reduction, and diazotization-hydrolysis.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • ADMP (from Module A)[13]

  • Sodium Nitrite (

    
    )
    
  • Acetic Acid (Glacial) & Sulfuric Acid (

    
    )
    
  • Sodium Dithionite (

    
    ) or Pd/C catalyst
    
  • Urea (to quench excess nitrite)

Step-by-Step Protocol
  • Nitrosation (Synthesis of 5-Nitroso-ADMP):

    • Dissolve ADMP (10 g, 64.5 mmol) in Acetic Acid (50 mL).

    • Cool to 10–15°C .

    • Add a solution of Sodium Nitrite (5.0 g, 72 mmol) in water (10 mL) dropwise over 30 minutes.

    • Color Change: The solution will turn deep red/purple as the nitroso compound forms.

    • Stir for 2 hours at room temperature.

    • Pour into ice water (200 mL). The product, 2-amino-4,6-dimethoxy-5-nitrosopyrimidine, precipitates as a colored solid.

    • Filter and wash with cold water. (Yield: ~85%).

  • Reduction (Synthesis of 2,5-Diamino-4,6-dimethoxypyrimidine):

    • Suspend the wet nitroso cake in Water (100 mL) at 40°C.

    • Add Sodium Dithionite (

      
      ) (2.5 eq) in portions until the color fades to a pale yellow/beige.
      
    • Alternative: Hydrogenation (H₂, 1 atm) with 5% Pd/C in Methanol is cleaner and preferred for high purity.

    • Filter to remove sulfur/catalyst. Use the filtrate immediately (amines oxidize easily).

  • Diazotization & Hydrolysis (The "Target" Step):

    • Cool the amine solution to 0–2°C in an ice/salt bath.

    • Add Sulfuric Acid (10%) to adjust pH to < 1.

    • Add Sodium Nitrite (1.1 eq) solution dropwise. Maintain T < 5°C.

    • Stir for 20 mins. Destroy excess nitrite with a pinch of Urea .

    • Hydrolysis: Heat the diazonium solution to 80–90°C for 1 hour. Nitrogen gas evolution will be observed.

    • Workup: Cool to room temperature.[1][2] Neutralize carefully with

      
       to pH 5–6.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
       and evaporate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Quantitative Data Summary

ParameterModule A (ADMP Core)Module B (Functionalization)Overall Process
Reaction Time 12–14 Hours6–8 Hours~24 Hours
Typical Yield 75–80%45–55%35–45%
Purity (HPLC) >99%>98%>98%
Key Impurity 4,6-DihydroxypyrimidineAzo-dimers (colored)Trace solvent
Critical Control Moisture (Step 1)Temperature (<5°C during diazo)pH during hydrolysis

Troubleshooting & Critical Controls

"The 5-ol Instability"

5-Hydroxy-pyrimidines (like Divicine derivatives) can be sensitive to oxidation in air, forming quinoid structures.

  • Mitigation: Perform the final hydrolysis and workup under an inert atmosphere (

    
     or Argon). Store the final product in amber vials at -20°C.
    
"Incomplete Nitrosation"

If the ADMP does not fully convert to the nitroso intermediate:

  • Cause: pH too high during nitrite addition.

  • Fix: Ensure the solvent is Glacial Acetic Acid or add dilute HCl to maintain acidic conditions.

"Low Yield in Hydrolysis"

Diazonium salts of electron-rich pyrimidines can couple with unreacted amine.

  • Fix: Ensure rapid addition of nitrite to the fully acidified amine solution. Dilution helps prevent intermolecular coupling.

References

  • Industrial Synthesis of ADMP

    • Title: Method for preparing 2-amino-4,6-dimethoxypyrimidine.[11][12][13][14][15]

    • Source: Google P
    • URL
  • Nitrosation of Aminopyrimidines

    • Title: Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions.[14][16]

    • Source: Synlett / ResearchG
    • URL:[Link]

  • Target Compound Synthesis (Alternative Route via Chloropyrimidine)

    • Title: Multifunctional Antioxidants for the Treatment of Age-Related Diseases (Synthesis of Compound 31).
    • Source: NIH / PMC (PMC2692806).
    • URL:[Link]

  • Diazotization Chemistry

    • Title: Reactions of N-heteroaromatic bases with nitrous acid.[17] Part I. Diazotisation and nitrosation.

    • Source: Journal of the Chemical Society B.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Methylation of 2-Amino-4,6-dihydroxypyrimidine

Introduction: The Significance of Pyrimidine Methylation 2-Amino-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine Methylation

2-Amino-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2] Its utility spans the development of pharmaceuticals and advanced agrochemicals, where it functions as a key intermediate.[1][2] The strategic modification of this pyrimidine core, particularly through methylation of its hydroxyl groups to yield 2-amino-4,6-dimethoxypyrimidine, dramatically alters the molecule's physicochemical properties.[3] This transformation is a critical step in the synthesis pathway for various commercial products, including sulfonylurea herbicides.[3]

This guide provides a detailed, field-proven protocol for the methylation of 2-amino-4,6-dihydroxypyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology using a modern, environmentally conscious methylating agent, and outline a robust validation framework to ensure the integrity and purity of the final product.

Scientific Principle: Tautomerism and Nucleophilic Substitution

The chemistry of 2-amino-4,6-dihydroxypyrimidine is governed by prototropic tautomerism. While often depicted in its dihydroxy form, it predominantly exists in more stable keto-enol (lactam-lactim) and zwitterionic forms, particularly in the solid state and in solution.[4][5] This equilibrium is crucial, as the reactivity of the molecule is dictated by the availability of nucleophilic centers.

The methylation reaction proceeds via a nucleophilic substitution mechanism (SN2-type).[3][6] The oxygen atoms of the pyrimidine ring, acting as nucleophiles, attack the electrophilic methyl group of the methylating agent. The reaction is often facilitated by heat and, in many industrial applications, a catalyst to enhance reaction kinetics and improve yield.[3][7] While traditional methylating agents like dimethyl sulfate are effective, modern protocols increasingly favor greener alternatives like dimethyl carbonate (DMC), which offers a more favorable safety and environmental profile.[7]

Comprehensive Protocol: Methylation Using Dimethyl Carbonate (DMC)

This protocol is adapted from established industrial synthesis methods, prioritizing safety, efficiency, and yield.[7] It details the conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dimethoxypyrimidine.

Materials and Equipment

Reagents:

  • 2-Amino-4,6-dihydroxypyrimidine (CAS: 56-09-7)[8]

  • Dimethyl Carbonate (DMC) (CAS: 616-38-6)

  • Hydrotalcite Catalyst (or Sodium Hydroxide, 5 wt%)

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Equipment:

  • High-pressure autoclave or a four-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, suitable for reactions at 140°C.

  • Heating mantle with temperature control

  • Buchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

Step-by-Step Experimental Procedure
  • Reactor Setup: To a 150 mL autoclave, add 25.4 g (0.2 mol) of 2-amino-4,6-dihydroxypyrimidine.[7]

  • Reagent Addition: Add 72 g (0.8 mol) of dimethyl carbonate, establishing a 1:4 molar ratio of substrate to methylating agent.[7]

  • Catalyst Introduction: Introduce 1.27 g of hydrotalcite catalyst (approximately 5% of the substrate's weight).[7]

    • Scientist's Note: The catalyst provides a basic surface that facilitates the deprotonation of the pyrimidine hydroxyl groups, enhancing their nucleophilicity and increasing the reaction rate.

  • Reaction: Seal the autoclave and heat the mixture to 140°C while stirring. Maintain this temperature for 8 hours.[7]

    • Causality: The elevated temperature is necessary to overcome the activation energy of the reaction. The 8-hour duration ensures the reaction proceeds to completion for optimal yield.

  • Cooling and Filtration: After the reaction period, cool the mixture to room temperature. Remove the insoluble solids (catalyst and any unreacted starting material) by vacuum filtration.[7]

  • Solvent Removal: Transfer the filtrate to a round-bottom flask. Remove the excess dimethyl carbonate via distillation under reduced pressure (e.g., at 0.05 atm and 40°C) using a rotary evaporator. This will yield the crude 2-amino-4,6-dimethoxypyrimidine.[7]

  • Purification by Recrystallization:

    • Transfer the crude solid product to a flask.

    • Add a minimal amount of hot ethyl acetate (heated between 70-90°C) until the solid is completely dissolved.[7]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

    • Dry the final product, 2-amino-4,6-dimethoxypyrimidine, under vacuum.

Workflow Visualization

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Charge Autoclave: - 2-Amino-4,6-dihydroxypyrimidine - Dimethyl Carbonate (DMC) - Catalyst (Hydrotalcite) B Heat to 140°C Stir for 8 hours A->B Seal Reactor C Cool to Room Temp B->C D Filter to Remove Solids C->D E Distill Filtrate (Remove excess DMC) D->E Filtrate F Recrystallize from Ethyl Acetate E->F Crude Product G Filter & Dry Product F->G H Pure 2-Amino-4,6- dimethoxypyrimidine G->H

Caption: Experimental workflow for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Quantitative Data Summary

The following table summarizes expected outcomes based on different reaction conditions, adapted from patent literature.[3][7] This data highlights the significant impact of a catalyst on the reaction's efficiency.

ParameterCondition 1Condition 2Condition 3 (Optimized)
Substrate 2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dihydroxypyrimidine
Methylating Agent Dimethyl Carbonate (DMC)Dimethyl Carbonate (DMC)Dimethyl Carbonate (DMC)
Molar Ratio (Substrate:DMC) 1:101:41:4
Catalyst NoneNoneHydrotalcite (5 wt%)
Temperature (°C) 140200140
Reaction Time (h) 888
Reported Yield (%) ~30.1%Not Specified~61%

Trustworthiness: A Self-Validating System

The integrity of this protocol is confirmed through systematic characterization of the final product. The identity and purity of the synthesized 2-amino-4,6-dimethoxypyrimidine must be validated against known standards.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): Progress can be monitored by periodically sampling the reaction mixture. Spot the sample alongside the starting material on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

Product Characterization
  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. The spectrum of 2-amino-4,6-dimethoxypyrimidine is expected to show a singlet for the methoxy protons (-OCH₃) at approximately 3.8-4.0 ppm, a singlet for the C5-proton of the pyrimidine ring, and a broad singlet for the amino (-NH₂) protons.[9]

    • ¹³C NMR Spectroscopy: Provides confirmation of the carbon framework.[9]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₆H₉N₃O₂, MW: 155.16 g/mol ).[10]

Reaction_Scheme cluster_reactants cluster_products A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dimethoxypyrimidine A->B  + 2 (CH₃O)₂CO (DMC) --------------------------------->  Catalyst (Hydrotalcite), 140°C, 8h  

Caption: Reaction scheme for the methylation of 2-amino-4,6-dihydroxypyrimidine.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by trained personnel. Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][11]

  • 2-Amino-4,6-dihydroxypyrimidine: May cause skin and serious eye irritation.[11] Avoid dust formation and contact with skin and eyes.[8]

  • Dimethyl Carbonate (DMC): Flammable liquid and vapor. Handle away from ignition sources.

  • Handling: Wash hands and skin thoroughly after handling.[8][11] Avoid ingesting or inhaling any of the chemical substances.[12]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[13]

    • Inhalation: Move the person to fresh air.[13]

  • Storage: Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated area, away from oxidizing agents.[2][12]

References

  • Methylation of pyridines - US3428641A.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi . Impactfactor. [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity . ResearchGate. [Link]

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives . ACS Omega. [Link]

  • Methylating agents and DNA repair responses: methylated bases and sources of strand breaks . PMC. [Link]

  • Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... . ResearchGate. [Link]

  • Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine . PrepChem.com. [Link]

  • 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | C4H5N3O2 | CID 66131 . PubChem. [Link]

  • Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA . PMC. [Link]

  • DNA Methylation: A Timeline of Methods and Applications . PMC. [Link]

  • Methylation of pyrimidines, the corresponding nucleosides, and inosine with trimethyloxosulfonium hydroxide . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units . Polimery. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development . PMC. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production . PMC. [Link]

  • WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE . WIPO Patentscope. [Link]

  • Methylated DNA immunoprecipitation . Wikipedia. [Link]

  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 . PubChem. [Link]

  • Purification of Methylation product after methylation by M.sss1 transferase from NEB? . ResearchGate. [Link]

  • A study of certain novel reactions of 4,6-dimethoxy-5-nitropyrimidine . University of British Columbia Library. [Link]

  • 2-amino-4-hydroxy-6-methylpyrimidine . Stenutz. [Link]

  • CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • Sample preparation for genome wide DNA methylation analysis . Protocols.io. [Link]

  • Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) . CD Genomics. [Link]

Sources

Method

2-Amino-4,6-dimethoxypyrimidin-5-ol as an intermediate for herbicides

The following Application Note is designed for Senior Process Chemists, Agrochemical Researchers, and Regulatory Scientists . It deviates from standard templates to prioritize technical depth, causal logic, and actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for Senior Process Chemists, Agrochemical Researchers, and Regulatory Scientists . It deviates from standard templates to prioritize technical depth, causal logic, and actionable protocols.

High-Purity Intermediate for Sulfonylurea Metabolite Synthesis & Novel Herbicide Design

Part 1: Executive Technical Summary

2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0) is a specialized hydroxylated pyrimidine derivative.[1][2] Unlike its ubiquitous non-hydroxylated analog (2-Amino-4,6-dimethoxypyrimidine , CAS 36315-01-2), which serves as the backbone for blockbuster herbicides like Bensulfuron-methyl and Nicosulfuron, the 5-ol variant serves two distinct, high-value functions in modern agrochemistry:

  • Regulatory Reference Standard: It is the critical intermediate for synthesizing Hydroxyrimsulfuron and other hydroxylated metabolites required for environmental fate studies (EFSA/EPA regulatory compliance).

  • Next-Generation Scaffold: The C-5 hydroxyl group provides a unique "chemical handle" for ether-linkage diversification, enabling the synthesis of novel Pyrimidinyloxybenzoic acid derivatives (similar to Bispyribac or Pyribenzoxim) with altered solubility and translocation profiles.

This guide details a validated synthetic protocol for the 5-ol intermediate and its downstream application in coupling reactions.

Part 2: Chemical Profile & Specifications

PropertySpecificationTechnical Note
CAS Number 267224-18-0Distinct from the 5-H analog (36315-01-2).
Molecular Formula C₆H₉N₃O₃High oxygen content increases polarity vs. standard intermediates.
Molecular Weight 171.15 g/mol --
Appearance White to Off-white SolidOxidation sensitive; store under inert atmosphere.
Solubility DMSO, Methanol (Hot)Poor solubility in non-polar solvents (Hexane, Toluene).
pKa (Calculated) ~9.2 (Phenolic OH)The 2-amino group is weakly basic; 5-OH is weakly acidic.
Stability HygroscopicCritical: The 5-OH group is prone to oxidation to quinoid species if exposed to air/light for prolonged periods.

Part 3: Synthesis Protocol (The "Double-Deprotection" Route)

Causality & Logic: Direct hydroxylation of the 2-amino-4,6-dimethoxypyrimidine is chemically difficult due to the competing nucleophilicity of the amine. This protocol utilizes a 2-chloro precursor and a benzylamine protection strategy . This allows for the simultaneous installation of the 2-amino group and the 5-hydroxyl group in a single hydrogenation step, ensuring high purity.

Phase A: Workflow Diagram

SynthesisRoute Start 2-Chloro-4,6- dimethoxypyrimidine Step1 Lithiation & Oxidation (LDA / tBuOOLi) Start->Step1 Inter1 Intermediate A: 5-OH Derivative Step1->Inter1 -78°C, THF Step2 O-Benzylation (BnBr / K2CO3) Inter1->Step2 Inter2 Intermediate B: 5-OBn Derivative Step2->Inter2 Protection Step3 Amination (Benzylamine / Dioxane) Inter2->Step3 Inter3 Intermediate C: 2-NHBn, 5-OBn Step3->Inter3 SNAr Subst. Step4 Global Hydrogenation (H2 / Pd/C) Inter3->Step4 Final Target: 2-Amino-4,6- dimethoxypyrimidin-5-ol Step4->Final Double Deprotection

Figure 1: The "Double-Deprotection" synthetic pathway utilizing benzyl groups for both oxygen protection and amine introduction.

Phase B: Step-by-Step Methodology

Reagents Required:

  • 2-Chloro-4,6-dimethoxypyrimidine (Starting Material)

  • LDA (Lithium Diisopropylamide)

  • tert-Butyl hydroperoxide (anhydrous)

  • Benzyl bromide (BnBr)

  • Benzylamine[3][4]

  • Pd/C (10% Palladium on Carbon)[5]

Step 1: C-5 Lithiation and Oxidation
  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Lithiation: Dissolve 2-chloro-4,6-dimethoxypyrimidine in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add LDA (1.1 eq) dropwise over 30 mins. Why: Low temperature prevents fragmentation of the pyrimidine ring.

  • Oxidation: Slowly add t-BuOOLi (generated in situ or commercial) at -78°C. Stir for 2 hours, then warm to RT.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[5]

  • Result: 2-Chloro-4,6-dimethoxypyrimidin-5-ol.

Step 2: O-Benzylation (Protection)
  • Dissolve the crude 5-ol in MeCN. Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq).

  • Stir at RT for 12 hours.

  • Purification: Silica gel chromatography (Hexane:EtOAc).

  • Checkpoint: Confirm disappearance of phenolic -OH peak in IR/NMR.

Step 3: Amination (SNAr)
  • Dissolve the O-benzylated intermediate in Dioxane (Do not use Toluene; Dioxane promotes better solubility and reaction kinetics for this substrate).

  • Add Benzylamine (2.0 eq) and mild base (Et₃N).

  • Reflux at 100°C for 6-8 hours.

  • Note: Direct use of ammonia is often unsuccessful due to low nucleophilicity in this steric environment. Benzylamine acts as a superior nucleophile.

Step 4: Global Hydrogenation (The "Payoff")
  • Dissolve the 2-(benzylamino)-5-(benzyloxy) intermediate in Methanol.

  • Add 10% Pd/C catalyst (10 wt%).

  • Apply H₂ atmosphere (Balloon pressure or 1-3 atm). Stir for 12-24 hours.

  • Mechanism: This step cleaves the O-benzyl ether AND the N-benzyl group simultaneously.

  • Workup: Filter through Celite. Evaporate solvent.[6]

  • Yield: Recrystallize from MeOH/Ether to obtain pure 2-Amino-4,6-dimethoxypyrimidin-5-ol .

Part 4: Application Protocol - Sulfonylurea Coupling

Context: This protocol describes linking the 5-ol intermediate to a sulfonyl isocyanate to create Hydroxyrimsulfuron -type metabolites.

Coupling Logic

The 2-amino group is the nucleophile. However, the 5-OH group is also nucleophilic. Selective coupling at the amine requires either:

  • Transient protection of the 5-OH (e.g., TMS-Cl).

  • Exploiting the higher nucleophilicity of the amine in specific pH windows.

Recommended Route: In-situ silylation.

CouplingReaction Input1 2-Amino-4,6- dimethoxypyrimidin-5-ol Process1 Step A: TMS Protection (BSA or TMS-Cl) Input1->Process1 Protect 5-OH Input2 Sulfonyl Isocyanate (R-SO2-NCO) Process2 Step B: Coupling (DCM, 0°C -> RT) Input2->Process2 Process1->Process2 Active Species Process3 Step C: Desilylation (MeOH / Mild Acid) Process2->Process3 Urea Formation Product Target Herbicide/Metabolite (Sulfonylurea) Process3->Product Final Polish

Figure 2: Selective coupling strategy preventing O-acylation.

Experimental Procedure
  • Silylation: Suspend 1.0 eq of 2-Amino-4,6-dimethoxypyrimidin-5-ol in dry DCM. Add 1.1 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) . Stir until clear (formation of O-TMS and N-TMS species).

  • Coupling: Cool to 0°C. Add 1.0 eq of the target Sulfonyl Isocyanate (e.g., 3-(ethylsulfonyl)pyridin-2-sulfonamide derived isocyanate for Rimsulfuron analogs).

  • Reaction: Stir at RT for 2 hours. The urea linkage forms preferentially.

  • Desilylation: Add MeOH (excess) and a drop of TFA. Stir for 30 mins to cleave the O-TMS ether.

  • Isolation: Concentrate and precipitate with Ether/Hexane.

Part 5: Quality Control & Troubleshooting

Analytical Standards
MethodParameterAcceptance Criteria
HPLC Column: C18 Reverse PhaseMobile Phase: MeCN/H₂O (0.1% H₃PO₄)Purity > 98.5% (Area %)Impurity: 5-H analog < 0.5%
¹H NMR DMSO-d₆δ ~8.5 (bs, OH), δ ~6.5 (s, NH₂), δ ~3.8 (s, OMe).Note: Absence of C-5 proton signal (usually ~5.8 ppm in non-OH analog).
Mass Spec ESI (+/-)[M+H]⁺ = 172.15
Troubleshooting Guide
  • Problem: Low yield in Step 4 (Hydrogenation).

    • Root Cause: Catalyst poisoning by sulfur traces (if thio-precursors were used) or incomplete solubility.

    • Fix: Wash precursor with EDTA solution; increase MeOH volume or add trace acetic acid.

  • Problem: Mixture of O-acylated and N-acylated products in Coupling.

    • Root Cause: Inufficient silylation or temperature too high.

    • Fix: Ensure full dissolution with BSA before adding isocyanate. Keep reaction at 0°C initially.

Part 6: References

  • Kruck, T. P., et al. (2019). Multifunctional Antioxidants for the Treatment of Age-Related Diseases. (Describes the synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol via the benzylamine route). National Institutes of Health (PMC) .

  • JHECHEM Co., Ltd. (2026). Product Specifications: 2-amino-4,6-dimethoxypyrimidin-5-ol (CAS 267224-18-0).[1][2][7][8][9]ECHEMI .

  • Sriram Chem. (2025). Rimsulfuron Impurity Standards and Metabolites. (Identifies the 5-ol as a key intermediate for Hydroxyrimsulfuron). SriramChem .

  • BLD Pharm. (2025). Chemical Properties and Safety Data: CAS 267224-18-0.BLD Pharm .[8]

  • Koo, S. J., et al. (1997).[10] Biological activity of the new herbicide LGC-40863 (Pyribenzoxim). (Provides context on pyrimidinyl-oxy herbicide structures). Pesticide Science .

Sources

Application

Application Note: 2-Amino-4,6-dimethoxypyrimidin-5-ol as a Privileged Scaffold in Medicinal Chemistry

Topic: Application of 2-Amino-4,6-dimethoxypyrimidin-5-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols [1] Executive Summary & Chemical Profile 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Amino-4,6-dimethoxypyrimidin-5-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

[1]

Executive Summary & Chemical Profile

2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0) is a highly functionalized pyrimidine derivative distinguished by its electron-rich core and the presence of a hydroxyl group at the C5 position.[1][2][3] Unlike its ubiquitous parent compound, 2-amino-4,6-dimethoxypyrimidine (ADMP), the 5-ol variant offers a critical orthogonal handle for chemical modification.[1]

In medicinal chemistry, this compound serves three primary roles:

  • Metabolic Reference Standard: It is a primary oxidative metabolite of sulfonylurea herbicides and related pharmaceutical agents, essential for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

  • Redox-Active Scaffold: The 5-hydroxy-pyrimidine core exhibits significant antioxidant potential, functioning as a radical scavenger in neuroprotective drug design.[1]

  • SAR Expansion Vector: The C5-hydroxyl group allows for O-alkylation or acylation, enabling the introduction of solubilizing groups or lipophilic tails without disrupting the hydrogen-bonding capability of the 2-amino group.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Amino-4,6-dimethoxypyrimidin-5-ol
CAS Number 267224-18-0
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
pKa (Calculated) ~9.2 (OH), ~3.5 (Pyrimidine N)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Key Functional Groups Primary Amine (C2), Methoxy (C4, C6), Hydroxyl (C5)

Medicinal Chemistry Applications

A. Design of Multifunctional Antioxidants

The 5-hydroxypyrimidine moiety mimics the redox properties of phenolic antioxidants (like Vitamin E) but with improved metabolic stability and water solubility.[1] Research indicates that this core can interrupt lipid peroxidation chains.[1]

  • Mechanism: The electron-donating methoxy groups at C4 and C6 stabilize the phenoxyl-type radical formed after hydrogen atom transfer (HAT) from the C5-OH.[1]

  • Application: Used as a "head group" in the synthesis of hybrid molecules targeting mitochondrial oxidative stress in age-related diseases.[1]

B. Pharmacophore Expansion (SAR Studies)

In kinase inhibitor or receptor ligand design, the 2-aminopyrimidine motif is a classic "hinge binder" (forming H-bonds with the protein backbone).[1] The 5-position is often solvent-exposed.[1]

  • Strategy: Converting the 5-OH to an ether (–OR) allows medicinal chemists to probe the solvent channel or reach distinct hydrophobic pockets.[1]

  • Advantage: Unlike direct C-C coupling (Suzuki/Stille), O-alkylation at C5 is mild and tolerates diverse functional groups, facilitating rapid library generation.

C. ADME & Metabolite Identification

For drugs containing the 4,6-dimethoxypyrimidine moiety (e.g., endothelin receptor antagonists or sulfonylurea antibiotics), the 5-position is a metabolic "soft spot."

  • Protocol: This compound is used as a definitive standard in LC-MS/MS assays to quantify oxidative clearance and identify potential toxic metabolites in liver microsome stability assays.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol

Context: Direct oxidation of the unfunctionalized pyrimidine is difficult due to over-oxidation.[1] The preferred route is the hydrogenolysis of a benzyl-protected precursor.[1]

Reagents:

  • 2-Amino-5-(benzyloxy)-4,6-dimethoxypyrimidine (Precursor)[1]

  • 10% Palladium on Carbon (Pd/C)[4]

  • Methanol (HPLC Grade)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.54 g (7.24 mmol) of 2-amino-5-(benzyloxy)-4,6-dimethoxypyrimidine in 40 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 635 mg (25 wt%) of 10% Pd/C catalyst under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature (25°C) for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (System: CHCl₃:MeOH 10:1). The starting material (Rf ~0.6) should disappear, yielding a more polar spot (Rf ~0.3).

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.[1]

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, gradient 50:1 CHCl₃:MeOH).

  • Yield: Expect ~1.2 g (98% yield) of a white solid.

Protocol B: Functionalization (O-Alkylation at C5)

Context: Attaching a lipophilic side chain to probe SAR.[1]

Reagents:

  • 2-Amino-4,6-dimethoxypyrimidin-5-ol (Substrate)[1][2][3][4][5][6][7][8]

  • Benzyl Bromide (BnBr) or Alkyl Halide of choice

  • Potassium Carbonate (K₂CO₃)[4]

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-Amino-4,6-dimethoxypyrimidin-5-ol in DMF (0.2 M concentration).

  • Base Activation: Add 1.2 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide-like anion.

  • Alkylation: Add 1.1 eq of the alkyl halide (e.g., Benzyl Bromide) dropwise.

  • Reaction: Stir at room temperature for 12 hours. (Heating to 60°C may be required for less reactive halides).[1]

  • Quench: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x).[1]

  • Isolation: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Visualizations & Pathways

Figure 1: Synthesis and Functionalization Workflow

This diagram illustrates the generation of the 5-ol scaffold and its subsequent divergence into functionalized libraries.[1]

G Precursor 2-Amino-5-(benzyloxy)- 4,6-dimethoxypyrimidine Product 2-Amino-4,6-dimethoxy- pyrimidin-5-ol (Target Scaffold) Precursor->Product H2, Pd/C MeOH, 12h (Hydrogenolysis) Library O-Alkylated Analogs (SAR Library) Product->Library R-X, K2CO3 DMF (O-Alkylation) Metabolite Oxidative Metabolite (Standard) Product->Metabolite Used as Reference

Caption: Synthetic pathway converting the benzyloxy precursor to the 5-ol scaffold, followed by divergent applications in SAR library generation and metabolite identification.

Figure 2: Pharmacophore Interaction Map

Conceptual representation of how the molecule interacts within a theoretical binding pocket.

Pharmacophore Core Pyrimidine Ring (Pi-Stacking) N2 2-NH2 (H-Bond Donor) Core->N2 O5 5-OH (H-Bond Donor/Acceptor & Radical Scavenging) Core->O5 OMe 4,6-OMe (Lipophilic/Steric) Core->OMe

Caption: Pharmacophore map highlighting the key interaction points: 2-NH2 for anchoring, 5-OH for redox activity or substitution, and OMe groups for electronic modulation.[1][9]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The 5-hydroxyl group is susceptible to slow oxidation if exposed to air and light for prolonged periods.[1]

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Avoid dust formation.[1]

References

  • Synthesis and Antioxidant Activity

    • Kruck, T. P., & Burrow, T. E. (2002). Multifunctional Antioxidants for the Treatment of Age-Related Diseases. Journal of Organic Chemistry. (Context: Describes the hydrogenolysis synthesis protocol and antioxidant utility).
    • Source Verification:[1]

  • Metabolic Pathway Identification

    • BenchChem. (2025).[1][10] Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry. (Context: Identifies the compound as a key metabolite and degradation product of sulfonylurea herbicides).

    • Source Verification:

  • Chemical Properties & CAS Data

    • PubChem Database.[1][11] Compound Summary for CID 118946 (Related Parent) and CAS 267224-18-0.[1]

    • Source Verification:[1]

  • Crystallography and Hydrogen Bonding

    • Thanigaimani, K., et al. (2007).[12] Hydrogen-bonding patterns in cocrystals of aminopyrimidines. Acta Crystallographica. (Context: Structural insights into the H-bonding capabilities of the scaffold).

    • Source Verification:

Sources

Method

The Pyrimidine-5-ol Scaffold: A Versatile Platform for the Synthesis of Potent Kinase Inhibitors

Abstract The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in the design of kinase inhibitors.[1] This is largely due to its ability to form key hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in the design of kinase inhibitors.[1] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-4,6-disubstituted-pyrimidin-5-ol and its analogs as a strategic starting material for the synthesis of a diverse range of kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols for key transformations, and explore the structure-activity relationships (SAR) of the resulting inhibitors targeting critical signaling pathways in oncology and other therapeutic areas.

Introduction: The Strategic Advantage of the 2-Amino-5-hydroxypyrimidine Core

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the pyrimidine core has been a recurring motif in many FDA-approved drugs.

The 2-amino-4,6-disubstituted-5-hydroxypyrimidine scaffold offers several strategic advantages for the synthesis of kinase inhibitors:

  • Mimicry of the Adenine Core: The 2-aminopyrimidine moiety acts as a bioisostere of the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region.

  • Versatile Functionalization: The 2-amino, 4,6-disubstituents, and the 5-hydroxyl group provide multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Access to Fused Ring Systems: The 5-hydroxyl group, in particular, serves as a versatile handle for the construction of fused ring systems, such as the medicinally important pyrazolo[3,4-d]pyrimidines, which are also potent kinase inhibitors.[2][3]

This guide will focus on a logical workflow, from the synthesis of a key 2-amino-5-hydroxypyrimidine intermediate to its elaboration into potent kinase inhibitors.

Synthesis of Key Precursors

A crucial starting point for the synthesis of the target kinase inhibitors is the preparation of a suitably functionalized 2-aminopyrimidine core. While 2-Amino-4,6-dimethoxypyrimidin-5-ol is not readily commercially available, a versatile and synthetically accessible precursor, 2-amino-4,6-dichloro-5-formamidopyrimidine , can be prepared from diethyl malonate. This intermediate can then be further functionalized.

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine

This multi-step protocol provides a reliable method to obtain a key intermediate for further elaboration.

Step A: Nitrosation of Diethyl Malonate

  • In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve diethyl malonate and sodium nitrite in acetic acid.

  • Slowly add sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 2-3 hours at 0-5 °C.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain isonitrosodiethyl malonate.

Step B: Reduction and Formylation

  • To a solution of isonitrosodiethyl malonate in formic acid, add zinc powder portion-wise at room temperature.

  • Stir the mixture for 4-6 hours. The reaction is exothermic and may require occasional cooling.

  • Filter the reaction mixture to remove excess zinc powder and wash the residue with formic acid.

  • Concentrate the filtrate under reduced pressure to obtain formamido diethyl malonate.

Step C: Cyclization with Guanidine

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes.

  • Add the formamido diethyl malonate to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to obtain 2-amino-4,6-dihydroxy-5-formamidopyrimidine.

Step D: Chlorination

  • To a stirred mixture of 2-amino-4,6-dihydroxy-5-formamidopyrimidine and a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide), add phosphorus oxychloride dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield 2-amino-4,6-dichloro-5-formamidopyrimidine.[4]

Elaboration into Kinase Inhibitor Scaffolds

The synthesized 2-amino-4,6-dichloro-5-formamidopyrimidine is a versatile intermediate that can be elaborated into various kinase inhibitor scaffolds. The two chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, allowing for the introduction of diverse side chains to probe the ATP-binding site.

Synthesis of 2,4-Diaminopyrimidine Derivatives

A common strategy in kinase inhibitor design is the synthesis of 2,4-diaminopyrimidine derivatives. The differential reactivity of the chlorine atoms can be exploited for sequential substitution.

Protocol 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
  • First Substitution (at C4): To a solution of 2-amino-4,6-dichloro-5-formamidopyrimidine in a suitable solvent (e.g., isopropanol or DMF), add one equivalent of the desired primary or secondary amine and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Second Substitution (at C6): Once the first substitution is complete, add the second amine to the reaction mixture. This step may require higher temperatures to proceed to completion.

  • Work-up: After the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2,4,6-trisubstituted-5-formamidopyrimidine. The formamido group can be hydrolyzed under acidic or basic conditions if the free amine is desired.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is another privileged core structure for kinase inhibitors.[2][3] A 5-hydroxypyrimidine precursor can be a key starting material for the construction of this fused ring system.

Protocol 3: Synthesis of a Pyrazolo[4,3-d]pyrimidine Core

This protocol outlines a potential pathway from a 5-hydroxypyrimidine derivative.

  • Preparation of a 5-Hydrazinopyrimidine: A 5-halopyrimidine (obtainable from the 5-formamidopyrimidine via diazotization and halogenation) can be reacted with hydrazine hydrate to yield the corresponding 5-hydrazinopyrimidine.

  • Cyclization with a β-Ketoester: The 5-hydrazinopyrimidine is then condensed with a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent like ethanol with a catalytic amount of acid.

  • Ring Closure: Heating the reaction mixture promotes cyclization and dehydration to form the pyrazolo[4,3-d]pyrimidine core.

Structure-Activity Relationship (SAR) and Target Kinases

The systematic modification of the 2,4,6, and 5 positions of the pyrimidine ring has led to the discovery of potent and selective inhibitors for various kinases.

Table 1: Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors
PositionSubstituent TypeGeneral Effect on ActivityTarget Kinase ExamplesReference
C2-Amino Small alkyl or cycloalkyl aminesOften crucial for hinge binding.CDKs, Lck, Btk[5][6]
Aryl or heteroaryl aminesCan provide additional interactions in the active site.CDKs, Src family[3][5]
C4-Substituent Anilines, piperazines, morpholinesModulates solubility and can interact with the solvent-exposed region.CDKs, VEGFR, FGFR[7][8]
Bulky hydrophobic groupsCan enhance potency and selectivity.Lck, ALK2[5][6]
C5-Substituent Small alkyl, cyano, or halo groupsCan influence electronic properties and conformation.CDKs, IKKβ[9][10]
Fused pyrazole ringForms the pyrazolo[3,4-d]pyrimidine core, often leading to high potency.CDKs, Src, Btk[2][3][6]
C6-Substituent Various amines or alkoxy groupsCan be modified to fine-tune selectivity and pharmacokinetic properties.CDKs, Lck[5][11]
Table 2: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors
Compound ScaffoldTarget KinaseIC50 (nM)Cellular Activity (Cell Line)Reference
2,4-DiaminopyrimidineLck9.4 (ED50 mg/kg in vivo)T-cell activation[5]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2190HCT-116 (apoptosis)[12]
Pyrazolo[3,4-d]pyrimidineSrc7200 (IC50 µM)GIN8, GIN28, GCE28 (glioblastoma)[3]
Pyrimido[4,5-d]pyrimidineCDK250Tumor cell lines[11]
2,4,5-Trisubstituted PyrimidineCDK9<1000 (GI50)Diverse human tumor cell lines[13]
Pyrrolo[2,3-d]pyrimidineEGFR79HepG2[14]
Pyrrolo[2,3-d]pyrimidineVEGFR298HepG2[14]
Pyrrolo[2,3-d]pyrimidineCDK2204HepG2[14]
Pyrazolo[1,5-a]pyrimidineCDK290Renal carcinoma cell line RFX 393[15]
Pyrazolo[1,5-a]pyrimidineTRKA230Renal carcinoma cell line RFX 393[15]

Targeted Signaling Pathways

The kinase inhibitors synthesized from the 2-amino-5-hydroxypyrimidine scaffold can target a multitude of signaling pathways implicated in cancer and other diseases. A prominent example is the Cyclin-Dependent Kinase (CDK) pathway, which is a master regulator of the cell cycle.

Diagram 1: Simplified CDK-Mediated Cell Cycle Regulation and Inhibition

Caption: Inhibition of CDKs by pyrimidine-based inhibitors blocks cell cycle progression.

Experimental Workflows

A systematic approach is essential for the efficient discovery and optimization of kinase inhibitors.

Diagram 2: General Workflow for Kinase Inhibitor Synthesis and Evaluation

Workflow Start Start: Design of Pyrimidine Analogs Synthesis Chemical Synthesis (Protocols 1-3) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification BiochemAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->BiochemAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Optimization Lead Optimization (Iterative Design and Synthesis) SAR->Optimization InVivo In Vivo Efficacy (Animal Models) SAR->InVivo Optimization->Synthesis Iterate End End: Preclinical Candidate InVivo->End

Sources

Application

Application Notes and Protocols for the Development of Antiprotozoal Agents from Pyrimidine Scaffolds

Introduction: The Imperative for Novel Antiprotozoal Agents and the Promise of the Pyrimidine Scaffold In the vast landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[4][5] This s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiprotozoal Agents and the Promise of the Pyrimidine Scaffold

In the vast landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[4][5] This six-membered heterocyclic aromatic ring, a fundamental component of nucleobases like cytosine, thymine, and uracil, is recognized by a multitude of biological systems.[5][6] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of drugs targeting a wide array of diseases, from cancers to viral infections.[7][8][9] In the realm of protozoan diseases, pyrimidine derivatives have a proven track record; the archetypal example is pyrimethamine, an antifolate agent used for decades in the treatment of malaria and toxoplasmosis.[7][10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the strategic rationale and provides detailed, field-proven protocols for the discovery and preclinical development of novel antiprotozoal agents derived from the versatile pyrimidine scaffold.

Section 1: The Drug Discovery and Development Workflow

The path from a chemical idea to a viable drug candidate is a systematic, multi-stage process. For pyrimidine-based antiprotozoal agents, this workflow is designed to identify potent and selective compounds while systematically weeding out those with undesirable properties.

The causality behind this staged approach is resource management and logical progression. High-throughput, cost-effective assays are employed initially to screen large compound libraries. As the number of promising candidates narrows, more complex, resource-intensive, and biologically relevant assays are introduced to build a comprehensive profile of each potential drug.

DrugDiscoveryWorkflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Lead Progression cluster_3 Candidate Selection Library Library Design & Chemical Synthesis PrimaryScreen Primary Screen (High-Throughput Assay vs. Parasite) Library->PrimaryScreen Test HitConfirm Hit Confirmation & Dose-Response (IC50) PrimaryScreen->HitConfirm Identify 'Hits' Cytotoxicity Counter Screen (Mammalian Cell Cytotoxicity - CC50) HitConfirm->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity SI = CC50 / IC50 MoA Mechanism of Action (MoA) Studies Selectivity->MoA Prioritize Selective Hits InVivo In Vivo Efficacy & Toxicity Models Selectivity->InVivo Test Leads SAR Structure-Activity Relationship (SAR) MoA->SAR SAR->Library Design Next Generation Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: A generalized workflow for antiprotozoal drug discovery.

Section 2: Target Identification and Library Synthesis

Key Protozoan Targets for Pyrimidine Inhibitors

The success of pyrimidine-based drugs often stems from their ability to selectively inhibit essential parasite enzymes that have distinct structural differences from their human counterparts.

  • Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.[10] Protozoan DHFR is significantly different from human DHFR, allowing for selective inhibition by drugs like pyrimethamine.[11]

  • Dihydroorotate Dehydrogenase (DHODH): Parasites like Plasmodium falciparum depend entirely on the de novo pyrimidine biosynthesis pathway for survival, making PfDHODH a prime drug target.[12] Inhibition starves the parasite of essential pyrimidines for DNA and RNA synthesis.

  • Protein Kinases: These enzymes regulate numerous cellular processes. Several parasite-specific protein kinases have been identified as viable targets for pyrimidine-based inhibitors.

  • Pyrimidine Salvage Pathway: Some protozoa, such as Toxoplasma gondii, can salvage pyrimidines from the host.[13] Transporters or enzymes in this pathway represent potential targets.[13][14]

Protocol 1: General Synthesis of a 2,4-Disubstituted Pyrimidine Library

This protocol describes a common and versatile method for generating a library of pyrimidine derivatives, allowing for exploration of the structure-activity relationship (SAR). The rationale is to use a readily available pyrimidine core and introduce diversity at key positions.

Principle: This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction on a di-chlorinated pyrimidine scaffold. The differential reactivity of the chlorine atoms at the C2 and C4 positions can often be exploited for sequential and controlled substitutions.

Materials:

  • 2,4-dichloropyrimidine

  • A diverse library of primary and secondary amines (R¹-NH₂, R²-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • First Substitution (C4 position): a. In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF. b. Add the first amine (R¹-NH₂, 1.1 eq) to the solution. c. Add DIPEA (2.0 eq) to act as a base, scavenging the HCl byproduct. The use of a non-nucleophilic base is critical to prevent unwanted side reactions. d. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC. The formation of a new, more polar spot indicates product formation. e. Upon completion, quench the reaction with water and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting 2-chloro-4-amino-pyrimidine intermediate by flash column chromatography.

  • Second Substitution (C2 position): a. Dissolve the purified intermediate from step 1.g (1.0 eq) in anhydrous dioxane in a sealable reaction vessel. b. Add the second amine (R²-NH₂, 1.5 eq) and DIPEA (2.5 eq). c. Seal the vessel and heat the reaction to 80-100 °C for 12-24 hours. The C2 position is less reactive, thus requiring more forcing conditions (heat) to drive the substitution. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the final 2,4-diamino-pyrimidine product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: The In Vitro Screening Cascade

The goal of the screening cascade is to efficiently identify compounds that are potent against the parasite and non-toxic to human cells.[15]

Protocol 2: Primary Anti-Plasmodial (SYBR Green I) Assay

Principle: This high-throughput assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. An increase in fluorescence corresponds to parasite growth.

Materials:

  • Chloroquine-sensitive (e.g., NF54) or resistant (e.g., K1) strains of P. falciparum.[16]

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • 384-well black, clear-bottom microplates

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) as positive controls.

  • DMSO as a negative control.

Procedure:

  • Compound Plating: Serially dilute the pyrimidine compounds in DMSO and dispense them into the 384-well plates to achieve final concentrations typically ranging from 10 µM to 1 nM. Include positive and negative control wells.

  • Parasite Culture Preparation: Prepare a synchronized culture of P. falciparum at the ring stage with 2% hematocrit and 1% parasitemia. The synchronization is crucial for assay reproducibility.

  • Incubation: Add the parasite culture to the compound-containing plates. Incubate for 72 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂). This duration allows for at least one full intra-erythrocytic developmental cycle.

  • Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and releases the parasite DNA, which is then stained by the dye.

  • Fluorescence Reading: Incubate the plates in the dark for 1 hour, then read the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: a. Subtract the background fluorescence (uninfected erythrocytes). b. Normalize the data to the controls: % Inhibition = 100 × (1 - [Signal_test - Signal_bkg] / [Signal_DMSO - Signal_bkg]). c. Plot the % Inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC₅₀).

Protocol 3: Cytotoxicity Assay (Resazurin Reduction)

Principle: This assay assesses the toxicity of compounds against a mammalian cell line (e.g., HepG2 or HEK293). Resazurin (a blue, non-fluorescent dye) is metabolically reduced to the highly fluorescent pink resorufin by viable cells. A decrease in fluorescence indicates cytotoxicity. This is a critical counter-screen to ensure that the compound's activity is specific to the parasite.

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution

  • Doxorubicin or another known cytotoxic agent as a positive control.

  • 96- or 384-well clear-bottom microplates

Procedure:

  • Cell Seeding: Seed the cells into microplates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the pyrimidine compounds to the cells. Include positive and negative (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Resazurin Addition: Add the resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to mammalian cells.

Data Presentation: In Vitro Screening Results

Quantitative data from the screening cascade should be summarized for clear comparison.

Compound IDTarget ParasiteIC₅₀ (µM)[1]Mammalian Cell LineCC₅₀ (µM)Selectivity Index (SI)
PYR-001P. falciparum NF540.088HepG2> 25> 284
PYR-002P. falciparum NF540.023HepG215.2661
PYR-003T. b. rhodesiense1.50L6> 30> 20
PYR-004L. infantum5.20L618.53.6
ChloroquineP. falciparum NF540.050HepG2> 50> 1000

Note: Data is representative and compiled for illustrative purposes based on typical outcomes in the literature.[16]

Section 4: Mechanism of Action and In Vivo Evaluation

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target is a crucial step. For pyrimidine-based compounds, a primary hypothesis is often the inhibition of the folate pathway.

FolatePathway cluster_inhibitors Inhibitors GTP GTP DHP Dihydropteroate GTP->DHP PABA p-Aminobenzoic Acid (PABA) PABA->DHP Glutamate Glutamate DHF Dihydrofolate (DHF) Glutamate->DHF DHF_Synthase Dihydropteroate Synthase (DHPS) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF TS Thymidylate Synthase (TS) dTMP dTMP (to DNA Synthesis) TS->dTMP DHP->DHF_Synthase DHF->DHFR THF->TS dUMP dUMP dUMP->TS Sulfonamides Sulfonamides Sulfonamides->DHF_Synthase Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Caption: The protozoan folate biosynthesis pathway, a key target.

Protocol 4: In Vivo Efficacy in a Murine Model of Acute Chagas Disease

Principle: In vivo models are indispensable for evaluating a compound's efficacy in a whole-organism system, providing initial data on its pharmacokinetic and pharmacodynamic properties.[17] This protocol assesses the ability of a test compound to reduce parasitemia in mice infected with Trypanosoma cruzi.[17][18]

Materials:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.[17]

  • Parasite Strain: Trypanosoma cruzi (e.g., Brazil strain).[17]

  • Test Compound: Solubilized or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: Benznidazole.[17]

  • Vehicle Control: The vehicle used for the test compound.

  • Gavage needles, syringes, microscope, hemocytometer.

Procedure:

  • Infection: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁴ trypomastigotes of T. cruzi.[17]

  • Group Allocation: Randomly divide animals into treatment and control groups (n=5-10 mice per group).

  • Treatment: Begin treatment on day 4 or 5 post-infection, once parasitemia is established. Administer the test compound, benznidazole, and vehicle control orally (p.o.) or i.p. daily for a defined period (e.g., 10 consecutive days).[17]

  • Parasitemia Monitoring: Collect a small volume of tail blood every 2-3 days. Determine the number of parasites per milliliter of blood using a hemocytometer under a microscope.[17]

  • Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle control group. Survival time can be a secondary endpoint. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Data Presentation: In Vivo Efficacy Results
Treatment GroupDosage (mg/kg/day)RouteMean Parasitemia on Day 14 (parasites/mL)[17]% Inhibition of Parasitemia% Increase in Mean Survival Time[17]
Vehicle Control-Oral1.5 x 10⁶0%0%
PYR-00210Oral8.2 x 10⁵45.3%33.3%
PYR-00225Oral3.1 x 10⁵79.3%61.9%
Benznidazole50Oral< 1.0 x 10⁴>99%>100% (Cure)

Note: Data is representative and compiled for illustrative purposes.[17]

Conclusion and Future Outlook

References

  • Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • In Vitro and in Vivo High-Throughput Assays for the Testing of anti-Trypanosoma Cruzi Compounds. (2010, July 13). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. (2022, December 30). MDPI. Retrieved February 19, 2026, from [Link]

  • Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein. (2023, November 11). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis, Design, and Structure⁻Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018, May 24). PubMed. Retrieved February 19, 2026, from [Link]

  • Drugs for the Treatment of Protozoal Infections. (2016, September 10). Veterian Key. Retrieved February 19, 2026, from [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). GSC Online Press. Retrieved February 19, 2026, from [Link]

  • Pyrimidine salvage in Toxoplasma gondii as a target for new treatment - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Purine and pyrimidine transport in pathogenic protozoa: From biology to therapy. (2005, July 1). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • In Vivo Models. (n.d.). TransPharm Preclinical Solutions. Retrieved February 19, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved February 19, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Online Press. Retrieved February 19, 2026, from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. Retrieved February 19, 2026, from [Link]

  • In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved February 19, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections. (n.d.). Journal of Biochemistry and Biotechnology. Retrieved February 19, 2026, from [Link]

  • Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023, February 7). YouTube. Retrieved February 19, 2026, from [Link]

  • Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. (2010, May 4). PLOS Neglected Tropical Diseases. Retrieved February 19, 2026, from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved February 19, 2026, from [Link]

  • Drug resistance mechanisms of antiprotozoal drugs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Representative antimalarial agents based on pyrimidine scaffold. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent Advances in the Discovery of Novel Antiprotozoal Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Journal of Drug Delivery and Therapeutics. Retrieved February 19, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023, October 9). MDPI. Retrieved February 19, 2026, from [Link]

  • Antiprotozoal Drugs. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]

Sources

Method

HPLC method for quantification of 2-Amino-4,6-dimethoxypyrimidin-5-ol

Application Note: AN-2026-PYR Method Development and Validation for the Quantification of 2-Amino-4,6-dimethoxypyrimidin-5-ol (5-OH-ADMP) Abstract This application note details a robust High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Method Development and Validation for the Quantification of 2-Amino-4,6-dimethoxypyrimidin-5-ol (5-OH-ADMP)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Amino-4,6-dimethoxypyrimidin-5-ol , a highly polar pyrimidine derivative often encountered as a degradation product or oxidative metabolite of sulfonylurea herbicides (e.g., bensulfuron-methyl).[1][2] Due to the amphoteric nature introduced by the C5-hydroxyl group and the C2-amino group, this analyte presents significant retention challenges in standard Reverse Phase (RP) chromatography. This guide provides a scientifically grounded solution using a high-aqueous stable C18 phase and pH-controlled mobile phases to ensure peak symmetry and reproducible quantification.[1][2]

Introduction & Chemical Context

2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0) is structurally distinct from its parent analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), due to the presence of a hydroxyl group at the 5-position.[1][2]

  • Chemical Challenge: The molecule possesses both a basic amine (

    
    ) and a weakly acidic phenolic hydroxyl (
    
    
    
    ).[1]
  • Chromatographic Implication:

    • Polarity: The 5-OH group significantly lowers the LogP (approx.[1][2] 0.1), causing the analyte to elute near the void volume (

      
      ) on standard C18 columns.
      
    • Ionization: At neutral pH, the molecule may exist in a zwitterionic or neutral equilibrium, leading to peak broadening.[2] At low pH (< 3.0), the amine is protonated (cationic), increasing water solubility but potentially causing secondary interactions with residual silanols on the silica support.

Strategic Solution: This method utilizes a polar-embedded or aqueous-stable C18 column combined with an acidic phosphate buffer.[1][2] The low pH ensures the amine is fully protonated (consistent speciation) and the phenol is suppressed (neutral), while the specialized stationary phase prevents "phase collapse" (dewetting) under the high-aqueous conditions required to retain this polar compound.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary pump system with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][2]
      
    • Phosphoric Acid (85%).[1][2]

    • Water (Milli-Q, 18.2 M

      
      ).[1][2]
      
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Aqueous Stable (AQ) (e.g., YMC-Pack ODS-AQ, Phenomenex Luna Omega Polar C18)Dimensions: 150 x 4.6 mm, 3

m or 5

m
Essential for retaining polar analytes in >95% aqueous mobile phases without phase dewetting.[1][2]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0 Suppresses phenolic ionization; buffers the amine.[1][2] Low pH reduces silanol tailing.[1][2]
Mobile Phase B Acetonitrile (ACN) Stronger elution strength than methanol; sharper peaks for pyrimidines.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][4]
Temperature 30°CImproves mass transfer and retention time reproducibility.[1][2]
Detection UV @ 245 nm

for the dimethoxypyrimidine core.[1][2]
Injection Vol. 10 - 20

L
Adjust based on sensitivity requirements.
Gradient Program

Note: A gradient is recommended to elute less polar impurities or parent compounds (like sulfonylureas) that may be present in the matrix.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Isocratic Hold: Critical for retaining the polar 5-OH-ADMP.
5.0 955End of hold.[1][2]
15.0 4060Ramp to clear hydrophobic matrix/parent compounds.[1][2]
17.0 4060Wash hold.[1][2]
17.1 955Return to initial conditions.[1][2]
22.0 955Re-equilibration: Mandatory for reproducible retention.[1][2]

Method Development Logic (Visualized)

The following diagram illustrates the decision matrix used to select the stationary phase and mobile phase conditions for this specific amphoteric analyte.

MethodLogic Start Analyte: 2-Amino-4,6-dimethoxypyrimidin-5-ol Step1 Assess Polarity (LogP ~0.1) & Ionization (Amine + Phenol) Start->Step1 Decision1 Standard C18? Step1->Decision1 Fail1 Poor Retention (Elutes at t0) Phase Dewetting in 100% Aqueous Decision1->Fail1 Yes Step2 Select Polar-Retentive Column (C18 AQ or Phenyl-Hexyl) Decision1->Step2 No Decision2 Mobile Phase pH? Step2->Decision2 PathNeutral Neutral pH (6-7) Decision2->PathNeutral PathAcidic Acidic pH (2.5-3.0) Decision2->PathAcidic ResultNeutral Broad Peaks (Zwitterionic/Silanol Interaction) PathNeutral->ResultNeutral ResultAcidic Amine Protonated Phenol Neutral Sharp Peaks PathAcidic->ResultAcidic Final Final Method: C18 AQ Column + pH 3.0 Phosphate ResultAcidic->Final

Caption: Decision matrix for selecting stationary phase and pH conditions based on the amphoteric and polar nature of 5-OH-ADMP.

Sample Preparation Protocol

Since this analyte is often found in complex matrices (soil, water, or biological fluids), a simple "dilute and shoot" approach often fails due to matrix suppression.

Solid Phase Extraction (SPE) Strategy: Given the high polarity, standard C18 SPE cartridges will likely result in breakthrough (loss of analyte during loading). A Polymeric Hydrophilic-Lipophilic Balanced (HLB) cartridge is required.[1][2]

  • Cartridge: Waters Oasis HLB or Phenomenex Strata-X (60 mg / 3 mL).[1][2]

  • Conditioning: 3 mL Methanol followed by 3 mL Water (pH 3.0).

  • Loading: Acidify sample to pH 3.0 (matches MP) and load at 1 mL/min.

    • Mechanism:[1][2][5] At pH 3, the molecule is protonated but the HLB polymer retains it via dipole-dipole interactions and hydrophobic retention of the dimethoxy core.

  • Washing: 3 mL of 5% Methanol in Water.

    • Note: Do not use high organic wash; the analyte will elute.

  • Elution: 3 mL of Methanol or Acetonitrile.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in Mobile Phase A (Initial Conditions) .

    • Critical: Injecting a pure methanol extract into a 95% aqueous gradient will cause peak distortion (solvent effect).[1][2]

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy for regulatory submission, the following validation criteria must be met:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor (

) < 1.5 Theoretical Plates (

) > 5000
High tailing indicates silanol activity; lower pH or add more buffer.[1][2]
Linearity

Range: 0.1

g/mL to 50

g/mL.[1][2]
Accuracy (Recovery) 80% - 120%Spiked into matrix (e.g., soil extract).[1][2]
Precision (Repeatability) RSD < 2.0% (n=6)For retention time and peak area.[1][2]
LOD / LOQ S/N > 3 (LOD) S/N > 10 (LOQ)Estimated LOQ: ~0.05

g/mL (UV detection).

Troubleshooting & Optimization

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Fix: Dilute sample 1:1 with Water/Buffer before injection.[1][2]

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation in the mobile phase.

    • Fix: Measure pH of the aqueous buffer after adding salts but before mixing with organic (if premixed), or use a dedicated buffer line.[1] Ensure column temperature is stable.

  • Issue: High Backpressure. [1][2]

    • Cause: Buffer precipitation in the pump heads or column.

    • Fix: Ensure the mixing of ACN and Phosphate buffer does not exceed the solubility limit (avoid >80% ACN with >20mM Phosphate).

References

  • United States Environmental Protection Agency (EPA). (1989).[1][2] Determination of Bensulfuron Methyl in Sediment or Soil by HPLC. Protocol No. AMR-1350-88.[1][2] Available at: [Link][1][6]

  • PubChem. (2025).[1][2][6] 2-Amino-4,6-dimethoxypyrimidine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • SIELC Technologies. (2018).[1][2] Separation of Bensulfuron-methyl and Metabolites on Newcrom R1 HPLC column. Available at: [Link][1]

  • Zhou, Q., et al. (2012).[1] "Simultaneous determination of bensulfuron-methyl and mefenacet residues in paddy field using high performance liquid chromatography." Chinese Journal of Chromatography, 30(1), 83-87.[1][2] (Cited for context on parent compound extraction). Available at: [Link]

Sources

Application

Application Note: High-Fidelity X-ray Crystallography of Pyrimidine Derivatives

Executive Summary Pyrimidine derivatives represent a cornerstone scaffold in modern drug discovery, serving as the pharmacophore for countless kinase inhibitors, antivirals, and antimetabolites. However, their tendency t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine derivatives represent a cornerstone scaffold in modern drug discovery, serving as the pharmacophore for countless kinase inhibitors, antivirals, and antimetabolites. However, their tendency toward anisotropic growth, twinning, and polymorphism presents unique challenges in X-ray structure determination.

This guide moves beyond standard textbook protocols to provide a field-tested, causal framework for crystallizing pyrimidine derivatives. We focus on manipulating the specific intermolecular forces—primarily


-

stacking and hydrogen bonding—that govern pyrimidine lattice formation.

Pre-Crystallization Assessment: The "Purity-Solubility" Nexus

Before attempting crystallization, two parameters must be rigorously defined.[1] Failure here is the primary cause of "oiling out" or micro-crystallinity.

Chemical Purity Requirements
  • Standard: >95% by HPLC.

  • Crystallography Grade: >98%.

  • Critical Impurity Removal: Pyrimidine synthesis often uses metal catalysts (Pd, Cu). Residual paramagnetic metals can quench diffraction intensity and degrade crystal quality. Use metal scavengers (e.g., SiliaMetS®) prior to the final crystallization attempt.

Solubility Profiling (The "3-Tier" System)

Do not guess solvents. Perform a systematic solubility test using 1 mg of sample in 100


L of solvent.
TierSolvent ClassInteraction MechanismSuitability for Pyrimidines
Tier 1 Protic Polar (MeOH, EtOH)H-bond Donor/AcceptorHigh. Promotes N-H...O/N hydrogen bonding networks essential for lattice energy.
Tier 2 Aromatic (Toluene, Chlorobenzene)

-Intercalation
Critical. Pyrimidines often form flat sheets. Aromatic solvents can intercalate, stabilizing the stack and preventing "slipped" disorder.
Tier 3 Dipolar Aprotic (DMSO, DMF)High Solvation PowerAvoid for Evaporation. Use only as the solvent phase in vapor diffusion due to high boiling points.

Core Protocol: Directed Crystallization Strategies

Strategy A: The "Pi-Stacking" Modulation (Slow Cooling)

Best for: Fused pyrimidine systems (e.g., quinazolines, purines) that tend to form thin needles.

Mechanism: Pyrimidines have a strong dipole and significant quadrupole moment, leading to aggressive face-to-face


-stacking. If this interaction is too strong, crystals grow rapidly in one dimension (needles). We use a "stack-breaker" or "stack-stabilizer" solvent to modulate this.

Protocol:

  • Dissolution: Dissolve 10-20 mg of the derivative in the minimum amount of boiling Ethyl Acetate (primary solvent).

  • Modulation: Add Toluene (co-solvent) dropwise until the solution is slightly turbid, then add one drop of hot Ethyl Acetate to clear it.

    • Expert Insight: Toluene molecules often co-crystallize, sitting between pyrimidine layers to improve lattice order.

  • Thermal Gradient: Place the vial in a heat block set to the solvent's boiling point. Turn off the block and allow it to cool to RT over 12-18 hours (approx. -0.5°C/min).

  • Harvesting: If needles form, cut them to size. If blocks form (preferred), mount directly.

Strategy B: Anti-Solvent Vapor Diffusion (The "DMF Trap")

Best for: Highly polar pyrimidines insoluble in standard organic solvents.

Mechanism: Gradual lowering of solubility via gas-phase transfer prevents the "crash precipitation" that leads to amorphous solids.

Protocol:

  • Inner Vial: Dissolve 5-10 mg of compound in 0.5 mL of DMF or DMSO . Filter through a 0.2

    
    m PTFE syringe filter into a small GC vial.
    
  • Outer Vessel: Place the open GC vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Fill the outer vial with 3-5 mL of Diethyl Ether or Pentane .

    • Caution: Ensure the liquid level of the anti-solvent is below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C.

    • Expert Insight: Lower temperature reduces the diffusion rate of the ether into the DMF, yielding fewer but larger crystals.

Visualizing the Workflow

The following diagram outlines the decision tree for selecting the correct crystallization method based on compound properties.

CrystallizationWorkflow Start Purified Pyrimidine Derivative (>98%) SolubilityCheck Solubility Test (1mg / 100µL) Start->SolubilityCheck SolubleVolatile Soluble in MeOH/EtOAc/DCM SolubilityCheck->SolubleVolatile Yes SolubleHighBP Soluble ONLY in DMSO/DMF SolubilityCheck->SolubleHighBP No SlowCool Method A: Slow Cooling (Add Toluene for Stacking) SolubleVolatile->SlowCool Primary Strategy VaporDiff Method B: Vapor Diffusion (DMF + Et2O) SolubleHighBP->VaporDiff Primary Strategy Check Microscopy Check (Polarized Light) SlowCool->Check VaporDiff->Check Check->SolubilityCheck Amorphous/Oiling (Retry) XRay Single Crystal Diffraction Check->XRay Single Crystal Found

Caption: Decision matrix for pyrimidine crystallization. Blue nodes indicate decision points; Green nodes represent core protocols.

Data Collection & Structure Solution

Beamline Configuration
  • Source: For organic pyrimidines (containing only C, H, N, O, F), use Cu-K

    
     radiation (
    
    
    
    = 1.54184 Å)
    . The higher scattering cross-section of Cu is essential for small, weakly diffracting organic crystals. Mo sources often result in weak high-angle data for these compounds.
  • Temperature: Collect at 100 K . Pyrimidines often exhibit disorder in flexible side chains (e.g., methoxy or amino groups). Cryo-cooling freezes these conformations, lowering

    
     values.
    
Handling Twinning

Pyrimidine derivatives crystallizing in high-symmetry space groups (e.g., Tetragonal or Trigonal) are prone to Merohedral Twinning .

  • Diagnosis: If

    
     is low but structure refinement stalls at 
    
    
    
    , check for twinning. Use Phenix.xtriage or the TwinRotMat routine in PLATON.
  • Resolution: If twinning is present, do not discard the data. Refine using the HKLF 5 format (for non-merohedral) or apply a twin law (e.g., -h, -k, l) in the refinement software (SHELXL).

Self-Validating Quality Control (The "CheckCIF" Pre-empt)

Before submitting your structure, validate it against these common pyrimidine-specific alerts:

  • Alert: Short Intermolecular Contacts.

    • Cause: Real

      
      -
      
      
      
      stacking distances can be < 3.4 Å.
    • Validation: Verify in the electron density map. If the density is clean, this is a real chemical feature, not an error.

  • Alert: Disordered Solvent.

    • Cause: Toluene or water trapped in the lattice voids.

    • Action: Use the SQUEEZE procedure in PLATON to model the contribution of disordered solvent if it cannot be modeled discretely.

References

  • University of Ulm. (2025).[2] Single-Crystal X-Ray Diffraction (SC-XRD) Instrumentation and Methodologies.[2] Retrieved from [Link][2]

  • American Chemical Society. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.[3][4] ACS Organic & Inorganic Au. Retrieved from [Link]

  • Taylor & Francis. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine derivatives.[5] Retrieved from [Link]

Sources

Method

Synthesis of FGFR4 inhibitors using aminopyrimidinol derivatives

Application Note: High-Selectivity Synthesis of FGFR4 Inhibitors via 2-Amino-pyrimidin-5-ol Scaffolds Part 1: Strategic Overview & Rationale 1.1 The Clinical Need: FGF19-FGFR4 Axis in HCC Hepatocellular carcinoma (HCC) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Synthesis of FGFR4 Inhibitors via 2-Amino-pyrimidin-5-ol Scaffolds

Part 1: Strategic Overview & Rationale

1.1 The Clinical Need: FGF19-FGFR4 Axis in HCC Hepatocellular carcinoma (HCC) is frequently driven by the aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) by its ligand FGF19.[1][2] Unlike other FGFR isoforms (FGFR1-3), FGFR4 is highly expressed in the liver and possesses a unique cysteine residue (Cys552 ) within its ATP-binding pocket.[2] This structural anomaly provides a critical "selectivity handle" for drug design.

1.2 The Scaffold: Aminopyrimidinol Derivatives While pan-FGFR inhibitors often cause dose-limiting toxicities (e.g., hyperphosphatemia via FGFR1 inhibition), aminopyrimidinol (specifically 2-amino-pyrimidin-5-ol) derivatives have emerged as a privileged scaffold.

  • Mechanism: These molecules function as Targeted Covalent Inhibitors (TCIs) . The pyrimidine core occupies the hinge region, while an electrophilic "warhead" (typically an acrylamide) extends to form an irreversible covalent bond with the thiol group of Cys552.

  • Advantage: The 5-hydroxyl group on the pyrimidine ring allows for unique ether-linked modifications that fine-tune steric fit within the FGFR4 gatekeeper region, enhancing selectivity over FGFR1-3 [1, 2].

Part 2: Chemical Synthesis Protocol

This protocol details the synthesis of a representative 2-amino-4,6-dimethylpyrimidin-5-ol based inhibitor (analogous to the potent Compound 6O series described in recent literature [2]).

Retrosynthetic Analysis

The synthesis is convergent, assembling the final inhibitor from three key components:

  • The Core: 2-amino-4,6-dimethylpyrimidin-5-ol.[3]

  • The Linker/Tail: A diamine or functionalized aryl chain.

  • The Warhead: Acryloyl chloride (to generate the Michael acceptor).

Step-by-Step Synthesis

Step A: Synthesis of the Core (2-amino-4,6-dimethylpyrimidin-5-ol)

  • Reagents: Guanidine hydrochloride, 3-chloro-2,4-pentanedione, Sodium ethoxide (NaOEt), Ethanol.

  • Procedure:

    • Dissolve guanidine hydrochloride (1.0 eq) and 3-chloro-2,4-pentanedione (1.0 eq) in absolute ethanol.

    • Add NaOEt (2.5 eq) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours.

    • Cool to room temperature, neutralize with dilute HCl to pH 7.

    • Filter the precipitate to obtain the crude 2-amino-4,6-dimethylpyrimidin-5-ol.

    • Purification: Recrystallization from ethanol/water.

Step B: Ether Linkage Installation (Nucleophilic Substitution)

  • Rationale: The C5-hydroxyl group is alkylated/arylated to extend into the solvent-exposed region or hydrophobic pocket.

  • Reagents: Core from Step A, 4-fluoro-nitrobenzene (or specific alkyl halide), K2CO3, DMF.

  • Procedure:

    • Suspend 2-amino-4,6-dimethylpyrimidin-5-ol (1.0 eq) and K2CO3 (2.0 eq) in dry DMF.

    • Add the electrophile (e.g., 1-fluoro-4-nitrobenzene) (1.1 eq).

    • Heat at 80°C for 12 hours under Nitrogen atmosphere.

    • Workup: Pour into ice water, extract with EtOAc.

    • Reduction: If a nitro group was introduced, reduce to the amine using Fe/NH4Cl or H2/Pd-C to prepare for the warhead attachment.

Step C: Warhead Installation (Acrylamide Formation)

  • Critical Control Point: This step must be performed at low temperature to prevent polymerization of the acrylamide.

  • Reagents: Intermediate amine from Step B, Acryloyl chloride, DIPEA (Diisopropylethylamine), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the amine intermediate (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.5 eq) and cool the solution to -10°C.

    • Add a solution of acryloyl chloride (1.05 eq) in DCM dropwise over 20 minutes.

    • Stir at 0°C for 1 hour. Monitor by TLC (disappearance of amine).

    • Quench: Add saturated NaHCO3 solution.

    • Purification: Flash column chromatography (MeOH/DCM gradient).

Part 3: Visualization of Synthetic & Mechanistic Pathways

Figure 1: Synthetic Workflow for Aminopyrimidinol FGFR4 Inhibitors

SynthesisPath Start Precursors (Guanidine + 3-chloro-2,4-pentanedione) Core Core Scaffold (2-amino-pyrimidin-5-ol) Start->Core Cyclization (NaOEt, Reflux) Ether Ether Linked Intermediate Core->Ether Etherification (R-X, K2CO3) Amine Amine Precursor (Ready for Warhead) Ether->Amine Reduction (Fe/NH4Cl or H2/Pd) Final Final FGFR4 Inhibitor (Covalent Acrylamide) Amine->Final Acrylation (Acryloyl Cl, -10°C)

Caption: Convergent synthetic pathway for generating covalent 2-amino-pyrimidin-5-ol FGFR4 inhibitors.

Figure 2: Mechanism of Action (Covalent Binding)

MOA Inhibitor Aminopyrimidinol Inhibitor Complex Reversible Binding Complex Inhibitor->Complex H-bonds (Hinge) FGFR4 FGFR4 Kinase Domain (ATP Pocket) FGFR4->Complex Covalent Irreversible Covalent Adduct Complex->Covalent Michael Addition (Cys552-SH attacks Acrylamide) Downstream Inhibition of RAS-MAPK / PI3K-AKT Covalent->Downstream Blocks Phosphorylation

Caption: Kinetic mechanism showing the transition from reversible binding to irreversible Cys552 modification.

Part 4: Biological Validation Protocols

To ensure the synthesized inhibitor is effective and selective, the following validation cascade is required.

Biochemical Selectivity Profile (Data Structure)
Assay ParameterTargetMethodAcceptance Criteria
Potency (IC50) FGFR4 (WT)FRET / Kinase-Glo< 10 nM
Selectivity FGFR1 / FGFR2 / FGFR3FRET / Kinase-Glo> 1000 nM (>100x fold)
Covalency FGFR4 (C552S Mutant)Mass SpectrometryLoss of potency (Shift in IC50)
Cellular Efficacy Protocol (Hep3B/HuH-7)
  • Cell Line: Use Hep3B or HuH-7 (HCC lines with FGF19 amplification).

  • Seeding: 3,000 cells/well in 96-well plates.

  • Treatment: 72-hour incubation with inhibitor (serial dilutions 10 µM to 0.1 nM).

  • Readout: CellTiter-Glo (ATP quantification).

  • Western Blot: Lysate analysis for p-FGFR4 (Tyr642) and p-ERK1/2 . Successful inhibition should show dose-dependent ablation of p-FGFR4 and p-ERK signals [3].

References

  • H. Tan, et al. "Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma." Journal of Medicinal Chemistry. (2019). Link

  • S. Park, et al. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Link

  • Blueprint Medicines. "Fisogatinib (BLU-554) Mechanism of Action." Cancer Discovery. (2018).[4] Link

Sources

Application

Application Notes and Protocols for the Three-Component Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

Introduction: The Significance of the 2-Aminopyrimidine Scaffold The 2-amino-4,6-disubstituted pyrimidine motif is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This privileged scaffold is a key const...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-amino-4,6-disubstituted pyrimidine motif is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This privileged scaffold is a key constituent of nucleic acids and is present in a vast array of biologically active compounds demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The efficient construction of these molecules is therefore of paramount importance to researchers in both academic and industrial settings.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step.[6] Among these, the three-component reaction for the synthesis of 2-amino-4,6-disubstituted pyrimidines stands out as a robust and versatile method for accessing libraries of these valuable compounds.[7][8] This guide provides a detailed overview of a widely utilized protocol, delves into the underlying reaction mechanism, and offers practical insights for its successful implementation.

Reaction Principle: A Convergent Synthesis

The most common and direct approach for the synthesis of 2-amino-4,6-disubstituted pyrimidines involves the condensation of three readily available components: a ketone, an aldehyde, and guanidine (often used as its hydrochloride or carbonate salt).[9][10] This reaction typically proceeds through a series of condensation and cyclization steps, culminating in the formation of the aromatic pyrimidine ring.

The reaction can be catalyzed by either acid or base, and various modifications, including the use of microwave irradiation and solvent-free conditions, have been developed to improve yields and reaction times.[7][11][12] The versatility of this method lies in the wide variety of commercially available ketones and aldehydes that can be employed, allowing for the generation of a diverse range of substituted pyrimidines.

Reaction Mechanism

The precise mechanism can vary depending on the reaction conditions (acidic vs. basic catalysis). However, a generally accepted pathway involves the initial formation of a chalcone intermediate from the condensation of the ketone and aldehyde. This is followed by a Michael addition of guanidine to the enone system, subsequent cyclization, and finally, dehydration and aromatization to yield the 2-aminopyrimidine product.

A plausible mechanistic sequence is outlined below:

  • Chalcone Formation: The ketone and aldehyde undergo an aldol condensation to form an α,β-unsaturated ketone (chalcone).

  • Michael Addition: Guanidine acts as a nucleophile and adds to the β-position of the chalcone.

  • Cyclization: The free amino group of the guanidine moiety attacks the carbonyl carbon of the original ketone fragment, leading to a dihydropyrimidine intermediate.

  • Aromatization: Elimination of a water molecule leads to the formation of the stable aromatic pyrimidine ring.

Caption: Proposed reaction mechanism for the three-component synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This protocol provides a representative example for the synthesis of 2-amino-4,6-diphenylpyrimidine from acetophenone, benzaldehyde, and guanidine hydrochloride.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrogen peroxide (H₂O₂) (30% solution) - for oxidative aromatization in some protocols

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.5 equiv.) in ethanol (100 mL).

  • Addition of Reagents: To the ethanolic NaOH solution, add acetophenone (1.0 equiv.), benzaldehyde (1.0 equiv.), and guanidine hydrochloride (1.2 equiv.).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 3-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice or cold water.

  • Isolation of Product: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to afford the pure 2-amino-4,6-diphenylpyrimidine.

Note on Aromatization: In some variations of this reaction, the initially formed dihydropyrimidine may require an additional oxidation step to fully aromatize. This can be achieved by the careful addition of an oxidizing agent like hydrogen peroxide to the reaction mixture during the workup.[1]

Data Summary: Scope and Versatility

The three-component synthesis of 2-aminopyrimidines is notable for its broad substrate scope. A wide variety of substituted aromatic and heteroaromatic aldehydes and ketones can be successfully employed.

EntryKetoneAldehydeCatalyst/ConditionsYield (%)Reference
1AcetophenoneBenzaldehydeNaOH, Ethanol, Reflux70-85[1]
24'-Chloroacetophenone4-ChlorobenzaldehydeKOH, Ethanol, Reflux77[1]
3Acetophenone4-MethoxybenzaldehydeNaOH, Solvent-free, HeatHigh[7]
4CyclohexanoneBenzaldehydeGuanidine Carbonate, HeatGood[13]
5Various Aryl KetonesVarious Aryl AldehydesMicrowave Irradiation75-92[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or base.2. Insufficient reaction time or temperature.3. Poor quality of starting materials.1. Use fresh, high-purity base.2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.3. Purify starting materials if necessary. Aldehydes, in particular, can oxidize upon storage.
Formation of Byproducts 1. Self-condensation of the ketone.2. Cannizzaro reaction of the aldehyde.3. Formation of the dihydropyrimidine without aromatization.1. Slowly add the ketone to the reaction mixture.2. Ensure the reaction is not overly basic.3. Consider adding a mild oxidizing agent (e.g., H₂O₂) during the workup, or expose the reaction to air for an extended period.
Difficulty in Purification 1. Product is an oil.2. Product is sparingly soluble in common recrystallization solvents.1. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography may be necessary.2. Screen a wider range of solvents or solvent mixtures for recrystallization.

Conclusion

The three-component synthesis of 2-amino-4,6-disubstituted pyrimidines is a powerful and highly adaptable method for accessing a large and diverse chemical space. Its operational simplicity, use of readily available starting materials, and broad substrate scope make it an invaluable tool for researchers in drug discovery and synthetic organic chemistry. The protocol and insights provided in this guide are intended to facilitate the successful application of this important reaction.

References

  • Bagley, M. C., et al. (2009). Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes. Organic & Biomolecular Chemistry, 7(22), 4643-4650. [Link]

  • Stadler, A., & Kappe, C. O. (2001). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 66(1), 229-231. [Link]

  • Wang, C., et al. (2021). Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes. Organic & Biomolecular Chemistry, 19(38), 8354-8358. [Link]

  • Wang, F., et al. (2012). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 14(13), 3376-3379. [Link]

  • Shaabani, A., et al. (2005). Efficient and Facile Three-Component Reaction for the Synthesis of 2-Amine-4,6-diarylpyrimidine under Solvent-Free Conditions. ChemInform, 36(49). [Link]

  • Felicetti, T., et al. (2021). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[14][15][16]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 19(39), 8566-8578. [Link]

  • Chen, J., et al. (2019). Chalcogen functionalized pyrimidine synthesis by three-component free radical chalcogenation and pyrimidine ring construction. Organic Chemistry Frontiers, 6(15), 2732-2736. [Link]

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. (Historical context for pyrimidine synthesis) [Link]

  • Palmieri, G., et al. (2008). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkivoc, 2008(15), 189-200. [Link]

  • de la Torre-López, D., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(19), 14566-14596. [Link]

  • Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4983. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-448. (Historical context) [Link]

  • Das, S., et al. (2022). Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. Green Chemistry, 24(1), 222-228. [Link]

  • Bosica, G., & Abdilla, R. (2014). Synthesis of pyrimidines from aldehydes, acetophenone, and guanidine hydrochloride. ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2000). Synthesis of Pyrimidine Derivatives. Africana, 1(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Khan, K. M., et al. (2005). Synthesis and Characterization of Some New 2-Amino-4- (4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. Journal of the Chemical Society of Pakistan, 27(4), 439-444. [Link]

  • Adib, M., et al. (2010). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ChemInform, 41(51). [Link]

  • Ibraheem, H. A., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1398-1455. [Link]

  • Turgunalieva, D. M., & Kulakov, I. V. (2024). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. Eurasian Journal of Chemistry, 1(1), 1-11. [Link]

  • Balalaie, S., et al. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Synthetic Communications, 39(8), 1394-1404. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 7-14. [Link]

  • Andreani, A., et al. (2007). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Tetrahedron Letters, 48(41), 7263-7265. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-368. [Link]

  • Valdes, C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2014).
  • Dolezal, M., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 15(1), 249-257. [Link]

  • Rajasekhar, K. K., et al. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2023). SSRN. [Link]

  • Pfeffer, S., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(49), 14833-14837. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • Kumar, V., et al. (2018). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]

  • Lukianov, D. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4983. [Link]

  • Al-Masum, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1832. [Link]

Sources

Method

Application Note: 2-Amino-4,6-dimethoxypyrimidin-5-ol in Functional Polymers

This guide outlines the specific applications of 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0) in polymer science. Distinct from its parent herbicide intermediate, this 5-hydroxylated derivative possesses a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specific applications of 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0) in polymer science. Distinct from its parent herbicide intermediate, this 5-hydroxylated derivative possesses a unique "redox-active" phenolic moiety combined with a hydrogen-bonding pyrimidine core.[1]

Its primary utility in polymer science falls into two advanced domains:

  • Molecular Imprinting: As a template for synthesizing selective sensors for sulfonylurea herbicide metabolites.[1]

  • Functional Macromolecular Synthesis: As a dual-functional monomer (amine + hydroxyl) for creating antioxidant-functionalized polyurethanes and supramolecular arrays.[1]

Part 1: Molecularly Imprinted Polymers (MIPs) for Metabolite Sensing[1]

Scientific Rationale

In environmental polymer science, 2-Amino-4,6-dimethoxypyrimidin-5-ol is a critical target analyte.[1][2] It is the primary hydrolytic metabolite of sulfonylurea herbicides (e.g., Rimsulfuron). Designing polymers that selectively bind this molecule allows for the creation of solid-phase extraction (SPE) cartridges and electrochemical sensors for soil/water remediation.[1]

Mechanism of Recognition: The molecule presents a "Donor-Acceptor-Donor" (DAD) hydrogen-bonding array via the 2-amino group and ring nitrogens, while the 5-hydroxyl group offers a specific anchor point for hydrogen bonding or reversible esterification.[1]

Protocol: Precipitation Polymerization of MIP Microspheres

This protocol synthesizes uniform polymer microspheres with specific cavities complementary to the target.

Reagents:

  • Template: 2-Amino-4,6-dimethoxypyrimidin-5-ol (1.0 mmol)

  • Functional Monomer: Methacrylic Acid (MAA) (4.0 mmol) – Selected for H-bonding with the amino/methoxy groups.[1]

  • Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA) (20.0 mmol) – High crosslinking density preserves cavity shape.[1]

  • Porogen: Acetonitrile/Toluene (3:1 v/v, 40 mL) – Aprotic solvent promotes H-bond stability.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (30 mg).[1]

Step-by-Step Methodology:

  • Pre-Complexation: Dissolve the Template and MAA in the Porogen. Sonicate for 15 minutes. Stir at 4°C for 3 hours.

    • Why? Allows the carboxylic acid of MAA to organize around the amine and hydroxyl groups of the template before locking the structure.

  • Polymerization: Add EGDMA and AIBN. Purge the solution with Nitrogen gas for 10 minutes to remove oxygen (radical scavenger).

  • Thermal Initiation: Seal the vessel and place in a water bath at 60°C for 24 hours .

    • Observation: The clear solution will turn turbid as white microspheres precipitate.

  • Template Removal (Extraction): Collect particles via centrifugation. Soxhlet extract with Methanol:Acetic Acid (9:1) for 48 hours.

    • Validation: Monitor the eluate via UV-Vis spectroscopy (254 nm) until no template is detected.[1]

  • Activation: Wash with pure methanol to remove acid residues and dry under vacuum at 40°C.

Visualization: MIP Recognition Mechanism

MIP_Mechanism cluster_0 Pre-Polymerization Complex cluster_1 Polymer Matrix Formation cluster_2 Functional Cavity Template Template: 2-Amino-4,6-dimethoxy pyrimidin-5-ol Monomer Monomer: Methacrylic Acid (MAA) Template->Monomer H-Bonding (Self-Assembly) Polymer Rigid Polymer Network Monomer->Polymer Radical Polymerization Crosslinker Crosslinker: EGDMA Crosslinker->Polymer Locking Geometry Cavity Imprinted Cavity (Specific Affinity) Polymer->Cavity Template Extraction

Figure 1: Schematic of the molecular imprinting process, transitioning from self-assembled complexes to a rigid, selective polymer network.

Part 2: Functional Monomer in Polyurethanes (Antioxidant Incorporation)

Scientific Rationale

Unlike standard pyrimidines, the 5-hydroxyl group renders this molecule an effective chain-breaking antioxidant (similar to phenolic stabilizers).[1] By covalently incorporating it into a polyurethane (PU) backbone, researchers can create "self-stabilizing" polymers that resist oxidative degradation without the risk of additive migration/leaching.

Reactivity Profile:

  • -NH2 (Position 2): Highly reactive with isocyanates (forms Urea linkages).[1]

  • -OH (Position 5): Reactive with isocyanates (forms Urethane linkages).[1]

  • Result: The molecule acts as a chain extender, introducing pyrimidine rings into the main chain.

Protocol: Synthesis of Antioxidant-Modified Polyurethane

Reagents:

  • Prepolymer: Polycaprolactone Diol (PCL, Mn=2000) (10 mmol).

  • Diisocyanate: Hexamethylene Diisocyanate (HDI) (20 mmol).[1]

  • Chain Extender: 2-Amino-4,6-dimethoxypyrimidin-5-ol (10 mmol).[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Methodology:

  • Prepolymer Synthesis: React PCL diol with HDI in DMF at 80°C for 2 hours under Nitrogen.

    • Outcome: Formation of NCO-terminated prepolymer.[1]

  • Chain Extension (Critical Step): Dissolve 2-Amino-4,6-dimethoxypyrimidin-5-ol in minimal DMF. Add dropwise to the prepolymer solution.[2]

    • Note: The amine group will react first (exothermic). Maintain temperature at 60°C to ensure the less reactive phenolic -OH also reacts.[1]

  • Curing: Pour the viscous solution into a Teflon mold. Cure at 100°C for 12 hours.

  • Purification: Soak the film in ethanol to remove unreacted small molecules.

Data Analysis: Expected FTIR Signatures

Functional Group Wavenumber (cm⁻¹) Interpretation
N-H Stretch 3300 - 3400 Urea/Urethane hydrogen bonding.
C=O[1] Stretch 1700 - 1720 Urethane carbonyl formation.[1]
C=O (Urea) 1640 - 1660 Urea carbonyl (confirms amine reaction).[1]

| Pyrimidine Ring | 1550 - 1600 | Incorporation of the heterocyclic core.[1] |

Visualization: Reaction Pathway

PU_Synthesis cluster_rxn Competitive Nucleophilic Attack Isocyanate Diisocyanate (R-N=C=O) Urea Urea Linkage (Fast Reaction via -NH2) Isocyanate->Urea Urethane Urethane Linkage (Slower Reaction via -OH) Isocyanate->Urethane Pyrimidinol 2-Amino-4,6-dimethoxy pyrimidin-5-ol Pyrimidinol->Urea -NH2 Attack Pyrimidinol->Urethane -OH Attack Polymer Self-Stabilizing Polyurethane Network Urea->Polymer Urethane->Polymer

Figure 2: Competitive reaction pathways during the incorporation of the pyrimidinol into a polyurethane backbone.[1]

Part 3: References

  • Haupt, K., & Mosbach, K. (2000). Molecularly imprinted polymers and their use in biomimetic sensors. Chemical Reviews, 100(7), 2495-2504. Link[1]

  • Zhu, Q., et al. (2019). Determination of sulfonylurea herbicide residues in water by molecularly imprinted solid-phase extraction. Journal of Chromatography A, 1591, 1-10. (Contextual reference for sulfonylurea MIPs).

  • PubChem. Compound Summary: 2-Amino-4,6-dimethoxypyrimidine (Parent Structure Data).[1] Link[1]

  • Sigma-Aldrich. Product Specification: 2-Amino-4,6-dimethoxypyrimidine.[1][3] Link[1]

  • Tomović, Ž., et al. (2017). Antioxidant functionalized polymers: Synthesis and applications. Progress in Polymer Science, 65, 1-35. (General protocol for phenolic antioxidant incorporation).

Sources

Application

Application Note: Claisen-Schmidt Condensation with Pyrimidine-5-Carbaldehyde Derivatives

Abstract This application note details the synthesis of pyrimidine-based chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation of pyrimidine-5-carbaldehyde with various acetophenone derivatives. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of pyrimidine-based chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation of pyrimidine-5-carbaldehyde with various acetophenone derivatives. While chalcones are privileged scaffolds in medicinal chemistry, the incorporation of the electron-deficient pyrimidine ring at the 5-position introduces unique synthetic challenges, including ring sensitivity to strong nucleophiles and solubility constraints. This guide provides two validated protocols: a conventional base-catalyzed method and a "green" ultrasound-assisted method, alongside mechanistic insights to maximize yield and purity.

Introduction & Strategic Significance

The hybridization of a pyrimidine pharmacophore with a chalcone linker creates a "privileged structure" with dual functionality.

  • The Pyrimidine Moiety: Mimics purine bases, allowing interaction with ATP-binding sites in kinases and DNA replication enzymes.

  • The Chalcone Linker: An

    
    -unsaturated ketone system that acts as a Michael acceptor, capable of covalent modification of cysteine residues in target proteins (e.g., Tubulin, NF-
    
    
    
    B).

Target Audience: Medicinal chemists targeting kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors.

Mechanistic Insight & Reaction Design

The Claisen-Schmidt condensation is a cross-aldol condensation followed by dehydration.[1] When using pyrimidine-5-carbaldehyde , the reaction kinetics differ from standard benzaldehydes due to the strong electron-withdrawing nature of the diaza-ring.

The Electrophile Advantage & Risk

The pyrimidine ring pulls electron density away from the aldehyde carbonyl, making it highly electrophilic .

  • Pro: Rapid nucleophilic attack by the enolate.

  • Con: The pyrimidine ring itself is susceptible to nucleophilic attack (ring opening) by hydroxide ions at high temperatures or high concentrations.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step that drives the equilibrium.

ClaisenSchmidtMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Resonance Stabilized) Acetophenone->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Aldehyde Pyrimidine-5-CHO (Electrophile) Alkoxide β-Alkoxide Intermediate Aldehyde->Alkoxide Enolate->Alkoxide Nucleophilic Attack on Aldehyde Aldol β-Hydroxy Ketone (Aldol) Alkoxide->Aldol Protonation (+H2O) Chalcone Pyrimidine Chalcone (E-isomer) Aldol->Chalcone Dehydration (-H2O) Irreversible Step

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation between acetophenone and pyrimidine-5-carbaldehyde.[1][2][3]

Experimental Protocols

Critical Variables & Optimization

Before starting, select the method based on your available equipment and substrate stability.

VariableRecommendationRationale
Solvent Ethanol (95%) or MethanolProtic solvents stabilize the transition state. Ethanol is preferred for lower toxicity.
Base NaOH (10-40% aq) or KOHStrong bases are required. Use lower concentrations (10%) for sensitive pyrimidines.
Temperature 0°C to RT (Method A)High heat causes pyrimidine ring degradation (Cannizzaro competition).
Stoichiometry 1:1 (Aldehyde:Ketone)Equimolar ratios prevent self-condensation of the ketone.
Method A: Conventional Stirring (Standard Protocol)

Best for: Scalable synthesis and thermally stable derivatives.

Reagents:

  • Pyrimidine-5-carbaldehyde (1.0 mmol)

  • Substituted Acetophenone (1.0 mmol)

  • Ethanol (5 mL)

  • NaOH (40% aqueous solution, 1 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in ethanol (5 mL).

  • Enolate Formation: Add the NaOH solution (1 mL) dropwise while stirring. Stir for 5–10 minutes at Room Temperature (RT) to generate the enolate.

  • Addition: Add pyrimidine-5-carbaldehyde (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at RT.

    • Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). Reaction typically completes in 2–6 hours.

  • Workup: Pour the reaction mixture into crushed ice (approx. 50 g) containing dilute HCl (1 mL) to neutralize excess base (pH ~7).

    • Note: Neutralization is critical to prevent retro-aldol reaction during storage.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Method B: Ultrasound-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, higher yields, and unstable substrates.

Reagents: Same as Method A.

Procedure:

  • Mix: Combine pyrimidine-5-carbaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (3 mL) in a flask.

  • Catalyst: Add catalytic amount of pulverized KOH (0.5 mmol) or NaOH pellets.

  • Sonication: Place the flask in an ultrasonic cleaning bath (operating freq. ~40 kHz).

  • Irradiation: Sonicate at 30–40°C.

    • Advantage:[4] Reaction time is often reduced to 10–30 minutes [5].

  • Workup: Pour onto crushed ice, filter, and recrystallize as above.

Workflow Visualization

ExperimentalWorkflow cluster_0 Reaction Phase Start Start: Weigh Reagents (1:1 Stoichiometry) Choice Select Method Start->Choice MethodA Method A: Stirring (RT) 2-6 Hours Choice->MethodA Standard MethodB Method B: Ultrasound 10-30 Mins Choice->MethodB Rapid/Green Monitor TLC Monitoring (Hex:EtOAc 3:1) MethodA->Monitor MethodB->Monitor Quench Quench: Pour into Ice/Water + dil. HCl Monitor->Quench SM Consumed Filter Filtration & Washing (Cold Water) Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Characterization QC: NMR, IR, MP Purify->Characterization

Figure 2: Operational workflow for the synthesis and purification of pyrimidine chalcones.

Quality Control & Troubleshooting

Characterization Markers

A successful reaction is confirmed by the appearance of specific spectral signatures:

  • IR Spectroscopy: Appearance of

    
    -unsaturated carbonyl stretch (
    
    
    
    1650–1660 cm
    
    
    ) and disappearance of the aldehyde -CHO doublet.
  • 
    H NMR:  The hallmark is the pair of doublets for the vinylic protons (
    
    
    
    and
    
    
    ) with a coupling constant (
    
    
    ) of 15–16 Hz , indicating the (E)-configuration (trans isomer).
  • Appearance: Most pyrimidine chalcones are yellow to orange crystalline solids.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate Product is soluble in EtOH/Water mixEvaporate ethanol under reduced pressure before adding ice water.
Oily Product Impurities or incomplete dehydrationScratch the flask with a glass rod to induce nucleation or recrystallize from a more non-polar solvent (e.g., Benzene/Pet ether).
Low Yield Cannizzaro reaction (Aldehyde consumption)Reduce base concentration or switch to Method B (Ultrasound) to reduce reaction time.
Red/Brown Color Polymerization/ResinificationReaction temperature too high. Maintain < 25°C.

References

  • Hull, R. (1957).[5] The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society, 4845–4857. Link

  • Sahoo, B. M., et al. (2017).[4] Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S701-S705.[4] Link

  • Younis, A., Fathy, U., & Awad, H. (2016). Ultrasonic assisted synthesis of novel anticancer chalcones using water as green solvent.[6] Der Pharma Chemica, 8(12), 16-23. Link

  • Mohsin, H. F. (2013).[7] Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. Asian Journal of Research in Chemistry, 6(9), 849-854.[7] Link

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society, 76(6), 821–828. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Amino-4,6-dimethoxypyrimidin-5-ol

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this mult...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this multi-step synthesis, troubleshoot common experimental hurdles, and ultimately improve product yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

The synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol is typically not a direct, single-step reaction. It requires a strategic, multi-stage approach, beginning with the robust synthesis of the key intermediate, 2-Amino-4,6-dimethoxypyrimidine (ADMP), followed by precise functionalization at the C-5 position. Each stage presents unique challenges and opportunities for optimization. This guide is structured to address these stages sequentially, offering solutions to specific problems you may encounter.

Overall Synthesis Workflow

The pathway to 2-Amino-4,6-dimethoxypyrimidin-5-ol involves two primary phases: the construction of the pyrimidine core to yield ADMP, and the subsequent introduction of the hydroxyl group at the electron-rich C-5 position.

Overall_Synthesis_Workflow Start Starting Materials (e.g., Malononitrile or Diethyl Malonate, Guanidine) Phase1 Phase 1: ADMP Synthesis (Cyclization & Methoxylation) Start->Phase1 Reagents ADMP Intermediate: 2-Amino-4,6-dimethoxypyrimidine (ADMP) Phase1->ADMP Yields Precursor Phase2 Phase 2: C-5 Functionalization (Nitrosation → Reduction → Diazotization → Hydrolysis) ADMP->Phase2 Substrate FinalProduct Final Product: 2-Amino-4,6-dimethoxypyrimidin-5-ol Phase2->FinalProduct Yields Target

Caption: Overall workflow for the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol.

Part 1: Troubleshooting the Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

The yield and purity of your final product are fundamentally dependent on the quality of the ADMP intermediate. Several synthetic routes to ADMP exist, with modern methods favoring greener and more efficient processes over older, harsher techniques involving reagents like phosphorus oxychloride.[1][2]

Frequently Encountered Issues in ADMP Synthesis

Question 1: My initial cyclization reaction to form the 2-amino-4,6-dihydroxypyrimidine precursor has a low yield. What are the common causes?

Answer: This is a critical step, and low yields often trace back to a few key areas. The condensation of guanidine with a malonic acid derivative is sensitive to reaction conditions.

  • Causality & Solution:

    • Moisture: The presence of water can interfere with the base (e.g., sodium methoxide or ethoxide), reducing its efficacy and promoting hydrolysis of the ester. Ensure all glassware is oven-dried and use anhydrous solvents.[3]

    • Base Stoichiometry: An insufficient amount of base will lead to an incomplete reaction. Conversely, a large excess can sometimes promote side reactions. A molar ratio of 1-1.5:1 of guanidine nitrate to diethyl malonate is often a good starting point.[3]

    • Reaction Time & Temperature: The reaction typically requires heating to reflux to proceed to completion.[3] If the reaction time is too short or the temperature is too low, you will see significant amounts of unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am using an older method involving chlorination with POCl₃ followed by methoxylation and the yield is poor with many byproducts. Are there better alternatives?

Answer: Absolutely. The traditional three-step method of cyclization, chlorination, and methoxylation is often inefficient and generates significant waste.[2] Modern approaches offer higher yields and are more environmentally benign.

  • Causality & Solution:

    • Harsh Reagents: Phosphorus oxychloride (POCl₃) is a harsh reagent that can lead to degradation and the formation of chlorinated byproducts that are difficult to separate.

    • Recommended Alternative - The Dimethyl Carbonate (DMC) Method: A greener and more direct approach involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as both a reagent and a solvent. This method avoids the chlorination step entirely.[2] The reaction is typically run at elevated temperatures (e.g., 140°C) in an autoclave with a catalyst like potassium carbonate or hydrotalcite, leading to good yields of the desired product.[2]

    • Recommended Alternative - The Malononitrile Method: Another highly efficient route starts from malononitrile.[4][5] This pathway often results in high purity and a total yield of over 77% and is suitable for industrial-scale production due to its operational simplicity and reduced waste.[4]

Question 3: My ADMP product is difficult to purify. What is the best recrystallization solvent?

Answer: Purification is key to success in the subsequent C-5 functionalization step.

  • Causality & Solution:

    • Solvent Choice: The ideal recrystallization solvent will dissolve the crude ADMP at an elevated temperature but show poor solubility at room temperature or below, leaving impurities behind in the mother liquor.

    • Recommended Solvents: Hot ethyl acetate is frequently cited as an effective solvent for recrystallizing ADMP.[2] In some protocols, cooling a toluene solution after reaction completion is used to crystallize the product.[5] Experiment with a few solvents on a small scale to find the optimal one for your specific impurity profile.

Part 2: Troubleshooting the C-5 Functionalization

With high-quality ADMP in hand, the next phase is to introduce the hydroxyl group at the C-5 position. The two methoxy groups are electron-donating, making the C-5 position highly activated and susceptible to electrophilic substitution. A reliable strategy involves nitrosation, reduction to an amine, diazotization, and finally, hydrolysis to the phenol.

C-5 Functionalization Pathway

C5_Functionalization_Pathway ADMP 2-Amino-4,6-dimethoxy- pyrimidine (ADMP) Nitroso 2-Amino-5-nitroso-4,6- dimethoxypyrimidine ADMP->Nitroso Nitrosation (e.g., Isoamyl Nitrite) Amino 2,5-Diamino-4,6- dimethoxypyrimidine Nitroso->Amino Reduction (e.g., Na₂S₂O₄) Diazonium In situ Diazonium Salt Amino->Diazonium Diazotization (NaNO₂ / H₂SO₄, 0-5°C) FinalProduct 2-Amino-4,6-dimethoxy- pyrimidin-5-ol Diazonium->FinalProduct Hydrolysis (H₂O, Heat)

Caption: Reaction pathway for the C-5 functionalization of ADMP to the target 5-ol.

Detailed Experimental Protocol: C-5 Nitrosation

This protocol is based on methods developed for selective C-nitrosation under neutral conditions, which minimizes side reactions.[6][7]

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-Amino-4,6-dimethoxypyrimidine (ADMP) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 1.5 to 2 equivalents of isoamyl nitrite (IAN) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the 2-Amino-5-nitroso-4,6-dimethoxypyrimidine product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Frequently Encountered Issues in C-5 Functionalization

Question 1: The C-5 nitrosation of my ADMP is not working or the yield is very low. What's going wrong?

Answer: This electrophilic substitution is generally efficient but can fail if conditions are not optimal.

  • Causality & Solution:

    • Nitrosating Agent Quality: Isoamyl nitrite can decompose over time. Using old or improperly stored reagent is a common cause of failure. It is recommended to use a fresh bottle or distill the reagent before use.

    • Solvent Choice: While traditional methods use acids like acetic acid, this can sometimes lead to N-nitrosation or other side reactions. Using a neutral solvent system like DMSO with isoamyl nitrite favors selective C-nitrosation and is often higher yielding.[6][7]

    • Activation: The pyrimidine ring must be sufficiently activated. The two methoxy groups provide this activation. If you are attempting this reaction on a pyrimidine without strong electron-donating groups, it will likely fail.

Question 2: My reduction of the 5-nitroso group to the 5-amino group is incomplete and messy.

Answer: The reduction of a nitroso group is a standard transformation, but the choice of reducing agent and conditions are crucial for a clean reaction.

  • Causality & Solution:

    • Reducing Agent: Common reducing agents for this step include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over Pd/C). Sodium dithionite is often preferred for its simplicity. Ensure you use a sufficient excess (typically 2-3 equivalents) to drive the reaction to completion.

    • Oxygen Sensitivity: The resulting 5-amino product, a phenylenediamine derivative, can be sensitive to air oxidation, which can lead to colored impurities and product degradation. It is advisable to perform the reduction and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon).

    • pH Control: Some reductions proceed more cleanly under specific pH conditions. When using sodium dithionite, the reaction is often run in a neutral or slightly basic aqueous medium.

Question 3: The final diazotization and hydrolysis step to get the 5-ol is giving me a very low yield.

Answer: This is arguably the most delicate step in the sequence. The diazonium salt intermediate is often unstable at room temperature and requires careful handling.

  • Causality & Solution:

    • Temperature Control (Critical): The diazotization (reaction of the 5-amino group with NaNO₂/acid) must be performed at low temperatures, typically 0-5°C, to prevent the premature decomposition of the diazonium salt. Use an ice-salt bath to maintain this temperature range.

    • Acid Choice: Sulfuric acid is often preferred over hydrochloric acid, as the chloride ion can sometimes participate in undesired side reactions (Sandmeyer reaction).

    • Hydrolysis Conditions: After the diazonium salt is formed, it is hydrolyzed to the phenol by gently warming the solution. Do not heat too aggressively, as this can lead to decomposition and the formation of tarry byproducts. Slow, controlled heating is key.

Quantitative Data Summary

The following table provides an overview of typical reaction conditions and expected yields for each major step in the synthesis. Note that yields are highly dependent on reaction scale, purity of reagents, and precise experimental technique.

StepReactionKey ReagentsSolventTemp.Typical YieldReference(s)
1 ADMP Synthesis (from Malononitrile)Malononitrile, Methanol, HCl, CyanamideToluene / Water0-50°C>77% (overall)[4]
1 ADMP Synthesis (from Guanidine)Guanidine Nitrate, Diethyl Malonate, NaOMeMethanolReflux~30%[2][3]
2a C-5 NitrosationADMP, Isoamyl Nitrite (IAN)DMSORoom Temp.Good to Excellent[6][7]
2b 5-Nitroso Reduction5-Nitroso-ADMP, Na₂S₂O₄Water / DioxaneRoom Temp.Moderate to Good[8] (Analogy)
2c Diazotization / Hydrolysis5-Amino-ADMP, NaNO₂, H₂SO₄Water0-5°C then HeatVariable(Standard Method)

FAQs for Synthesis Optimization

  • Q: What is the mechanistic role of the methoxy groups at positions 4 and 6?

    • A: The methoxy groups are strong electron-donating groups by resonance. They significantly increase the electron density of the pyrimidine ring, particularly at the C-5 position, making it highly susceptible to attack by weak electrophiles like the nitrosonium ion (NO⁺) during the nitrosation step.

  • Q: How can I reliably monitor the progress of these reactions?

    • A: Thin Layer Chromatography (TLC) is indispensable. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to achieve good separation between your starting material, intermediates, and products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[4]

  • Q: What are the primary safety concerns I should be aware of?

    • A: Nitrosating agents (like isoamyl nitrite and sodium nitrite in acid) are potentially carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). If using older methods, POCl₃ is highly corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for every reagent used.

References

  • PrepChem (2023). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

  • ProQuest (2018). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Available at: [Link]

  • Google Patents (CN102898382A).Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Google Patents (CN103159684B).Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Quick Company (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

  • ResearchGate (2002). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. Available at: [Link]

  • ResearchGate (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Available at: [Link]

  • Google Patents (CN110818643A).Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents (CN114250480A).Reduction method of nitroso-nitro pyrimidine compound.
  • PMC (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]

  • PMC (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available at: [Link]

  • University of Aberdeen Research Portal (2002). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Cyclization

Introduction Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of pyrimidine derivatives. Pyrimidine scaffolds are central to numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical aspect of chemical research. This document focuses primarily on the widely-used Biginelli reaction, a one-pot, three-component condensation, while also addressing broader principles applicable to other pyrimidine cyclization strategies. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues that may arise during pyrimidine cyclization experiments in a direct question-and-answer format.

Issue 1: Consistently Low Yield of the Desired Dihydropyrimidinone (DHPM) in a Biginelli Reaction

Question: My Biginelli reaction between an aromatic aldehyde, ethyl acetoacetate, and urea is resulting in a product yield of less than 30%. I've followed a standard protocol using HCl in ethanol. What are the probable causes and how can I systematically improve the yield?

Answer: Low yields in the classical Biginelli reaction are a frequently encountered problem, often stemming from suboptimal catalysis, competing side reactions, or inefficient cyclization.[1][2] Here is a systematic approach to troubleshoot and optimize your reaction:

1. Re-evaluate Your Catalytic System: The traditional use of strong Brønsted acids like HCl can be effective, but often leads to harsh reaction conditions and the formation of side products.[1][3] The catalyst's primary role is to activate the aldehyde for nucleophilic attack and facilitate the final cyclization-dehydration step.

  • Causality: Strong acids can promote side reactions such as the self-condensation of aldehydes or the Knoevenagel condensation between the aldehyde and the β-ketoester.[2][4]

  • Solution: Consider screening a panel of milder Lewis acids or solid acid catalysts. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates have demonstrated high efficacy, often under milder conditions and leading to simpler workup procedures.[3] Organocatalysts can also be highly effective.[4]

2. Optimize Reaction Temperature and Time: Temperature is a critical parameter that directly influences reaction kinetics and the equilibrium between intermediates and the final product.

  • Causality: While some Biginelli reactions proceed at room temperature, many require heating to overcome the activation energy for the cyclization and dehydration steps.[1] However, excessive heat can lead to product degradation or polymerization of starting materials.[3]

  • Solution: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC). This is the most reliable way to determine the optimal reaction time.[4] If the reaction is sluggish at your current temperature, consider a stepwise increase. Optimization studies often find the ideal range to be between 80°C and 100°C, though this is highly substrate-dependent.[1] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.[4]

3. Adjust Stoichiometry: The molar ratio of the three components is a key variable.

  • Causality: While a 1:1:1 stoichiometry is the theoretical standard, side reactions can consume one of the reactants, making it the limiting reagent.

  • Solution: Employing a slight excess (e.g., 1.2 to 1.5 equivalents) of the urea or thiourea component is a common strategy to drive the reaction towards completion.[1][4]

4. Re-assess Your Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction pathway and rate.

  • Causality: Solvent polarity can affect the stability of charged intermediates in the reaction mechanism.[3]

  • Solution: While ethanol is traditional, polar aprotic solvents like acetonitrile can be effective.[3][4] Notably, solvent-free conditions have proven highly successful, often resulting in shorter reaction times, higher yields, and aligning with green chemistry principles.[1] This can be achieved by grinding the reactants together, sometimes with a catalytic amount of a solid acid.[4]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield (<30%) catalyst Optimize Catalyst (e.g., Screen Lewis Acids like FeCl₃, ZnCl₂) start->catalyst temp Adjust Temperature (Monitor by TLC) catalyst->temp No significant improvement success Yield Improved (>70%) catalyst->success Yield improved solvent Change Solvent (e.g., Acetonitrile or Solvent-Free) temp->solvent No significant improvement temp->success Yield improved stoich Modify Stoichiometry (e.g., 1.2 eq. Urea) solvent->stoich No significant improvement solvent->success Yield improved stoich->success Yield improved

Caption: Systematic workflow for troubleshooting low yields.

Issue 2: Significant Side Product Formation

Question: My reaction is producing the desired product, but TLC and NMR analysis show a major byproduct. How can I identify and minimize this impurity?

Answer: Side product formation is a common challenge, typically arising from competing reaction pathways. The two most prevalent byproducts in a Biginelli reaction are the Knoevenagel condensation product and an uncyclized open-chain intermediate.[2][4]

1. Knoevenagel Condensation Product:

  • Identification: This byproduct results from the condensation of the aldehyde and the β-dicarbonyl compound.[4] It will be missing the urea/thiourea moiety, which can be confirmed by mass spectrometry and NMR analysis.

  • Causality: This pathway is also acid-catalyzed and can compete directly with the desired reaction sequence.

  • Mitigation Strategies:

    • Use a Milder Catalyst: Strong acids can aggressively promote this condensation. Switching to a milder Lewis acid may favor the Biginelli pathway.[4]

    • Lower Reaction Temperature: Knoevenagel condensation can sometimes be suppressed by running the reaction at a lower temperature.[4]

    • Order of Addition: Adding the β-dicarbonyl compound slowly to a mixture of the other components can sometimes minimize its direct reaction with the aldehyde.[4]

2. Uncyclized Open-Chain Intermediate:

  • Identification: This intermediate contains all three components but has failed to undergo the final intramolecular cyclization and dehydration.[2] It will have a significantly different NMR spectrum from the cyclized product, and its mass will correspond to the sum of the reactants.

  • Causality: This often occurs due to insufficient activation for the ring-closing step, which can be sterically hindered or electronically unfavorable for certain substrates.[2]

  • Mitigation Strategies:

    • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can more effectively protonate the carbonyl group, making it more electrophilic and promoting the final cyclization.[2]

    • Increase Temperature: Providing more thermal energy can help overcome the activation barrier for this final step.[2]

G cluster_0 Biginelli Reaction Pathway cluster_1 Side Reaction Pathways Reactants Aldehyde (RCHO) β-Ketoester Urea/Thiourea Imine Acyl-Imine Intermediate Reactants->Imine Aldehyde Aldehyde Ketoester β-Ketoester OpenChain Open-Chain Ureide Imine->OpenChain DHPM Desired DHPM Product OpenChain->DHPM Cyclization/ Dehydration Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester->Knoevenagel

Caption: Competing reaction pathways in the Biginelli synthesis.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of my starting materials? A1: Extremely critical. Impurities in the aldehyde, β-dicarbonyl compound, or urea can inhibit the reaction or lead to unwanted side products.[3][4] For example, aldehydes can oxidize to carboxylic acids, which can interfere with the catalyst. Always use reagents of high purity and consider re-purifying them if you suspect contamination.

Q2: Can I use aliphatic aldehydes in the Biginelli reaction? A2: Yes, but they are often more challenging substrates than aromatic aldehydes. Yields are typically lower because aliphatic aldehydes are more prone to self-condensation and other side reactions under acidic conditions.[2] Optimization of the catalyst and reaction conditions is even more critical for these substrates.

Q3: What is the best method for purifying the final dihydropyrimidinone (DHPM) product? A3: The purification method depends on the physical properties of your specific DHPM.

  • Recrystallization: This is the most common and often most effective method. Ethanol is a widely used solvent for recrystallization of DHPMs.[4] Experimenting with mixed solvent systems (e.g., ethanol/water) may be necessary to achieve high purity and recovery.[4]

  • Column Chromatography: If recrystallization fails or if byproducts are very similar in polarity to the product, column chromatography on silica gel is the preferred alternative.[4]

Q4: Are there alternatives to the Biginelli reaction for pyrimidine synthesis? A4: Yes, several other methods exist. The Pinner synthesis, for example, involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt, which can then react with a 1,3-dicarbonyl compound to form the pyrimidine ring. This method is highly sensitive to anhydrous conditions, as the imidate intermediate is susceptible to hydrolysis.[2] Another approach is the deconstruction-reconstruction of existing pyrimidine rings to introduce diversity.[5]

Optimized Experimental Protocols

These protocols are designed as self-validating systems, with integrated checkpoints for reaction monitoring.

Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction

This protocol is optimized for speed and yield, embodying green chemistry principles.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

  • Urea: 12 mmol (1.2 eq.)

  • Catalyst (e.g., FeCl₃): 1 mmol (10 mol%)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • TLC supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)

Procedure:

  • Reaction Setup: In a clean, dry microwave-safe vessel, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and FeCl₃ (10 mol%).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C for 5-15 minutes (power setting may need optimization, e.g., 300W). Ensure stirring is active.

  • Reaction Monitoring (Checkpoint): After 5 minutes, pause the reaction, cool the vessel, and carefully take a small aliquot of the reaction mixture. Dissolve it in a small amount of ethyl acetate and spot it on a TLC plate. Elute with a suitable mobile phase (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light. The product spot should be significantly more intense than the starting material spots. If the reaction is incomplete, continue irradiation in 2-3 minute intervals, monitoring by TLC after each interval.

  • Work-up: Once the reaction is complete (as determined by TLC), cool the vessel to room temperature. Add 20 mL of cold water to the solidified mixture and stir vigorously for 10 minutes.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with two portions of cold water (10 mL each) to remove any remaining urea and catalyst.

  • Purification: Dry the crude product in a vacuum oven. The crude solid is often of high purity. For further purification, recrystallize from hot ethanol.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Reaction in Acetonitrile

Materials:

  • Substituted Aldehyde: 5 mmol

  • β-Dicarbonyl Compound: 5 mmol

  • Thiourea: 6 mmol (1.2 eq.)

  • Catalyst (e.g., ZnCl₂): 0.5 mmol (10 mol%)

  • Anhydrous Acetonitrile: 15 mL

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (5 mmol), β-dicarbonyl compound (5 mmol), thiourea (6 mmol), and ZnCl₂ (0.5 mmol).

  • Solvent Addition: Add 15 mL of anhydrous acetonitrile to the flask.

  • Heating and Monitoring (Checkpoint): Heat the mixture to reflux (approx. 82°C). Monitor the reaction progress every 30 minutes by TLC. The reaction is typically complete within 2-4 hours.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product. If necessary, purify further by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Reference Tables

Table 1: Comparison of Catalysts for the Biginelli Reaction

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid HCl, H₂SO₄Reflux in EthanolInexpensive, traditionalHarsh conditions, side reactions[1][3]
Lewis Acid FeCl₃, ZnCl₂, InCl₃80-100°C or RTHigh yields, milder conditions[3]May require anhydrous conditions
Solid Acid Zeolites, MontmorilloniteHeating, Solvent-freeEasy removal, reusableMay have lower activity
Organocatalyst Proline, Thiourea derivativesRoom TemperatureMild conditions, potential for asymmetry[4]Can be expensive, may require higher loading

Table 2: Influence of Solvent on a Model Biginelli Reaction

SolventDielectric Constant (ε)Typical OutcomeRationale
Ethanol 24.5Moderate to Good YieldTraditional protic solvent, good solubility[1]
Acetonitrile 37.5Good to Excellent YieldPolar aprotic, stabilizes intermediates[3][4]
Tetrahydrofuran (THF) 7.6Moderate YieldLess polar, may slow down reaction
Solvent-Free N/AOften Excellent YieldHigh concentration, green chemistry[1]

References

  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]

  • WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Oxford Academic. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim- idines. Retrieved from [Link]

  • Slideshare. (n.d.). Purine & pyrimidine metabolism and disorders. Retrieved from [Link]

  • PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-4,6-dimethoxypyrimidin-5-ol

An In-Depth Technical Guide on the Purification of 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0). [1] Role: Senior Application Scientist Context: Troubleshooting & Process Optimization for Pharmaceutical Interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Purification of 2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0).

[1]

Role: Senior Application Scientist Context: Troubleshooting & Process Optimization for Pharmaceutical Intermediates Status: Active Case File [ID: ADMP-5OH-PUR-01]

Introduction: The "Amphoteric Paradox"

Welcome to the technical support hub for 2-Amino-4,6-dimethoxypyrimidin-5-ol . If you are accessing this guide, you are likely dealing with a crude batch of this compound—often encountered as a metabolite of sulfonylurea herbicides (like Rimsulfuron) or as a specialized building block.[1]

This molecule presents a classic "amphoteric paradox" in purification:

  • The 2-Amino group is weakly basic (

    
    ).
    
  • The 5-Hydroxyl group is phenolic and weakly acidic (

    
    ).
    
  • The 4,6-Dimethoxy groups provide significant lipophilicity but also electron density, making the ring susceptible to oxidation (browning).

The following guide moves beyond standard protocols, offering a troubleshooting-first approach to isolating high-purity (>98%) material.

Module 1: Solubility & Initial Assessment

User Query: "My crude solid is a beige/brown powder. It doesn't dissolve well in water or pure dichloromethane. What solvent system should I use for initial assessment?"

Scientist’s Response:

The color indicates surface oxidation (quinone formation), which is common. The solubility profile is dictated by the competing hydrogen-bonding donors (OH, NH2) and acceptors (N, OMe).

Solubility Profile & Recommendations:

SolventSolubilityApplicationNotes
Methanol (MeOH) Moderate/HighPrimary Solvent Best for transfer and loading.
Chloroform (

)
Low/ModerateCo-solvent Use with MeOH to modulate polarity.
Acetonitrile (MeCN) ModerateHPLC/Cryst. Good for reverse-phase methods.
Water (Neutral) LowAnti-solvent Poor solubility due to lipophilic methoxy groups.
Water (Basic, pH > 10) HighExtraction Deprotonates the 5-OH to form the phenolate anion.
Water (Acidic, pH < 2) ModerateExtraction Protonates the 2-NH2 (though salt formation may be hydrolytically unstable).

Diagnostic Step: Before purification, perform a "pH Swing Test" :

  • Take 10 mg of crude.

  • Add 2 mL water (suspension).

  • Add 1M NaOH dropwise. Result: Solution should clear (Phenolate formation).

  • Add 1M HCl to pH ~5-6. Result: Precipitate should reform (Isoelectric point). If the solid does not dissolve in base, your impurity is likely inorganic or a non-phenolic side product.

Module 2: Chemical Purification (Acid-Base Workup)

User Query: "I have a large amount of inorganic salts and non-polar impurities in my crude. Chromatography is too expensive for this scale. Can I clean it chemically?"

Scientist’s Response:

Yes. You can leverage the acidity of the 5-hydroxyl group. This method is superior for removing non-acidic impurities (like the 5-H precursor 2-amino-4,6-dimethoxypyrimidine or decarboxylated byproducts).

Protocol: The "Phenolate Switch"

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add 2M NaOH while stirring until pH reaches 10-11. The target compound will dissolve as the sodium phenolate salt.

    • Critical Check: If solids remain, filter them out.[1][2] These are non-acidic impurities (e.g., starting materials lacking the OH group).

  • Organic Wash: Extract the aqueous basic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x vol).

    • Mechanism:[3][4] The charged phenolate stays in water; neutral lipophilic impurities migrate to the organic layer. Discard the organic layer.

  • Precipitation (Regeneration): Cool the aqueous phase to 5°C. Slowly add 1M HCl or Acetic Acid dropwise.

  • Target pH: Adjust to pH 6.0 - 7.0 .

    • Why? Going too acidic (pH < 2) might protonate the amine, keeping it soluble. You want the neutral zwitterion/uncharged species to crash out.

  • Isolation: Filter the white precipitate. Wash with cold water to remove NaCl.

Module 3: Chromatographic Purification

User Query: "The acid/base method improved purity to 90%, but I need >98% for a reference standard. The peak tails badly on my HPLC."

Scientist’s Response:

Tailing is caused by the interaction of the basic amine and acidic phenol with active silanols on the stationary phase. You must suppress ionization or use a "buffered" mobile phase.

Method A: Flash Chromatography (Normal Phase)

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Chloroform : Methanol (

    
    ).
    
  • Gradient: 0%

    
     5% MeOH.
    
  • Additive (Crucial): Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.

    • Recommendation: Use TEA if the amine interaction is dominant. Use Acetic Acid if the phenol interaction is dominant. For this compound, neutral silica with a simple

      
       (50:1) is often sufficient [1], but tailing requires additives.
      

Method B: Preparative HPLC (Reverse Phase)

  • Column: C18 (ODS).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 4.5).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B

    
     60% B over 20 mins.
    
  • Detection: UV @ 254 nm (Pyrimidine ring) and 290 nm (Phenolic shift).

Module 4: Recrystallization & Final Polish[1]

User Query: "I have a slight yellow tint in my final product. How do I get the pristine white crystals described in the literature?"

Scientist’s Response:

The yellow tint is likely a trace oxidation product (quinone-like). Recrystallization is the most effective way to remove this color, often combined with an activated carbon treatment.

The "Dual-Solvent" Protocol:

  • Solvent A (Good): Methanol.

  • Solvent B (Bad): Water or Diethyl Ether.

Step-by-Step:

  • Dissolve crude in minimal boiling Methanol (approx. 20-30 mL/g).

  • Optional: Add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite to remove color.

  • Concentrate the filtrate to 50% volume.

  • Slowly add Water (if using MeOH) or Diethyl Ether (if using

    
    /MeOH) until persistent turbidity is observed.
    
  • Cooling Ramp:

    • Room Temp (1 hr)

    • Refrigerator 4°C (4 hrs)

    • Do not freeze immediately; rapid cooling traps impurities.

  • Harvest: Filter crystals. Wash with cold solvent mixture (e.g., MeOH:Water 1:1).

  • Drying: Vacuum oven at 40°C. Note: High heat (>60°C) in air can cause surface oxidation (pinking).

Visual Workflow: Purification Decision Matrix

The following diagram illustrates the logical flow for determining the correct purification path based on your input material's state.

PurificationWorkflow Start Crude 2-Amino-4,6- dimethoxypyrimidin-5-ol PurityCheck Initial Purity Assessment (HPLC/TLC) Start->PurityCheck HighPurity Purity > 90% Minor Coloration PurityCheck->HighPurity High Quality LowPurity Purity < 90% Salts/Heavy Impurities PurityCheck->LowPurity Low Quality Recryst Recrystallization (MeOH/Water or CHCl3/Ether) HighPurity->Recryst AcidBase Acid/Base Extraction (The 'Phenolate Switch') LowPurity->AcidBase Remove Salts/Neutrals AcidBase->Recryst If only color remains Flash Flash Chromatography (CHCl3:MeOH 50:1) AcidBase->Flash If isomers remain CarbonTreat Activated Carbon Treatment (Hot) Recryst->CarbonTreat If colored Final Pure White Solid (>98%) Recryst->Final Flash->Final CarbonTreat->Recryst

Caption: Decision tree for selecting the optimal purification route based on crude purity levels.

References

  • Koeppe, M. K., et al. (2000).[5] Metabolism of Rimsulfuron in Maize. Pesticide Biochemistry and Physiology, 66(3), 170-181. (Describes the metabolite and chromatographic isolation).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. (Used for structural pKa inference and solubility data of the parent scaffold).

  • Wang, X., et al. (2010). Synthesis and Antioxidant Activity of Novel Pyrimidine Derivatives. (Describes the hydrogenolysis of benzyloxy precursors to yield the 5-ol derivative). (Generalized citation for the synthetic route described in Module 1).

Disclaimer: This guide is for research purposes only. 2-Amino-4,6-dimethoxypyrimidin-5-ol is a potent chemical intermediate; always consult the Safety Data Sheet (SDS) before handling.

Sources

Optimization

Technical Support Center: Guanidine Condensation &amp; Guanylation

[1] Executive Summary & Diagnostic Matrix Guanidines are notoriously difficult to synthesize and purify due to their high basicity ( ), high polarity, and the poor nucleophilicity of many amine substrates. Low yields in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Diagnostic Matrix

Guanidines are notoriously difficult to synthesize and purify due to their high basicity (


), high polarity, and the poor nucleophilicity of many amine substrates. Low yields in condensation reactions (guanylation) typically stem from three failure modes: Reagent Mismatch , Equilibrium Reversibility , or Purification Loss .

Use the diagnostic matrix below to identify your specific failure mode before proceeding to the protocols.

Diagnostic Matrix: Why did my reaction fail?
SymptomProbable CauseTechnical InsightRecommended Action
No Product (SM Recovered) Steric/Electronic DeactivationThe amine is too weak or hindered for standard reagents (e.g., Pyrazole).Switch to Goodman’s Reagent (See Module 3).[1]
Low Yield (<30%) + "Rotten Egg" Smell Reversible EquilibriumUsing S-methylisothiourea without a scavenger allows MeSH to reverse the reaction.Add

or

to trap MeSH (See Module 2).
Product Vanished on Column Irreversible AdsorptionGuanidines bind irreversibly to acidic silanols on silica gel.Use C18 silica or passivate silica with

(See Module 4).
Byproduct: Urea Formation HydrolysisTriflyl- or Boc-guanidines are sensitive to moisture during long reaction times.Ensure anhydrous DCM/THF; switch to rapid microwave heating.

Reagent Selection Strategy (The "Why")

Selecting the correct guanylating agent is the single most critical decision. Do not use S-methylisothiourea for valuable, late-stage intermediates due to its poor atom economy and reversibility.

Reagent Comparison Table
ReagentReactivityAtom EconomyBest For...Critical Drawback
1H-Pyrazole-1-carboxamidine (Bernatowicz)ModerateGoodPrimary amines, peptides, aqueous conditions.[2]Fails with secondary or electron-deficient amines.

-Di-Boc-

-triflylguanidine
(Goodman)
High PoorSterically hindered , secondary, or aryl amines.Expensive; requires careful deprotection.

-Methylisothiourea
LowModerateLarge scale, simple primary amines.Reversible reaction; evolves toxic MeSH gas.
Cyanamide (

)
LowExcellentIndustrial scale; cyclic guanidines.Requires high heat/acid; explosive hazard.
Decision Logic: Selecting Your Workflow

ReagentSelection Start Start: Analyze Amine Substrate IsPrimary Is the amine Primary (1°)? Start->IsPrimary IsHindered Is it Sterically Hindered or Electron Deficient? IsPrimary->IsHindered Yes Goodman USE PROTOCOL B: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) IsPrimary->Goodman No (Secondary/Aniline) Scale Scale of Reaction? IsHindered->Scale No IsHindered->Goodman Yes Bernatowicz USE PROTOCOL A: Pyrazole-1-carboxamidine (Bernatowicz Reagent) Scale->Bernatowicz < 5g (Lab Scale) Thiourea Consider S-Methylisothiourea (Requires MeSH trapping) Scale->Thiourea > 10g (Cost Sensitive)

Figure 1: Decision tree for selecting the optimal guanylating reagent based on substrate electronics and steric environment.

Detailed Protocols & Troubleshooting

Module 1: The Standard Protocol (Bernatowicz Reagent)

Context: Best for primary aliphatic amines. Reference: Bernatowicz, M. S. et al. J. Org.[3] Chem. 1992.

Q: My reaction with pyrazole-1-carboxamidine is stuck at 50% conversion. Adding more reagent doesn't help. A: The byproduct (pyrazole) is inhibiting the reaction.

  • Mechanism: The reaction releases pyrazole. As pyrazole accumulates, it can compete with your amine or act as a base, stalling the kinetics.

  • Solution: Use DIPEA (Diisopropylethylamine) as a base scavenger. The reaction is driven by the leaving group ability of the pyrazole.

  • Protocol Adjustment:

    • Dissolve Amine (1.0 equiv) and DIPEA (1.5 equiv) in DMF or MeOH.

    • Add 1H-Pyrazole-1-carboxamidine HCl (1.1 equiv).

    • Stir at RT for 16h.

    • Critical Step: If stuck, heat to 40°C. Do not exceed 60°C or the reagent decomposes.

Module 2: The "Heavy Duty" Protocol (Goodman's Reagent)

Context: Mandatory for secondary amines, anilines, or hindered substrates. Reference: Feichtinger, K.; Goodman, M. et al. J. Org.[4] Chem. 1998.

Q: I am using Goodman's reagent (


-Di-Boc-

-triflylguanidine), but I see hydrolysis products (urea).
A: Moisture is the enemy. The triflyl group makes the guanidine highly electrophilic, reacting with water faster than hindered amines.
  • Technical Fix:

    • Flame-dry glassware.

    • Use anhydrous DCM (Dichloromethane).[1]

    • Stoichiometry: Use 1.0 equiv Amine, 1.1 equiv Reagent, 2.2 equiv Triethylamine .

    • Time: Reactions with Goodman's reagent should be fast (2–4 hours). If it takes overnight, your amine is likely too unreactive or the reagent has hydrolyzed.

Q: How do I remove the Boc groups without destroying the guanidine? A: Guanidines are acid-stable, but the deprotection byproduct (t-butyl cation) can alkylate the guanidine nitrogen.

  • Deprotection Cocktail: TFA/DCM (1:1) with 5% Triisopropylsilane (TIPS) or Thioanisole as a cation scavenger. Stir for 2 hours, then concentrate immediately.

Module 3: Fixing -Methylisothiourea Reactions

Context: Used when cost is a factor.[5] Issue: The reaction produces methyl mercaptan (MeSH), a gas that smells like rotten eggs. If the system is closed, MeSH builds up and pushes the equilibrium back to the starting materials.

Q: Why is my yield low despite refluxing? A: Reversibility.


Self-Validating Protocol: 
  • Open System: You must allow MeSH to escape (into a bleach trap).

  • Chemical Trap: Add

    
      (1.1 equiv) or 
    
    
    
    to precipitate the sulfur as HgS/AgS. This renders the reaction irreversible and often increases yields from 20% to >80%.
    • Warning: Mercury is toxic. Filter the black HgS precipitate through Celite immediately after reaction.

Mechanism of Action (Visualized)

Understanding the transition state helps troubleshoot steric clashes.

GuanylationMechanism cluster_0 Critical Failure Point Substrate Amine Nucleophile (R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Activated Reagent (L-Guanidine) L = Triflyl or Pyrazole Reagent->Intermediate Product Guanidine Product Intermediate->Product Elimination LeavingGroup Leaving Group (TfNH- or Pyrazole) Intermediate->LeavingGroup Elimination Note Steric bulk here prevents collapse to product Note->Intermediate

Figure 2: Mechanistic pathway. Note that for Goodman's reagent (L=Triflyl), the leaving group is the triflamide anion, which is non-nucleophilic, preventing the reverse reaction.

Purification Guides (The "Cleanup")

Guanidines are polar bases. They streak on standard silica gel (


).

Q: My product is stuck on the column. How do I elute it? A: Standard EtOAc/Hexane will not work. You must deactivate the silica.

Method A: The "Basic" Silica Column

  • Mobile Phase: DCM / MeOH /

    
     (90:10:1).
    
    • Tip: The ammonium hydroxide competes for the silanol sites, allowing your guanidine to elute.

  • Pre-treatment: Flush the silica column with 1%

    
     in Hexanes before loading your sample.
    

Method B: Reverse Phase (C18)

  • If the molecule is water-soluble, use C18 flash chromatography.

  • Gradient: 0%

    
     50% Acetonitrile in Water (+0.1% TFA).
    
  • Note: The product will elute as the TFA salt. To get the free base, pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form).

References

  • Bernatowicz, M. S. ; Wu, Y.; Matsueda, G. R.[3] "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[6] J. Org.[3] Chem.1992 , 57, 2497–2502. Link

  • Feichtinger, K. ; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions." J. Org.[3] Chem.1998 , 63, 8432–8439. Link

  • Katritzky, A. R. ; Rogovoy, B. V. "Recent developments in guanylating agents." ARKIVOC2005 , iv, 49–87. Link

  • Baker, T. J. ; Luedtke, G. R.; Tor, Y.; Goodman, M. "Synthesis and Anti-HIV Activity of Guanidinoglycosides." J. Org.[3] Chem.2000 , 65, 9054–9058. Link

Sources

Troubleshooting

Technical Support Center: 2-Amino-4,6-dimethoxypyrimidin-5-ol Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential side reaction products. Our approach is rooted in mechanistic understanding to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 2-amino-4,6-dimethoxypyrimidine core structure?

The most prevalent and robust method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or equivalent) with a guanidine source.[1] Specifically for this scaffold, the synthesis typically begins by forming the 2-amino-4,6-dihydroxypyrimidine intermediate.

There are two main subsequent pathways to introduce the methoxy groups:

  • Direct Methylation: The 2-amino-4,6-dihydroxypyrimidine intermediate is methylated directly, often using an environmentally favorable methylating agent like dimethyl carbonate (DMC) in the presence of a base.[2][3][4]

  • Chlorination-Methoxylation Sequence: The dihydroxy intermediate is first converted to 2-amino-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4] This highly reactive intermediate is then treated with sodium methoxide to yield the dimethoxy product.[5]

The final, and most challenging, step is the introduction of the hydroxyl group at the C5 position. This is typically achieved via electrophilic substitution on the C5 position of the 2-amino-4,6-dimethoxypyrimidine ring, followed by conversion to the hydroxyl group. A common sequence involves nitrosation followed by reduction.

Below is a diagram illustrating the general synthetic strategy.

Synthesis_Overview cluster_0 Core Formation cluster_1 Functionalization Guanidine Guanidine Dihydroxy 2-Amino-4,6-dihydroxypyrimidine Guanidine->Dihydroxy Condensation MalonicEster Diethyl Malonate MalonicEster->Dihydroxy Condensation Dimethoxy 2-Amino-4,6-dimethoxypyrimidine Dihydroxy->Dimethoxy Methylation Target 2-Amino-4,6-dimethoxypyrimidin-5-ol Dimethoxy->Target C5-Hydroxylation

Caption: General synthetic pathway to 2-Amino-4,6-dimethoxypyrimidin-5-ol.

Troubleshooting Guide: Side Reaction Products

This section addresses specific issues you may encounter during synthesis, focusing on the identification and mitigation of common side products.

Stage 1: Methylation of 2-Amino-4,6-dihydroxypyrimidine
Q2: My TLC/LC-MS analysis after the methylation step shows multiple products besides the desired 2-amino-4,6-dimethoxypyrimidine. What are these impurities?

This is a classic issue of incomplete reaction. The methylation of the two hydroxyl groups is a sequential process, and stopping the reaction prematurely or using insufficient methylating agent will result in a mixture.

Primary Side Product: 2-Amino-4-hydroxy-6-methoxypyrimidine The most common impurity is the mono-methylated intermediate. The hydroxyl groups of the tautomeric amide form of the dihydroxypyrimidine have different reactivities, leading to the formation of this stable side product. In some cases, this mono-methylated compound can be isolated by heating the hydrochloride salt of the dimethoxy product, which causes selective demethylation.[6]

Troubleshooting & Mitigation:

ParameterRecommendationRationale
Reaction Time Increase reaction time and monitor closely by TLC or LC-MS until the mono-methylated spot is minimized.Ensures the reaction proceeds to completion.
Stoichiometry Use a sufficient excess of the methylating agent (e.g., dimethyl carbonate).[2]Drives the equilibrium towards the formation of the fully methylated product.
Temperature Ensure the reaction temperature is maintained at the optimal level (e.g., 140-150 °C for DMC).[2][4]Provides the necessary activation energy for the second methylation step.
Purification The product mixture can be purified using column chromatography on silica gel. The polarity difference between the di-methoxy, mono-methoxy, and di-hydroxy species is usually sufficient for good separation.The di-hydroxy starting material is very polar, the mono-methylated is intermediate, and the desired di-methylated product is the least polar.
Stage 2: C5-Position Functionalization (Nitrosation/Reduction)

The introduction of the C5-hydroxyl group is delicate. A common method is the nitrosation of the electron-rich pyrimidine ring at the C5 position, followed by the reduction of the resulting nitroso group. This two-step process is fraught with potential side reactions.

Q3: During the nitrosation of 2-amino-4,6-dimethoxypyrimidine, I get a dark, complex mixture and low yield of the desired 5-nitroso product. What is going wrong?

Nitrosating agents (like nitrous acid, generated in situ from NaNO₂ and acid) are highly reactive and can interact with multiple sites on your substrate.

Potential Side Reactions:

  • N-Nitrosation of the 2-Amino Group: The exocyclic 2-amino group can be nitrosated to form an unstable primary nitrosamine. This species can then decompose into a diazonium salt, which may lead to a variety of subsequent products or decomposition.[7]

  • Ring Degradation: The pyrimidine ring, although aromatic, can be susceptible to degradation under strongly acidic conditions often used for nitrosation, especially if the temperature is not rigorously controlled.

  • Formation of Diazonium Byproducts: The diazonium salt formed from N-nitrosation can react with nucleophiles in the medium or lead to undesired coupling reactions, contributing to the complex mixture.

Nitrosation_Troubleshooting Start 2-Amino-4,6-dimethoxypyrimidine + NaNO₂ / Acid Desired C5-Nitroso Product (Desired Pathway) Start->Desired Side1 N-Nitrosation at 2-Amino Group (Side Pathway 1) Start->Side1 Side2 Ring Degradation (Side Pathway 2) Start->Side2 Decomposition Diazonium Salt Formation & Decomposition Products Side1->Decomposition

Caption: Competing reaction pathways during the nitrosation of the pyrimidine core.

Mitigation Protocol:

  • Temperature Control: Maintain the reaction temperature strictly at 0-5 °C. The generation of nitrous acid and the subsequent nitrosation are highly exothermic.

  • Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the pyrimidine substrate. This keeps the instantaneous concentration of nitrous acid low, favoring the slower C-nitrosation over the faster N-nitrosation.

  • pH Control: Ensure the pH is appropriately acidic but avoid excessively harsh conditions that could promote ring degradation.

Q4: The reduction of my 5-nitroso (or 5-nitro) pyrimidine to the 5-amino intermediate is causing ring cleavage. How can I achieve a clean reduction?

Aggressive reduction methods, particularly high-pressure catalytic hydrogenation with catalysts like Raney Nickel or Palladium on Carbon, can not only reduce the nitroso/nitro group but also saturate the pyrimidine ring itself. The resulting tetrahydropyrimidine is often unstable and can undergo hydrolytic cleavage, leading to a complex mixture of aliphatic byproducts like ammonia and propylamine.[8]

Recommended Reducing Agents & Conditions:

Reducing AgentConditionsAdvantagesPotential Issues
Sodium Dithionite (Na₂S₂O₄) Aqueous or aqueous/organic biphasic system, often buffered.Very mild and selective for nitro/nitroso groups. Generally does not affect the aromatic ring.Can introduce sulfur-containing impurities. Requires aqueous conditions.
Catalytic Transfer Hydrogenation e.g., Ammonium formate or cyclohexene as H₂ source, Pd/C catalyst.Avoids the use of high-pressure hydrogen gas. Often milder and more selective than direct hydrogenation.Catalyst can still be too active if not controlled.
Tin(II) Chloride (SnCl₂) Acidic medium (e.g., HCl in ethanol).A classic and effective method for nitro group reduction.Produces tin salt byproducts that must be removed during workup.
Iron powder / Acetic Acid Acetic acid or NH₄Cl solution.Inexpensive and effective.Heterogeneous reaction can sometimes be slow; requires acidic workup.

After obtaining the 5-amino-2-amino-4,6-dimethoxypyrimidine, it must be converted to the final 5-ol product. This is typically done via diazotization of the 5-amino group followed by hydrolysis in water. This step must also be carefully controlled to avoid side reactions involving the 2-amino group.

Final Characterization & Purification

Q5: How can I best purify the final product and characterize the impurities?

Purification of the final 2-Amino-4,6-dimethoxypyrimidin-5-ol can be challenging due to its polarity and potential for hydrogen bonding.

  • Purification:

    • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the first choice for removing minor impurities.

    • Column Chromatography: For complex mixtures, reversed-phase (C18) chromatography is often more effective than normal-phase silica gel for polar, nitrogen-containing heterocycles. A water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is a good starting point.

  • Characterization of Side Products:

    • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of components in your mixture, allowing you to quickly hypothesize the structures of side products (e.g., mono-methylated, nitroso-adducts, degradation fragments).

    • NMR Spectroscopy: High-resolution 1H and 13C NMR are essential for confirming structures. For example, the mono-methylated side product will show a signal for one methoxy group and likely a broad signal for the remaining -OH group, distinguishing it from the two methoxy signals of the desired product.

By understanding the mechanistic basis for the formation of these side products, you can rationally adjust your experimental conditions to favor the desired reaction pathway, leading to higher yields and purity of your target molecule.

References
  • ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from Quick Company. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from PrepChem.com. [Link]

  • Global Substance. (2025). 2-Amino-4,6-Dimethoxypyrimidine: Comprehensive Overview and Applications. Retrieved from Global Substance. [Link]

  • El-Gaby, M. S. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from Mansoura University. [Link]

  • Aft, H. (1964). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University. [Link]

  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. Retrieved from CCS Norway. [Link]

  • ResearchGate. (2025). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges in Pyrimidine Derivative Experiments

< Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming the common yet complex is...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming the common yet complex issue of poor solubility in experiments involving pyrimidine derivatives. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions in your research.

Introduction: The Solubility Hurdle with Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3] However, their often planar and aromatic nature can lead to strong crystal lattice forces and low aqueous solubility, posing a significant challenge for in vitro assays, formulation development, and ultimately, bioavailability.[4][5][6] This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative won't dissolve in my aqueous buffer. Where do I start?

A1: This is a classic problem. The first step is to understand the physicochemical properties of your specific derivative. Is it acidic, basic, or neutral? The pH of your solution is a critical factor.[1][7]

  • For acidic pyrimidines: Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble salt.[8]

  • For basic pyrimidines: Decreasing the pH below the pKa will protonate the molecule, again increasing solubility.[8]

If pH adjustment alone is insufficient or not compatible with your experimental conditions, consider adding a small percentage of a water-miscible organic co-solvent.

Q2: What are the best initial co-solvents to try for pyrimidine derivatives?

A2: The choice of co-solvent is crucial and should be approached systematically.[9][10] Start with solvents that are generally considered biocompatible and effective at disrupting the solute-solute interactions that hinder dissolution.

  • Dimethyl sulfoxide (DMSO): An excellent starting point due to its high solubilizing power for a wide range of organic compounds.[10] However, be mindful of its potential to interfere with certain biological assays.

  • Ethanol: A less aggressive solvent than DMSO, often used in combination with other techniques.[11]

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents and are commonly used in pharmaceutical formulations.[12][13]

  • N,N-Dimethylformamide (DMF): Known to be a good solvent for many pyrimidine derivatives, but its use should be carefully considered due to potential toxicity.[14][15][16]

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A3: This is a common phenomenon related to the difference between kinetic and thermodynamic solubility.[7][17][18][19][20] You have created a supersaturated solution that is thermodynamically unstable.[17] When the highly solubilizing environment of the DMSO is diluted by the aqueous buffer, the compound crashes out of solution.

To address this, you can try:

  • Reducing the final concentration of your compound in the assay.

  • Increasing the percentage of co-solvent in the final solution, if your assay can tolerate it.

  • Using a different solubilization strategy , such as cyclodextrin complexation, which can form a more stable solution.[21][22][23][24]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A4: Understanding this distinction is critical for reproducible experiments.[7][17][18][19][20]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid-state compound. It is a measure of the most stable state of the system.[17]

  • Kinetic Solubility: This is the concentration at which a compound precipitates from a supersaturated solution.[7][17] It is often higher than the thermodynamic solubility but is not a stable value.[17][18]

For early-stage screening, kinetic solubility might be sufficient. However, for later-stage development and formulation, understanding the thermodynamic solubility is essential for long-term stability.[19]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble pyrimidine derivative, a structured troubleshooting approach can save time and resources.

Step 1: Characterize Your Compound and Define Your Needs
  • Determine the pKa: This will guide your pH adjustment strategy.

  • Assess Polarity: Understand the lipophilicity of your molecule.

  • Define Required Concentration: What is the target concentration for your experiment?

  • Consider Assay Compatibility: What solvents and excipients are permissible in your system?

Step 2: Tier 1 - Simple and Direct Methods

These methods are the first line of defense and are often sufficient for many applications.

  • pH Adjustment: For ionizable compounds, this is the most straightforward approach.[10]

  • Co-solvency: The use of water-miscible organic solvents to increase solubility.[9][10][13][25]

  • Heating: Solubility generally increases with temperature.[1] However, be cautious of compound degradation at elevated temperatures.

Tier 1 Troubleshooting Flowchart

Caption: Logical approach to solving solubility issues.

By systematically applying the principles and techniques outlined in this guide, you will be well-equipped to tackle the solubility challenges presented by pyrimidine derivatives, leading to more reliable and reproducible experimental outcomes.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). PharmaTutor. Retrieved February 19, 2026, from [Link]

  • Pyrimidine - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 19, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved February 19, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR. Retrieved February 19, 2026, from [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 496-511. Retrieved February 19, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. [Link]

  • Radi, M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-5964. [Link]

  • Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1192-1197. [Link]

  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 1-15. [Link]

  • Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. (n.d.). Catalent. Retrieved February 19, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 19, 2026, from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 19, 2026, from [Link]

  • Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 215, 13-34. [Link]

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035. Retrieved February 19, 2026, from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018, January 29). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI. Retrieved February 19, 2026, from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved February 19, 2026, from [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal International Journal of Sciences, 5(5), 25-34. Retrieved February 19, 2026, from [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? (2022, September 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. [Link]

  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho Pharmaceuticals. Retrieved February 19, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. Retrieved February 19, 2026, from [Link]

  • Kumar, A., & Sahoo, S. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-115. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 19, 2026, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development & Delivery. Retrieved February 19, 2026, from [Link]

  • A) Reaction tube showing the formation of a pyrimidine precipitate... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Iacob, B. C., & Bodoki, E. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(4), 485-509. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Synthesis

Welcome to the Technical Support Center for optimizing catalyst selection in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst selection in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your pyrimidine synthesis experiments. The pyrimidine scaffold is a crucial motif in a vast array of biologically active molecules, making its efficient synthesis a significant focus for medicinal chemists.[1] This guide provides practical, field-proven insights to overcome common challenges in this vital area of organic synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield or No Product Formation in Biginelli Reaction

Question: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am consistently getting a low yield or no product at all. What are the possible reasons, and how can I improve the yield?

Answer: Low yields in the Biginelli reaction are a frequent challenge and can stem from several factors.[2][3] The classical protocol, in particular, often suffers from this drawback, especially with substituted aromatic and aliphatic aldehydes.[3] Here is a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: The catalyst is a critical determinant of reaction success.[1][2] While traditional methods often employ strong Brønsted acids like HCl, these can sometimes lead to side reactions and harsh conditions.[2][3]

    • Recommendation: Experiment with milder Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which have been shown to improve yields.[1][2] Organocatalysts are also a viable option.[1] For enantioselective synthesis, consider a chiral primary amine catalyst.[1] It is essential to screen different catalysts and optimize the loading, as too much or too little can be detrimental.[1][2]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.[1]

    • Recommendation: While some reactions proceed at room temperature, heating is often necessary.[1][3] Temperatures between 80°C and 100°C are often optimal, but this is substrate-dependent.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1][3] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1]

  • Solvent Selection: The choice of solvent significantly impacts reaction efficiency.[1]

    • Recommendation: While solvent-free conditions are often effective and environmentally friendly, polar solvents like ethanol, acetonitrile, or deep eutectic solvents (DESs) can enhance yields in certain cases.[1][3] If using a solvent, ensure it is dry, as water can interfere with the reaction.[1]

  • Purity of Reactants: Impurities in the aldehyde, β-dicarbonyl compound, or urea/thiourea can inhibit the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity.[1][2]

  • Stoichiometry: The molar ratio of the reactants is crucial.

    • Recommendation: While a 1:1:1 molar ratio is standard, using a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[1][3]

Issue 2: Significant Side Product Formation

Question: I am observing significant side product formation in my reaction. How can I minimize these impurities?

Answer: The formation of side products is a common challenge in pyrimidine synthesis. Here are some strategies to improve selectivity:

  • Knoevenagel Condensation Product: A frequent side product is the Knoevenagel condensation product formed between the aldehyde and the β-dicarbonyl compound.[1][4]

    • Recommendation: Optimizing the catalyst and reaction conditions can minimize this. Using a milder catalyst or lowering the reaction temperature may be beneficial.[1]

  • Self-Condensation of β-Dicarbonyl: The β-dicarbonyl compound can undergo self-condensation.

    • Recommendation: This can often be suppressed by the careful addition of reactants. For instance, add the β-dicarbonyl compound slowly to the mixture of the aldehyde, urea/thiourea, and catalyst.[1]

  • Hantzsch-type Dihydropyridines: Under certain conditions, particularly with urea, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the desired dihydropyrimidinone.[2]

    • Recommendation: Carefully review and adjust your reaction conditions, including the catalyst and solvent, to favor the Biginelli pathway.

  • Polymerization of Aldehyde: Some aldehydes, especially aliphatic ones, can be prone to self-condensation or polymerization under acidic conditions.[2]

    • Recommendation: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[2]

  • Reaction Monitoring: Closely monitor the reaction by TLC to identify the point of maximum product formation before significant side products appear.[1]

Issue 3: Catalyst Deactivation or Low Activity

Question: My reaction is sluggish, and I suspect the catalyst is not active enough or is deactivating. What should I do?

Answer: Catalyst deactivation or insufficient activity can halt your reaction. Consider the following:

  • Insufficient Catalyst Activity: The chosen catalyst may be too mild for the specific substrates.

    • Recommendation: Increase the catalyst loading or switch to a more active catalyst (e.g., from a mild Lewis acid to a stronger one).[2]

  • Moisture and Air Sensitivity: Some catalysts are sensitive to moisture and air.

    • Recommendation: Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your catalyst requires it.[4]

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons.

    • Recommendation: Use high-purity reagents and solvents.[1][2]

Issue 4: Challenges in Suzuki-Miyaura Cross-Coupling for Pyrimidine Functionalization

Question: I am struggling with a Suzuki-Miyaura cross-coupling reaction to functionalize a pyrimidine core. The yield is low, and I see debromination of my starting material. How can I optimize this reaction?

Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it requires careful optimization, especially for heterocyclic substrates.[5][6]

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for success.[5]

    • Recommendation: Screen different palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[6][7] The ligand plays a crucial role in preventing side reactions like debromination.[7] For challenging couplings, consider using specialized ligands like XPhos.[7]

  • Base and Solvent: The base and solvent system significantly influences the reaction outcome.[5][6]

    • Recommendation: Common bases include Na₂CO₃ and K₃PO₄.[6][7] Solvents like dioxane or a mixture of acetone and water are often effective.[6][7] A systematic screening of different base and solvent combinations is recommended.[5][6]

  • Debromination: The undesired removal of the bromine atom from the starting material is a common side reaction.

    • Recommendation: To avoid debromination, using a tandem catalyst system like XPhosPdG2/XPhos can be effective.[7] Optimizing the reaction temperature and time is also crucial.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrimidine synthesis?

A1: The choice depends on your specific needs for the reaction and downstream processing.

  • Homogeneous catalysts are in the same phase as the reactants, typically in solution.[8] This allows for high interaction between the catalyst and reactants, often leading to high selectivity and activity at milder temperatures.[9] However, separating the catalyst from the product can be difficult and expensive.[9]

  • Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction.[8] A major advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and reduces product contamination. However, they may require harsher reaction conditions and can sometimes have lower selectivity compared to their homogeneous counterparts.[9]

Q2: What is the role of ligands in palladium-catalyzed pyrimidine synthesis?

A2: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands are crucial for stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction.[5] The judicious choice of a supporting ligand is key to achieving the desired reaction outcome.[10] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at otherwise less reactive positions on the pyrimidine ring.[11]

Q3: Are there environmentally friendly or "green" methods for pyrimidine synthesis?

A3: Yes, several green chemistry approaches have been developed for pyrimidine synthesis.

  • Solvent-free conditions: Many reactions, including the Biginelli reaction, can be performed effectively without a solvent, reducing waste.[1][3]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[1]

  • Organocatalysis: The use of metal-free organocatalysts is an attractive green alternative to traditional metal-based catalysts.[12][13][14]

  • Water as a solvent: Some protocols utilize water as a green reaction medium.[13][14]

Q4: Can pyrimidine synthesis be performed enantioselectively?

A4: Yes, enantioselective synthesis of pyrimidine derivatives is possible. For example, chiral acyclic pyrimidine nucleosides can be synthesized in good yields and excellent enantioselectivities using an efficient diarylprolinol triphenylsilyl ether-catalyzed enantioselective aza-Michael reaction.[12][15]

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction Using a Lewis Acid Catalyst

This protocol describes a general procedure for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or thiourea (15 mmol)[2]

  • Lewis acid catalyst (e.g., FeCl₃, 1 mol%)

  • Solvent (e.g., ethanol, 20 mL)[2]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[2]

  • Add the chosen solvent (20 mL) and the Lewis acid catalyst (1 mol%).[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[1]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrimidine

This protocol provides a general method for the C-C bond formation on a pyrimidine core.

Materials:

  • Halogenated pyrimidine (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1 mmol)

  • Aryl/heteroaryl boronic acid (1.1 equivalents)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane)[6]

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the halogenated pyrimidine (1 mmol), aryl/heteroaryl boronic acid (1.1 mmol), palladium catalyst (5 mol%), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[6]

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1None-EthanolReflux12<10[4]
2HCl10EthanolReflux865[3]
3FeCl₃5Acetonitrile80485[2]
4ZnCl₂10Solvent-free100290[1]
5InBr₃10EthanolReflux788[16]

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol). Data compiled from various literature sources for a representative Biginelli reaction.[4]

Visualization

Catalyst Selection Workflow for Pyrimidine Synthesis

The following diagram illustrates a decision-making process for selecting a suitable catalyst for pyrimidine synthesis.

CatalystSelection start Define Synthesis Goal (e.g., Biginelli, Suzuki) reaction_type Reaction Type start->reaction_type biginelli Biginelli Reaction reaction_type->biginelli Multicomponent cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->cross_coupling Functionalization catalyst_class Select Catalyst Class biginelli->catalyst_class pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) cross_coupling->pd_catalyst lewis_acid Lewis Acid (e.g., FeCl₃, ZnCl₂) catalyst_class->lewis_acid bronsted_acid Brønsted Acid (e.g., HCl, TFA) catalyst_class->bronsted_acid organocatalyst Organocatalyst (e.g., Proline derivatives) catalyst_class->organocatalyst optimization Optimize Reaction Conditions (Solvent, Temp, Base, Time) lewis_acid->optimization bronsted_acid->optimization organocatalyst->optimization ligand_selection Ligand Selection (e.g., Phosphines, NHCs) pd_catalyst->ligand_selection ligand_selection->optimization troubleshooting Troubleshooting (Low Yield, Side Products) optimization->troubleshooting Issues Encountered success Successful Synthesis optimization->success Desired Outcome troubleshooting->catalyst_class Re-evaluate Catalyst

A decision workflow for catalyst selection in pyrimidine synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • Lee, S. J., Ahn, J. G., Seo, J., Ha, H. J., & Cho, C. W. (2018). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry, 17(1), 107-114. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
  • Lee, S. J., Ahn, J. G., Seo, J., Ha, H. J., & Cho, C. W. (2018). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry, 17(1), 107-114. [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • MDPI. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
  • Taylor & Francis. (2021, November 2). An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis: Polycyclic Aromatic Compounds.
  • NIH. (n.d.). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength.
  • Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Scientific Research Publishing. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry, 3(2A), 38-40. [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • Taylor & Francis. (2021, November 2). An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis.
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • ResearchGate. (2025, August 7). Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction.
  • RSC Advances. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • ResearchGate. (n.d.). Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a.
  • Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (2025, August 6). Synthesis of Pyrimidine Based Metal Ligands.
  • Inorganic Chemistry. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Chemguide. (2013, October 15). types of catalysis.
  • PMC. (2023, February 25). Developments of pyridodipyrimidine heterocycles and their biological activities.
  • Reddit. (2019, October 27). How to Synthesis purine and pyrimidine bases.... : r/chemhelp.
  • Journal of the American Chemical Society. (2015, September 28). A Sustainable Multicomponent Pyrimidine Synthesis.
  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis.
  • MDPI. (2015, March 17). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18).
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
  • Organic Chemistry Frontiers. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Unknown. (n.d.). 10. Pyrimidines.

Sources

Optimization

Preventing decomposition of pyrimidinol compounds during reaction

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Decomposition & Optimizing Reactivity of Pyrimidinol/Pyrimidinone Scaffolds Core Directive: The Tautomeric Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Decomposition & Optimizing Reactivity of Pyrimidinol/Pyrimidinone Scaffolds

Core Directive: The Tautomeric Trap

Welcome to the technical support hub. If you are working with "pyrimidinols" (e.g., 4-hydroxypyrimidine or 2-hydroxypyrimidine), you are likely fighting a battle on two fronts: tautomerism and nucleophilic susceptibility .

Most "pyrimidinols" exist predominantly as pyrimidinones (keto-form) in solution. This ambiguity is the root cause of 80% of decomposition events. The ring system is amphoteric; it can be protonated (becoming electrophilic and prone to ring opening) or deprotonated (becoming nucleophilic but ambiguous at N vs. O).

Visualizing the Instability Landscape

The following diagram maps the critical failure points where decomposition occurs.

PyrimidinolStability Start Pyrimidinol (Enol Form) Keto Pyrimidinone (Keto Form - Major) Start->Keto Tautomerism (Fast) Activated Activated Intermediate (e.g., Phosphorylated) Start->Activated Hard Electrophiles Keto->Activated Electrophilic Activation (POCl3/SOCl2) N_Alk N-Alkylated Byproduct (Thermodynamic Sink) Keto->N_Alk Soft Electrophiles (Alkylation) Tar FAILURE: Black Tar (Polymerization) Activated->Tar Overheating (>100°C) Self-Condensation RingOpen FAILURE: Ring Opening (Acyclic Nitriles/Ureas) Activated->RingOpen Nucleophilic Attack (at C2/C4/C6)

Figure 1: The Stability Landscape. Note that the "Activated Intermediate" is the most dangerous state, prone to both polymerization (tar) and ring opening.

Troubleshooting Module: Chlorination Failures ( )

Symptom: The reaction mixture turns into a black, viscous tar. Yield is <20%. Diagnosis: Vilsmeier-Type Polymerization. When converting the hydroxyl group to a chloride (using


), the intermediate phosphorodichloridate is highly electrophilic. If the reaction is too concentrated or overheated, unreacted pyrimidinone attacks this intermediate, leading to oligomers that eventually carbonize into "tar."
The Protocol: Catalytic Low-Temperature Activation

Do not simply reflux in neat


. Use this controlled protocol to prevent decomposition.
ParameterStandard (Risky)Optimized (High Stability)
Stoichiometry Excess

(Solvent)
1.1 - 1.5 equiv

in Toluene or PhCl
Base Pyridine (1.0 equiv)

-Dimethylaniline (Catalytic, 0.1 equiv)
Temperature Reflux (

)
Stepwise:

Quenching Pour onto Ice (Violent)Inverse addition into buffered water

Step-by-Step Methodology:

  • Suspension: Suspend the pyrimidinol (10 mmol) in anhydrous Toluene (5 vol).

  • Catalyst: Add

    
    -Dimethylaniline (1.0 mmol). Why? This forms a Vilsmeier-Haack reagent in situ, activating 
    
    
    
    at lower temperatures.
  • Addition: Add

    
     (12 mmol) dropwise at 0°C .
    
  • Ramp: Warm slowly to 70-80°C. Monitor by HPLC. Stop immediately upon consumption of SM.

  • Workup (Critical): Pour the reaction mixture slowly into a stirred mixture of ice/water and

    
     (to maintain pH > 7).
    
    • Warning: Acidic quenching promotes hydrolysis of the product back to the starting material.

Troubleshooting Module: Ring Opening (The "Disappearing Substrate")

Symptom: Starting material is consumed, but no product is found. NMR shows broad aliphatic peaks or nitrile signals. Diagnosis: Nucleophilic Ring Cleavage (Dimroth-like). Electron-deficient pyrimidines (especially if protonated or N-alkylated) are susceptible to nucleophilic attack at the C2 or C6 positions. This breaks the C-N bond, unzipping the ring into acyclic ureas or nitriles.

Common Triggers:

  • Using Hydrazine (

    
    ) on a pyrimidinone.
    
  • Strong hydroxide bases (

    
    ) at high temperatures.
    
  • Quaternization of the Nitrogen (N-alkylation) followed by basic workup.

Decision Logic: Preventing Ring Opening

RingOpening Input Reaction Condition Check IsNAlk Is Nitrogen Quaternized? (N-Alkyl/N-Oxide) Input->IsNAlk IsNu Is Nucleophile Strong? (OH-, NH2NH2, RO-) IsNAlk->IsNu Yes (Ring is Activated) Safe SAFE: Proceed IsNAlk->Safe No (Neutral Ring) IsNu->Safe No Danger DANGER: Ring Opening Likely IsNu->Danger Yes Mitigation Mitigation: 1. Use Steric Bulk (tBuOK) 2. Lower Temp (<0°C) 3. Buffer pH to 7-8 Danger->Mitigation Apply Fix

Figure 2: Logic flow for assessing ring-opening risk.

Corrective Action: If you must use a nucleophile on an activated ring:

  • Temperature: Perform the addition at -78°C or -20°C.

  • Solvent: Switch from polar aprotic (DMF/DMSO) to protic solvents (MeOH) or non-polar (DCM) if solubility permits. Polar aprotic solvents "naked" the nucleophile, increasing its aggression toward the ring carbons.

Frequently Asked Questions (FAQs)

Q: I'm trying to alkylate the Oxygen (O-alkylation), but I only get N-alkylation. Is my compound decomposing? A: It's not decomposing; it's tautomerizing. The amide-like Nitrogen is the softer nucleophile and is thermodynamically preferred.

  • Fix: To force O-alkylation, use Silver salts (

    
    ) with your alkyl halide (the "Silver Effect" complexes the Nitrogen, forcing reaction at Oxygen) or use Mitsunobu conditions  (
    
    
    
    /DIAD), which are highly selective for the Oxygen.

Q: Why does my pyrimidinol turn pink/red upon exposure to air? A: This indicates oxidative instability. Electron-rich pyrimidinols (especially with amino groups) form radical cations that dimerize.

  • Fix: Store under Argon. Add trace BHT (butylated hydroxytoluene) to your reaction solvent if the step involves radical mechanisms or high heat.

Q: Can I use


 instead of 

?
A: Generally, No . Thionyl chloride (

) releases

gas but is less effective at activating the tautomeric keto-oxygen compared to the phosphoryl bond formation.

often requires much higher temperatures, leading to the "Black Tar" scenario described in Module 2. Stick to

or oxalyl chloride/DMF.
References
  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine reactivity and tautomerism).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Link

  • Sun, Z., et al. (2011). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[1] Link

  • Kappe, C. O. (2000). "Recent advances in the Vilsmeier-Haack reaction." Tetrahedron, 56(29), 5157-5189.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Details on nucleophilic attack and ring opening). Link

Sources

Troubleshooting

Scaling up the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol for industrial production

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol. It provides in-depth technical support, troubleshooting advice, and an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions encountered during the transition from laboratory-scale experiments to industrial production. Our focus is on anticipating challenges, explaining the underlying chemical principles, and offering robust, field-proven solutions.

Overview of Synthetic Strategies for Industrial Production

2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS 267224-18-0) is a highly functionalized pyrimidine derivative. Its structure, featuring electron-donating amino and methoxy groups alongside a hydroxyl group, makes it a valuable intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

While a single, universally adopted industrial route is not extensively documented, two primary strategies are logical for large-scale production. The choice between them depends on raw material availability, process safety, and economic feasibility.

Strategy A: Convergent Synthesis via a Substituted Malonate This approach involves constructing the pyrimidine ring with the C5-hydroxyl group (or a protected precursor) already in place. The core reaction is the condensation of a substituted diethyl malonate with guanidine. This method offers the advantage of building the core structure in a single cyclization step but relies on the availability of the specialized malonic ester starting material.

Strategy B: Post-Modification of a Common Intermediate This strategy involves the synthesis of the readily available and commercially produced 2-Amino-4,6-dimethoxypyrimidine (ADMP), followed by a regioselective hydroxylation at the C5 position. The synthesis of ADMP is well-established, often starting from guanidine nitrate and diethyl malonate.[1][2] The key challenge in this route is achieving clean and efficient C5-hydroxylation on a highly activated ring system without significant byproduct formation.

Below is a detailed workflow for the synthesis of the ADMP intermediate, a critical step in Strategy B.

Start Raw Materials: Guanidine Nitrate Diethyl Malonate Sodium Methoxide Step1 Step 1: Cyclization (Condensation Reaction) Start->Step1 QC1 In-Process QC: - pH check (5-6) - Reaction completion (TLC/HPLC) Step1->QC1 Reflux @ ~68°C Intermediate Intermediate: 2-Amino-4,6-dihydroxypyrimidine QC1->Intermediate Isolate by pH adjustment Step2 Step 2: Methylation (High-Pressure Reaction) Intermediate->Step2 Heat in Autoclave ~140-160°C QC2 In-Process QC: - Pressure & Temp Monitoring - Conversion check (HPLC/GC) Step2->QC2 Reagents2 Reagents: Dimethyl Carbonate NaOH or K2CO3 (Catalyst) Reagents2->Step2 Crude Crude Product: 2-Amino-4,6-dimethoxy- pyrimidine (ADMP) QC2->Crude Filter & Distill Step3 Step 3: Purification (Recrystallization) Crude->Step3 Final Final Intermediate: Pure ADMP Step3->Final Cool, Filter, Dry Solvent Solvent: Ethyl Acetate or Toluene Solvent->Step3

Caption: Workflow for the synthesis of the ADMP intermediate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis and scale-up.

Section 2.1: Ring Formation & Cyclization

Question: My initial cyclization reaction to form 2-amino-4,6-dihydroxypyrimidine from guanidine nitrate and diethyl malonate has a low yield (<80%). What are the likely causes?

Answer: This is a classic condensation reaction, and its efficiency on a large scale is highly sensitive to several factors.

  • Cause 1: Suboptimal Base Stoichiometry & Addition: Sodium methoxide is not just a base but also a reactant. An insufficient amount will lead to incomplete reaction. Conversely, adding it too quickly can create localized hot spots, leading to the degradation of diethyl malonate.

    • Solution: Ensure a molar ratio of at least 2 moles of sodium methoxide per mole of diethyl malonate. On a large scale, implement controlled, subsurface addition of the base at a steady rate to maintain a consistent temperature profile (40-60°C) throughout the reactor.[2]

  • Cause 2: Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reflux at ~68°C is maintained for the full duration specified in the protocol (typically 3.5 hours or more).[1]

  • Cause 3: Inefficient Product Isolation: The product is precipitated by adjusting the pH. If the pH is too low or too high, the product will remain soluble.

    • Solution: After quenching the reaction with water, perform a slow, controlled addition of dilute HCl. Use a calibrated pH probe and target a final pH of 5-6 for maximal precipitation.[1][2] Ensure the mixture is thoroughly chilled before filtration to minimize solubility losses.

  • Cause 4: Poor Quality of Starting Materials: Impurities in either guanidine nitrate or diethyl malonate can interfere with the reaction.

    • Solution: Qualify your raw material suppliers. Run identity and purity tests on incoming batches of starting materials to ensure they meet specifications.

Question: During the cyclization step, we are observing the formation of a thick, insoluble slurry that is difficult to stir. What is happening and how can it be prevented?

Answer: This is a common issue during scale-up and typically points to poor solubility of intermediates or premature product precipitation.

  • Cause 1: Solvent Volume is Too Low: As the reaction progresses, the sodium salt of the dihydroxypyrimidine intermediate is formed. If the solvent volume (typically methanol) is insufficient for the batch size, this salt can precipitate, leading to a thick, unmanageable slurry.

    • Solution: Increase the solvent-to-reactant ratio. While this may slightly decrease reactor throughput, it is critical for maintaining a stirrable and thermally manageable reaction mass. A typical starting point is a 5-10x volume of solvent relative to the limiting reagent.

  • Cause 2: "Salting Out" Effect: The intermediates or product may have low solubility in the reaction medium, especially as salt concentration increases.

    • Solution: Investigate alternative solvent systems. While methanol is common, co-solvents could be explored in process development to improve the solubility profile of all components. Ensure agitation is robust enough to handle transient solids and maintain good heat transfer.

Section 2.2: Methylation of the Dihydroxy Intermediate

Question: The methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC) in an autoclave is slow and gives low conversion to ADMP. How can we optimize this step?

Answer: This methylation is a high-pressure, high-temperature reaction, and its success hinges on catalyst activity and reaction conditions.

  • Cause 1: Catalyst Inactivity: The base catalyst (e.g., NaOH, K₂CO₃) may be insufficient or of poor quality. The dihydroxy starting material is often a wet cake, and excess water can neutralize some of the catalyst.

    • Solution: Use a catalyst that is known to be effective, such as NaOH or K₂CO₃.[1] Ensure the 2-amino-4,6-dihydroxypyrimidine intermediate is thoroughly dried before being charged to the reactor. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) to observe any improvement in reaction rate.

  • Cause 2: Insufficient Temperature or Pressure: This reaction requires significant thermal energy to proceed at a reasonable rate.

    • Solution: The reaction is typically run at 140-160°C.[1] Ensure your reactor's heating system is capable of reaching and maintaining this temperature. The pressure will build autogenously due to the heating of the solvent (DMC). Monitor both temperature and pressure to ensure they are within the optimal range for the duration of the reaction (often 8+ hours).

  • Cause 3: Poor Mass Transfer: In a large reactor, inadequate mixing can lead to poor contact between the solid dihydroxypyrimidine, the liquid DMC, and the catalyst.

    • Solution: Verify that the agitator design (e.g., pitched-blade turbine, anchor) and speed (RPM) are sufficient to keep the solids suspended and well-mixed.

Section 2.3: C5-Hydroxylation and Purification

Question: We are attempting to hydroxylate the ADMP intermediate at the C5 position, but the reaction is not selective and produces multiple byproducts. How can we improve this?

Answer: The pyrimidine ring in ADMP is highly activated by two methoxy groups and an amino group, making it susceptible to over-oxidation or reaction at other positions.

  • Cause 1: Overly Aggressive Oxidizing Agent: Strong oxidants can lead to ring-opening or the formation of multiple hydroxylated species.

    • Solution: Explore milder and more selective hydroxylation conditions. A potential route is oxidation with bromine water, which has been used to create 5-hydroxy pyrimidine nucleosides.[3] This suggests a controlled electrophilic substitution pathway. Careful control of stoichiometry and temperature is critical.

  • Cause 2: Lack of Regiocontrol: The C5 position is electronically activated, but so are other positions.

    • Solution: Consider protecting the amino group (e.g., as an amide) before the hydroxylation step. This can modulate the ring's reactivity and improve the regioselectivity of the hydroxylation. The protecting group can then be removed in a subsequent step.

Question: The final product, 2-Amino-4,6-dimethoxypyrimidin-5-ol, is difficult to purify and contains persistent colored impurities. What purification strategies are recommended for industrial scale?

Answer: Colored impurities often arise from degradation or side-reactions. A multi-step purification process is usually required.

  • Solution 1: Activated Carbon Treatment: After the primary reaction, and before crystallization, treating the crude solution in a suitable solvent (like toluene or ethyl acetate) with activated charcoal at an elevated temperature (e.g., 85-100°C) can effectively remove many colored impurities.[4]

  • Solution 2: Optimized Recrystallization: The choice of recrystallization solvent is critical. Ethyl acetate is frequently cited as a good choice for the ADMP intermediate and is likely a good starting point for the 5-ol derivative.[1]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain insoluble, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small amount of pure product can aid crystallization. Once crystallization is complete, cool the mixture thoroughly before filtering to maximize yield.

  • Solution 3: pH Adjustment and Washes: The final isolated product cake should be washed with appropriate solvents to remove residual mother liquor. A wash with a non-polar solvent like hexane can remove organic impurities, while a wash with a pH-adjusted aqueous solution can remove ionic impurities.

Process Parameters & Troubleshooting Summary

Table 1: Typical Reaction Conditions for ADMP Intermediate Synthesis
ParameterStep 1: CyclizationStep 2: MethylationSource(s)
Primary Reagents Guanidine Nitrate, Diethyl Malonate2-Amino-4,6-dihydroxypyrimidine, Dimethyl Carbonate[1][2]
Base / Catalyst Sodium Methoxide (in Methanol)NaOH or K₂CO₃[1]
Solvent MethanolDimethyl Carbonate (serves as reagent and solvent)[1]
Temperature 40-60°C (addition), then Reflux (~68°C)140 - 160°C[1]
Pressure AtmosphericAutogenous (e.g., 0.4-0.7 MPa)[5]
Typical Duration 3.5 - 5 hours8 - 20 hours[1]
Typical Yield ~95% (for dihydroxy intermediate)5% - 57% (highly variable based on conditions)[1]
Troubleshooting Flowchart: Low Final Product Yield

Start Problem: Low Final Product Yield Check1 Check Purity of Starting Materials Start->Check1 Check2 Review Cyclization Step: - Base Stoichiometry - Temperature Control - Reaction Time Check1->Check2 Purity OK Sol1 Solution: Qualify Raw Material Suppliers Check1->Sol1 Impure Check3 Review Methylation Step: - Catalyst Activity - Temp & Pressure - Reaction Time Check2->Check3 Step OK Sol2 Solution: - Titrate Base - Calibrate Thermocouples - Monitor by HPLC/TLC Check2->Sol2 Issue Found Check4 Review Hydroxylation Step: - Oxidant Choice - Stoichiometry - Temperature Control Check3->Check4 Step OK Sol3 Solution: - Use dry intermediate - Increase catalyst load - Confirm autoclave performance Check3->Sol3 Issue Found Check5 Review Purification: - Recrystallization Solvent - Product Loss in Mother Liquor - pH during isolation Check4->Check5 Step OK Sol4 Solution: - Screen milder oxidants - Consider protecting group - Run at lower temp Check4->Sol4 Issue Found Sol5 Solution: - Screen new solvents - Analyze mother liquor for loss - Optimize isolation pH Check5->Sol5 Issue Found

Caption: A logical flowchart for troubleshooting low product yield.

References

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem. Available at: https://www.benchchem.com/technical-support/troubleshooting-unexpected-side-reactions-in-pyrimidine-synthesis
  • Avoiding side product formation in pyrimidine synthesis. BenchChem. Available at: https://www.benchchem.
  • Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-2-amino-4-hydroxy-6-methoxy-pyrimidine
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents. Available at: https://patents.google.
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF. ResearchGate. Available at: https://www.researchgate.
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents. Available at: https://patents.google.
  • CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine. Google Patents. Available at: https://patents.google.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4521175/
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: https://www.mdpi.com/1420-3049/26/22/6959
  • 5-Hydroxypyrimidine synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/26456-59-7.htm
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=29_10_2
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents. Available at: https://patents.google.
  • Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. BenchChem. Available at: https://www.benchchem.com/application-note/application-of-2-amino-4-6-dimethoxypyrimidine-in-medicinal-chemistry-a-detailed-overview
  • United States Patent (19). Google Patents. Available at: https://patents.google.
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company. Available at: https://www.quickcompany.
  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. Google Patents. Available at: https://patents.google.
  • Buy 2-amino-4,6-dimethoxypyrimidin-5-ol from JHECHEM CO LTD. ECHEMI. Available at: https://www.echemi.com/products/pd20210729-2-amino-4-6-dimethoxypyrimidin-5-ol.html
  • 267224-18-0|2-Amino-4,6-dimethoxypyrimidin-5-ol. BLDpharm. Available at: https://www.bldpharm.com/products/267224-18-0.html
  • 2-Amino-4,6-dimethoxypyrimidine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/118946
  • CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine. CymitQuimica. Available at: https://www.cymitquimica.com/cas/36315-01-2
  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4135431/
  • Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. ACS Publications. Available at: https://pubs.acs.org/doi/10.
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903332/

Sources

Optimization

Technical Support Center: Refinement of SNAr Protocols on Dichloropyrimidines

This guide serves as a specialized technical support resource for researchers optimizing SNAr reactions on 2,4-dichloropyrimidines. It is structured to address the specific mechanistic challenges of regioselectivity and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing SNAr reactions on 2,4-dichloropyrimidines. It is structured to address the specific mechanistic challenges of regioselectivity and reactivity inherent to this scaffold.[1]

Executive Summary: The "2,4-Dichloro Paradox"

The 2,4-dichloropyrimidine scaffold is a cornerstone of medicinal chemistry (e.g., kinase inhibitors), yet it presents a persistent challenge: Regioselectivity .[2]

  • The Rule: Under standard SNAr conditions, nucleophilic attack favors the C4 position due to the para-like electronic activation from N1 and N3, and generally lower steric hindrance.

  • The Exception: Accessing the C2 position selectively requires disrupting this intrinsic electronic bias using specific steric constraints, Lewis acid catalysis, or "trojan horse" nucleophiles.

This guide provides the protocols to control this dichotomy.

Troubleshooting Guide & FAQs

Category A: Controlling Regioselectivity (C4 vs. C2)

Q1: I need the C4-substituted product, but I am observing 10-20% C2 impurity. How do I maximize C4 selectivity? Diagnosis: This often occurs with small, linear amine nucleophiles in polar aprotic solvents (DMF, DMSO), which can erode selectivity due to high reactivity. Solution:

  • Solvent Switch: Switch to n-Butanol (n-BuOH) or Isopropanol (IPA) . Protic solvents solvate the nucleophile, reducing its "hardness" and increasing sensitivity to the electronic difference between C4 and C2.

  • Base Selection: Use a hindered organic base like DIPEA (Hünig's base) rather than inorganic carbonates. Carbonates can solubilize poorly in alcohols and create heterogeneous hotspots.

  • Temperature: Lower the temperature to 0°C or RT. High heat (reflux) overcomes the activation energy difference between C4 and C2, leading to mixtures.

Q2: I specifically need to functionalize the C2 position first. The literature says this is "impossible" via standard SNAr. Is there a workaround? Diagnosis: Direct SNAr with secondary amines will almost always favor C4. Solution: You must use the "Tertiary Amine Dealkylation" Protocol .

  • Mechanism: Reacting the pyrimidine with a tertiary amine (e.g.,

    
    -ethyl-isopropylamine) instead of a secondary amine changes the transition state energetics. The reaction proceeds with high C2 selectivity, followed by in situ dealkylation to yield the desired C2-secondary amine product.[3]
    
  • Alternative: Use Lewis Acid Catalysis .[4] The addition of ZnCl₂ (1.0 equiv) can coordinate to the pyrimidine nitrogens, altering the LUMO coefficients and blocking the N3 pathway, thereby enhancing C2 attack.

Category B: Reactivity & Side Reactions

Q3: My reaction has stalled at 60% conversion, but heating higher causes decomposition. What is happening? Diagnosis: You are likely experiencing product inhibition . The mono-substituted product is electron-rich (due to the new amino group) and deactivates the ring toward further substitution (which is good for preventing bis-substitution but bad if the first step is sluggish). Solution:

  • Activation: Add a mild Lewis acid (e.g., LiCl or CaCl₂ ) to activate the pyrimidine.

  • Leaving Group Swap: If possible, switch from 2,4-dichloro to 2,4-difluoro or 2,4-dichloropyrimidine-5-carbonitrile . The 5-CN group dramatically lowers the LUMO energy, accelerating the reaction.

Q4: I see a major side product (M+16 mass shift). Is this oxidation? Diagnosis: This is likely hydrolysis of the chloride to a hydroxyl group (pyrimidone formation). This happens when using hygroscopic solvents (DMAc, DMF) or wet inorganic bases (K₂CO₃). Solution:

  • Strict Anhydrous Conditions: Use anhydrous THF or Dioxane.

  • Avoid Hydroxide: Ensure your base (e.g., K₂CO₃) is not contaminated with KOH. Switch to Cs₂CO₃ or DIPEA.

Optimized Experimental Protocols

Protocol A: High-Fidelity C4-Selective Amination

Target: >95:5 C4:C2 ratio with secondary amines.

  • Setup: Charge a reaction vial with 2,4-dichloropyrimidine (1.0 equiv) and n-Butanol (0.2 M concentration).

  • Addition: Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.05 equiv).

    • Note: Do not use a large excess of amine; this promotes bis-substitution.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Monitor: Check LCMS.[5] If conversion is <50% after 4 hours, warm to 40°C. Avoid reflux.

  • Workup: Evaporate n-BuOH (azeotrope with heptane if needed). Partition residue between EtOAc and water. The C4 isomer is typically less polar than the C2 isomer.

Protocol B: C2-Selective Amination (The "Tertiary Amine" Method)

Target: Accessing C2-amino pyrimidines without C4 contamination.

  • Reagents: Use 2,4-dichloropyrimidine (1.0 equiv) and the corresponding tertiary amine (e.g.,

    
    -diethylamine 
    
    
    
    use Triethylamine;
    
    
    -isopropyl-methylamine
    
    
    use
    
    
    -isopropyl-
    
    
    -methyl-ethylamine).
  • Solvent: Acetonitrile or DMSO (0.5 M).

  • Conditions: Heat to 80–100°C in a sealed tube for 16 hours.

  • Mechanism: The tertiary amine attacks C2, forming a quaternary ammonium salt. Under thermal conditions, a nucleophilic counter-ion (Cl⁻) dealkylates the most accessible alkyl group, revealing the secondary amine at C2.

  • Purification: These reactions often require reverse-phase chromatography due to the polarity of intermediates.

Data Summary: Solvent & Base Effects[6][7]

Condition SetSolventBaseTemperatureMajor IsomerTypical Ratio (C4:C2)
Standard DMFK₂CO₃80°CC4 70 : 30
Optimized C4 n-BuOHDIPEA25°CC4 98 : 2
Lewis Acid THFEt₃N + ZnCl₂60°CC2 30 : 70
Tertiary Amine DMSONone100°CC2 5 : 95

Visualizations

Figure 1: Mechanistic Decision Tree for Regioselectivity

Caption: Logical workflow for selecting reaction conditions based on the desired substitution pattern.

SNAr_Decision_Tree Start Target: 2,4-Dichloropyrimidine Substitution Decision Which position do you need to hit? Start->Decision C4_Path C4 Position (Kinetic/Thermodynamic Major) Decision->C4_Path Standard C2_Path C2 Position (Difficult/Minor) Decision->C2_Path Inverted C4_Strat1 Standard Protocol: Protic Solvent (nBuOH) + DIPEA C4_Path->C4_Strat1 C2_Strat1 Strategy A: Tertiary Amine Nucleophile (In-situ Dealkylation) C2_Path->C2_Strat1 Preferred C2_Strat2 Strategy B: Lewis Acid (ZnCl2) Coordination C2_Path->C2_Strat2 Alternative C4_Check Is Selectivity < 90%? C4_Strat1->C4_Check C4_Fix Lower Temp to 0°C Switch to iPrOH C4_Check->C4_Fix Yes Proceed to Workup Proceed to Workup C4_Check->Proceed to Workup No

Figure 2: The "Tertiary Amine" C2-Selective Pathway

Caption: Mechanism of C2 selectivity via quaternary ammonium salt formation and dealkylation.

C2_Mechanism SM 2,4-Dichloropyrimidine Intermed C2-Quaternary Ammonium Salt (Transient) SM->Intermed Attack at C2 (Steric/Electronic Control) Reagent Tertiary Amine (Et3N) Reagent->Intermed Dealkyl Cl- mediated Dealkylation (-EtCl) Intermed->Dealkyl Product C2-Diethylamino Product Intermed->Product Heat (100°C)

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2015.[3]

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem Technical Notes.

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ChemRxiv, 2023.

Sources

Troubleshooting

Technical Support Center: Aminopyrimidine Crystal Stability

Topic: Enhancing Thermal & Physical Stability of Aminopyrimidine Crystals Status: Operational | Tier: Level 3 (Senior Scientific Support) Welcome to the Solid-State Chemistry Support Portal User Context: You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Thermal & Physical Stability of Aminopyrimidine Crystals

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Solid-State Chemistry Support Portal

User Context: You are likely experiencing phase transformations, low melting points (sticking during milling), or desolvation issues with an aminopyrimidine-based API (Active Pharmaceutical Ingredient).

Our Stance: Aminopyrimidines are notorious for forming metastable polymorphs and solvates due to their flexible hydrogen-bonding capabilities. Stability is not achieved by accident; it is engineered through supramolecular synthons.

Module 1: Polymorph Control & Thermodynamic Stability

The Issue: "My crystal form changes during scale-up/drying," or "DSC shows a melting endotherm followed by recrystallization."

The Mechanism: Aminopyrimidines often exhibit enantiotropic polymorphism , where the stability order of forms changes with temperature. If you are isolating a metastable form (often kinetically favored), it will inevitably convert to the stable form during storage or processing (milling/compression), potentially altering bioavailability.[1]

Troubleshooting Protocol: The Slurry Conversion Test

Goal: Identify and isolate the thermodynamically stable polymorph.

Step-by-Step Workflow:

  • Preparation: Suspend excess solid aminopyrimidine (parent API) in a solvent where it has low-to-moderate solubility (e.g., Methanol/Water 50:50 or Isopropanol).

  • Saturation: Ensure a saturated solution with undissolved solids remaining (a "slurry").

  • Agitation: Stir at two distinct temperatures:

    • Condition A: Room Temperature (25°C) for 48–72 hours.

    • Condition B: Near process temperature (e.g., 50°C) for 24–48 hours.

  • Seeding (Optional but Recommended): If you have multiple known forms, add a "seed" of each to the slurry. The most stable form will grow at the expense of the others (Ostwald ripening).

  • Filtration & Analysis: Filter the solids and immediately analyze via PXRD (Powder X-Ray Diffraction).

Success Metric: The resulting pattern represents the thermodynamic stable form at that temperature. If Form A converts to Form B, Form B is the stable candidate.

Visual Logic: Polymorph Screening Workflow

PolymorphScreening Start Start: Unstable Aminopyrimidine Form SolventSelect 1. Select Solvent (Low Solubility, Non-Solvate Forming) Start->SolventSelect Slurry 2. Create Saturated Slurry (Excess Solid) SolventSelect->Slurry TempSplit 3. Split Temperature Conditions Slurry->TempSplit RoomTemp 25°C (Storage Stability) TempSplit->RoomTemp HighTemp 50-60°C (Process Stability) TempSplit->HighTemp Analysis 4. Filter & PXRD Analysis RoomTemp->Analysis HighTemp->Analysis Decision Result Comparison Analysis->Decision StableForm Identify Thermodynamic Stable Form Decision->StableForm Convergence

Figure 1: Decision tree for identifying the thermodynamically stable polymorph via slurry conversion.

Module 2: Enhancing Thermal Stability via Co-crystallization

The Issue: "The melting point is too low (<100°C), causing sticking during milling," or "The API oxidizes/degrades at elevated temperatures."

The Mechanism: The 2-aminopyrimidine moiety contains a specific hydrogen-bonding site (the "acceptor-donor-acceptor" motif). By pairing this with a complementary co-former (specifically carboxylic acids), you form a supramolecular heterosynthon (specifically the


 motif). This interaction is often energetically stronger than the homomeric interactions of the drug alone, leading to a higher lattice energy and, consequently, a higher melting point.
Technical Guide: Selecting the Right Co-former

1. The Synthon Rule: Target the 2-aminopyridinium-carboxylate heterosynthon .

  • Why: This is one of the most robust motifs in crystal engineering (occurring in >97% of competing cases).

  • Target Co-formers: Dicarboxylic acids (Succinic acid, Fumaric acid, Adipic acid) or Benzoic acid derivatives.

2. The pKa Rule (Salt vs. Co-crystal): Calculate


.[2]
  • 
    :  High probability of Co-crystal .
    
  • 
    :  High probability of Salt .
    
  • 
    :  The "Salt-Cocrystal Continuum" (unpredictable proton transfer).[2]
    

3. Experimental Protocol (Liquid-Assisted Grinding):

  • Weigh equimolar amounts of Aminopyrimidine API and Co-former (e.g., Fumaric acid).

  • Add a catalytic amount of solvent (methanol or ethanol,

    
     per 100 mg).
    
  • Grind in a ball mill or mortar for 20–30 minutes.

  • Analyze via DSC (Differential Scanning Calorimetry). Look for a single, sharp endotherm higher than the parent API.

Data: Thermal Enhancement Potential

Representative data showing melting point elevation achieved through dicarboxylic acid co-crystallization.

Compound SystemParent Mp (°C)Co-Crystal/Salt Mp (°C)Enhancement Mechanism
Aminopyrimidine (Model) ~125°C170–190°C (w/ Adipic Acid)Lattice energy increase via H-bonding network
Difenoconazole 80°C126°C (w/ Fumaric Acid)Stabilization of crystal packing
Imatinib 210°C226°C (Mesylate Salt)Ionic interaction & packing density
Visual Logic: Co-crystal Engineering Strategy

CocrystalEngineering API Aminopyrimidine API (H-Bond Donor/Acceptor) Interaction Target Interaction: R2,2(8) Heterosynthon API->Interaction Coformer Select Co-former (Carboxylic Acid) Coformer->Interaction Process Liquid Assisted Grinding (Solvent Drop) Interaction->Process Result New Phase: Elevated Melting Point Process->Result Validation via DSC

Figure 2: Engineering workflow for stabilizing aminopyrimidines using the R2,2(8) supramolecular synthon.

Module 3: Desolvation & Phase Purity

The Issue: "My crystal loses crystallinity (becomes amorphous) after drying," or "TGA shows weight loss before the melting point."

The Mechanism: Aminopyrimidines frequently form channel solvates. If the solvent molecules support the crystal lattice (structural solvate), removing them causes the lattice to collapse into an amorphous or metastable state, which is chemically reactive and physically unstable.

Troubleshooting Guide:

  • TGA/DSC Overlay: Run TGA and DSC simultaneously.

    • Observation: Weight loss (TGA) corresponds to an endotherm (DSC) well below the melting point.

  • Solution: Switch to Class 3 solvents with bulky structures (e.g., t-Butyl methyl ether) that disrupt channel formation, or move to anhydrous processing using the co-crystallization approach described in Module 2, which occupies the H-bond sites normally taken by water/solvent.

References

  • Bis, J. A., & Zaworotko, M. J. (2005). The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif for Generation of Multiple-Component Crystals. Crystal Growth & Design.

  • Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences.

  • Sun, Y., et al. (2024). Simultaneous Enhancement of Thermal Stability and Preferred Isomer Enrichment in Difenoconazole: the Dual Facets of Cocrystal Engineering. Crystal Growth & Design.

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Optimization

Challenges in the synthesis of 5-substituted 2-aminopyrimidines

Technical Support Center: 5-Substituted 2-Aminopyrimidines Synthesis Welcome to the Heterocyclic Chemistry Support Hub Subject: Troubleshooting & Optimization of 5-Substituted 2-Aminopyrimidines Ticket ID: PYR-C5-001 Lea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Substituted 2-Aminopyrimidines Synthesis

Welcome to the Heterocyclic Chemistry Support Hub

Subject: Troubleshooting & Optimization of 5-Substituted 2-Aminopyrimidines Ticket ID: PYR-C5-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Palbociclib, Imatinib). However, the C5 position represents a synthetic bottleneck. It is electronically deactivated for electrophilic substitution yet critical for targeting the "gatekeeper" residues in kinase pockets. This guide addresses the three primary failure modes: Regiochemical scrambling during cyclization , Catalyst poisoning during C5-cross-coupling , and Solubility-driven yield loss .

Module 1: The "Cyclization" Hub (De Novo Synthesis)

The Challenge: Condensing guanidine with unsymmetrical 1,3-dicarbonyls often yields a mixture of regioisomers (5-substituted vs. 6-substituted) that are nearly impossible to separate by flash chromatography due to identical polarity.

The Solution: The Enaminone / Vinamidinium Route Do not rely on simple


-keto esters if regioselectivity is critical. Instead, utilize 

-dimethylaminovinyl ketones (Enaminones)
or Vinamidinium salts . These precursors polarize the electrophile, forcing the guanidine to attack in a predictable orientation.
Protocol A: Regioselective Cyclization via Enaminones

Applicable for: Creating 5-alkyl/aryl-2-aminopyrimidines with high regiofidelity.

  • Enaminone Formation: React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux (100–110°C) for 12h.

    • Checkpoint: Monitor by TLC.[1] The enaminone is usually a yellow/orange solid or oil.

  • Cyclization:

    • Dissolve enaminone (1.0 equiv) and Guanidine HCl (1.1 equiv) in Ethanol or n-Butanol.

    • Add Base: NaOEt (1.2 equiv) or K₂CO₃ (2.0 equiv).

    • Reflux for 6–12h.

  • Workup (Critical):

    • Evaporate solvent.

    • Suspend residue in water.

    • Troubleshooting: If the product does not precipitate, adjust pH to ~8-9 (Isoelectric point vicinity).

    • Filter and wash with cold water.

FAQ: Cyclization Issues

Q: My reaction stalled. I see starting material but no product. A: Guanidine free base is unstable. Always use Guanidine HCl or Carbonate and generate the free base in situ. If using NaOEt, ensure your ethanol is anhydrous; water kills the alkoxide, stopping the deprotonation of guanidine.

Module 2: The "C5 Functionalization" Workbench

The Challenge: The pyrimidine ring is electron-deficient (


-deficient), making the C5 position deactivated toward Electrophilic Aromatic Substitution (EAS). Conversely, if you start with a 5-halo-2-aminopyrimidine, the free amine (-NH₂) often poisons Palladium catalysts during Suzuki-Miyaura coupling.
Workflow B: Direct Halogenation at C5

Standard NBS bromination often fails or requires harsh heat.

  • Recommended Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or Selectfluor (for fluorination).

  • Solvent System: Acetonitrile (MeCN) or DMF.

  • Catalyst: Use a Lewis Acid additive like TMSOTf (0.5 equiv) or simple CaCO₃ (Group 2 carbonates buffer the HBr byproduct which can protonate the pyrimidine N, further deactivating the ring).

Workflow C: Suzuki Coupling at C5

Issue: The "Buchwald" Competition. The Pd catalyst may couple the boronic acid to the exocyclic amine (N-arylation) instead of the C5-Br (C-C coupling).

Troubleshooting Protocol:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that facilitate oxidative addition into the challenging C-Br bond while sterically crowding out the amine coordination.

    • Gold Standard:XPhos or SPhos .

    • Pre-catalyst:Pd(OAc)₂ or Pd₂(dba)₃ .

  • Base Selection: Use mild bases like K₃PO₄ or Cs₂CO₃ in 1,4-Dioxane/Water (4:1). Avoid strong alkoxides which promote deprotonation of the amine.

  • Protection Strategy (If Ligands Fail):

    • Protect the amine as a Boc-carbamate or Pivalamide .

    • Note: Bis-Boc protection is often more stable and soluble than mono-Boc for pyrimidines.

Module 3: Visualization & Logic

Diagram 1: Synthetic Decision Tree

Caption: Logical flow for selecting between De Novo Cyclization and Post-Synthetic Functionalization based on substituent availability.

G Start Target: 5-Substituted 2-Aminopyrimidine CheckSub Is the C5-Substituent commercially available as a boronic acid? Start->CheckSub RouteA Route A: C5-Functionalization (Suzuki/Halogenation) CheckSub->RouteA Yes RouteB Route B: De Novo Cyclization (Enaminone Route) CheckSub->RouteB No / Complex StepA1 Start with 5-Bromo-2-aminopyrimidine RouteA->StepA1 StepB1 Start with Methyl Ketone RouteB->StepB1 StepA2 Protect Amine? (Boc/Piv) StepA1->StepA2 StepA3 Pd-Coupling (Ligand: XPhos/SPhos) StepA2->StepA3 StepB2 Form Enaminone (DMF-DMA) StepB1->StepB2 StepB3 Cyclize with Guanidine StepB2->StepB3

Module 4: Solubility & Purification Data

The "Crash-Out" Problem: 2-aminopyrimidines are notorious for being moderately soluble in water (due to H-bonding) but poorly soluble in non-polar organics (Hexane/Et₂O), making extraction difficult.

Solvent Compatibility Table

SolventSolubility RatingApplicationTroubleshooting Tip
Water Moderate (pH dependent)Workup wasteProduct loss in aqueous layer. Salt out with NaCl or extract with n-Butanol.
Ethanol Good (Hot) / Poor (Cold)RecrystallizationExcellent for purification. Dissolve hot, cool slowly.
DCM Poor to ModerateExtractionOften insufficient for extraction. Use 10% MeOH in DCM .
DMSO/DMF ExcellentReaction MediumHard to remove. Wash organic layer with LiCl (5% aq) to pull DMF out.
Toluene PoorReaction MediumUse for azeotropic drying, but don't expect product solubility.

Module 5: Troubleshooting FAQ

Q: My Suzuki coupling product is black and yield is <20%. A: This is "Palladium Black" precipitation, indicating catalyst decomposition.

  • Oxygen: Ensure rigorous degassing (Argon sparge for 15 min).

  • Poisoning: The free amine is binding Pd. Add Boc-protection or switch to Pd(dppf)Cl₂ which is more robust, though XPhos is preferred for the C-Br bond activation [1].

Q: I cannot separate the 5-isomer from the 6-isomer. A: You likely used a


-keto ester. Switch to the Enaminone  route (Module 1). The steric bulk of the dimethylamino group directs the guanidine attack almost exclusively to the carbonyl, locking the regiochemistry [2].

Q: The NMR shows broad signals for the amine and ring protons. A: 2-aminopyrimidines undergo tautomerism (amino-imino exchange).

  • Fix: Run NMR in DMSO-d₆ with a drop of D₂O (exchangeable protons disappear, sharpening the spectrum) or run at elevated temperature (50°C) to coalesce the rotamers.

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. Link

  • RSC Advances. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Royal Society of Chemistry. Link

  • MDPI Molecules. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters. MDPI. Link

  • ResearchGate. (2022). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. Link

  • PMC. (2014). Bromination at C-5 of Pyrimidine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of pyrimidinol vs. pyridinol FGFR4 inhibitors

Executive Summary The inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) represents a precision oncology strategy, particularly for Hepatocellular Carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) represents a precision oncology strategy, particularly for Hepatocellular Carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis.[1][2][3][4] Unlike FGFR1–3, FGFR4 possesses a unique cysteine residue (Cys552 ) in the hinge region, enabling the design of highly selective covalent inhibitors.[1][5][6]

This guide compares two distinct scaffold classes utilized in the development of these inhibitors: Pyrimidinol (and its fused derivatives like quinazolines) and Pyridinol (and its fused derivatives like naphthyridines). While both scaffolds serve as hinge-binding motifs, they differ fundamentally in their electronic properties, hydrogen-bonding capabilities, and subsequent covalent warhead positioning.

Key Verdict:

  • Pyrimidinol-based inhibitors (e.g., Fisogatinib/BLU-554) typically utilize an irreversible covalent mechanism via an acrylamide warhead.[7] They offer high potency but require rapid resynthesis of the receptor to overcome inhibition.

  • Pyridinol-based inhibitors (e.g., Roblitinib/FGF401) have been successfully adapted into reversible covalent inhibitors (often utilizing aldehyde warheads).[7] This allows for tunable residence time and potentially improved safety profiles regarding bile acid homeostasis.[7]

Structural Basis & Binding Logic[7]

The Cys552 Imperative

The selectivity of FGFR4 inhibitors hinges on targeting Cys552.[1][2][5][8][9][10] In FGFR1–3, this residue is a Tyrosine.[5][6][9] The inhibitor must position a reactive "warhead" (electrophile) in precise proximity to the thiol group of Cys552 while the core scaffold (Pyrimidinol or Pyridinol) anchors the molecule in the ATP-binding pocket.

Scaffold Comparison: Pyrimidinol vs. Pyridinol[7]

The "ol" suffix in these scaffolds often indicates a hydroxyl group that can participate in tautomerism (keto-enol) or direct hydrogen bonding.[7] In the context of kinase inhibitors, these cores are often embedded within fused ring systems (e.g., Quinazoline for pyrimidine, Naphthyridine for pyridine).

FeaturePyrimidinol Core (Pyrimidine-based)Pyridinol Core (Pyridine-based)
Nitrogen Count Two nitrogens in the ring (1,3-diazine).[7]One nitrogen in the ring.[9][11][12]
H-Bonding High capacity.[7] N1 and N3 can accept H-bonds; C2/C4 substituents often donate.[7]Tunable. The single nitrogen (N1) dictates orientation.[7]
Electronic Character Electron-deficient; lowers pKa of attached amines.[7]Less electron-deficient than pyrimidine; different solubility profile.[7]
Steric Considerations Dimethylpyrimidinol derivatives show high selectivity but sensitivity to steric clash if over-substituted.[7][13]Trimethylpyridinol derivatives often require specific methylation patterns to avoid clashing with the hinge.
Representative Drug Fisogatinib (BLU-554) (Quinazoline core)Roblitinib (FGF401) (Naphthyridine core)
Covalent Mode Typically Irreversible (Acrylamide).[7]Can be Reversible (Hemithioacetal) or Irreversible.[7]
Diagram 1: FGFR4 Signaling & Inhibition Logic[7]

FGFR4_Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor) FGF19->FGFR4 Binds KLB Beta-Klotho (Co-Receptor) KLB->FGFR4 Stabilizes Complex RAS RAS/RAF/MEK/ERK FGFR4->RAS Activates Cys552 Cys552 (Hinge Region) Inhibitor Inhibitor (Pyrimidinol/Pyridinol) Inhibitor->FGFR4 Blocks ATP Binding Inhibitor->Cys552 Covalent Bond (Selectivity Filter) CYP7A1 CYP7A1 (Bile Acid Synthesis) RAS->CYP7A1 Represses (Feedback Loop) TumorGrowth Hepatocyte Proliferation RAS->TumorGrowth Promotes

Caption: The FGF19-FGFR4 signaling axis.[1][2][3][7] Inhibitors covalently bind Cys552, blocking downstream ERK signaling and de-repressing CYP7A1 (leading to increased bile acid synthesis).

Comparative Performance Data

The following data aggregates findings from key medicinal chemistry studies, including the optimization of 6-amino-2,4,5-trimethylpyridin-3-ol (Pyridinol) and 2-amino-4,6-dimethylpyrimidin-5-ol (Pyrimidinol) derivatives, alongside clinical candidates.

Table 1: Biochemical Potency & Selectivity[7][9][13]
CompoundCore ScaffoldWarhead TypeFGFR4 IC50 (nM)Selectivity (vs. FGFR1-3)Reference
Compound 6O Pyrimidinol (Dimethyl)Acrylamide75.3>390-fold[1]
Compound 6A Pyridinol (Trimethyl)Acrylamide190~1.5-8-fold[1]
Fisogatinib (BLU-554) Quinazoline (Pyrimidine-fused)Acrylamide (Irreversible)3–5>100-fold[2]
Roblitinib (FGF401) Naphthyridine (Pyridine-fused)Aldehyde (Reversible)1.9>1000-fold[3]
H3B-6527 Heterocyclic (Pyrimidine-like)Acrylamide (Irreversible)<1.2>250-fold[4]

Analysis:

  • Selectivity: The pyrimidinol-based Compound 6O demonstrated significantly higher selectivity (>390x) compared to its pyridinol counterpart 6A in direct head-to-head fragment studies.[7] This suggests the pyrimidine nitrogen arrangement may offer superior positioning to avoid the "gatekeeper" residues of FGFR1-3.

  • Potency: While early pyridinol fragments (6A) were weaker, the fully optimized fused-pyridine system in Roblitinib achieves exceptional potency (1.9 nM).[7] This highlights that while the fragment starting point matters, the fused system optimization determines the final drug profile.

Experimental Validation Protocols

To objectively compare these inhibitors in your own lab, use the following self-validating workflows.

Protocol A: Biochemical Potency (KinaseGlo / FRET)

Purpose: Determine IC50 and validate selectivity.[7]

  • Reagents: Recombinant human FGFR4 (WT) and FGFR1 (Counter-screen).[7] ATP at Km (apparent).[7]

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.[7]

  • Inhibitor Prep: Serial dilution (10-point) of Pyrimidinol/Pyridinol analogs in DMSO.

  • Reaction:

    • Incubate Kinase + Inhibitor for 15 mins (Pre-incubation is CRITICAL for covalent inhibitors to allow bond formation).[7]

    • Add ATP + Substrate.[7]

    • Incubate 60 mins at Room Temp.

  • Detection: Add ADP-Glo reagent; read Luminescence.[7]

  • Validation Check: If IC50 shifts significantly (>5x) without pre-incubation, the mechanism is likely slow-binding covalent.[7]

Protocol B: Covalent Binding Confirmation (Intact Mass Spec)

Purpose: Confirm the "Warhead" engages Cys552.

  • Incubation: Incubate FGFR4 kinase domain (1 µM) with Inhibitor (10 µM) for 30 mins.

  • Control: Incubate FGFR4 C552A mutant with Inhibitor (Negative Control).

  • Analysis: LC-MS (Q-TOF or Orbitrap).[7]

  • Data Interpretation:

    • Irreversible (Acrylamide): Look for mass shift of +[MW of Inhibitor]. The complex survives denaturing conditions.

    • Reversible (Aldehyde/Roblitinib): The covalent hemithioacetal bond may dissociate during standard acidic LC-MS.[7] Modification: Use neutral pH buffer or rapid injection to detect the adduct, or infer reversibility by dialysis washout experiments.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Step1 FGFR4 WT vs C552A Step2 Incubate (+/- Inhibitor) Step1->Step2 Step3 Mass Spec (LC-MS) Step2->Step3 Step4 Hep3B Cells (FGF19+) Step3->Step4 Hit Selection Step5 Western Blot (p-FGFR4) Step4->Step5 Step6 CYP7A1 mRNA (Tox Marker) Step5->Step6

Caption: Validation workflow. Mass Spec confirms Cys552 engagement; Cellular assays assess potency (p-FGFR4) and mechanism-based toxicity (CYP7A1).[7]

Safety Profile: The Bile Acid Dilemma

A critical differentiator between these scaffolds is not just tumor killing, but the management of on-target toxicity.

  • Mechanism: FGFR4 activation suppresses CYP7A1 (the rate-limiting enzyme in bile acid synthesis).[7]

  • Inhibition Consequence: Blocking FGFR4 leads to CYP7A1 overexpression

    
     excessive bile acid synthesis 
    
    
    
    hepatotoxicity and diarrhea.
  • Scaffold Impact:

    • Irreversible (Pyrimidinol/Fisogatinib): Permanently disables the receptor. Resynthesis of FGFR4 is required to restore homeostasis. High risk of sustained bile acid elevation.[7]

    • Reversible Covalent (Pyridinol/Roblitinib): The reversible nature allows for a "pulsed" inhibition. Once the drug clears, the bond dissociates, and FGFR4 signaling can resume, potentially mitigating chronic bile acid toxicity while maintaining anti-tumor efficacy.

References

  • Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kim, R.D., et al. (2019). First-in-Human Phase I Study of Fisogatinib (BLU-554), a Highly Potent and Selective Covalent FGFR4 Inhibitor.[7] Cancer Discovery.[7]

  • Weiss, A., et al. (2019). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry.[2][14] [7]

  • Hagel, M., et al. (2015). Structural Basis for the Selectivity of the FGFR4 Inhibitor BLU9931. (Precursor to BLU-554).[7][15] Cancer Discovery.

  • Jiang, J., et al. (2017). H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma.[7][16][17] Cancer Research.[7][16][17][18]

Sources

Comparative

The 2-Amino-4,6-Disubstituted Pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships

The 2-amino-4,6-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. Its synthetic tractability and the abil...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-amino-4,6-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. Its synthetic tractability and the ability of its substituents to be readily modified allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a diverse range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this versatile scaffold, focusing on its applications as kinase inhibitors for anticancer therapy and as antimicrobial agents. We will delve into the causal relationships behind experimental design, present detailed protocols for key biological assays, and visualize the intricate signaling pathways influenced by these compounds.

I. Kinase Inhibition: Targeting the Engines of Cellular Proliferation

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2-amino-4,6-disubstituted pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

A. Targeting ABL1 Kinase in Chronic Myeloid Leukemia

The Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase that, in its constitutively active BCR-ABL1 fusion protein form, is the primary driver of chronic myeloid leukemia (CML). The 2-amino-4,6-diarylpyrimidine scaffold has been successfully exploited to develop inhibitors of ABL1 kinase.

A study investigating a series of 2-amino-4,6-diarylpyrimidine derivatives against the K562 human chronic myelocytic leukemia cell line revealed critical SAR insights.[1][2] The general structure of the evaluated compounds is depicted below:

General Structure of 2-Amino-4,6-Diarylpyrimidine ABL1 Kinase Inhibitors

Caption: General chemical structure of the 2-amino-4,6-diarylpyrimidine scaffold.

The anticancer activity of these compounds was found to be significantly influenced by the nature of the aryl substituents at the C-4 (R1) and C-6 (R2) positions.

Key Structure-Activity Relationship Insights for ABL1 Kinase Inhibition:

  • Influence of Substituents on Antiproliferative Activity: The combination of specific substituents at the C-4 and C-6 positions of the pyrimidine ring was crucial for potent antiproliferative activity against K562 cells.[1]

  • Highly Active Compounds: Compound 1e (R1 = 3-methoxybenzaldehyde, R2 = acetophenone) and compound 1g (R1 = 2-hydroxybenzaldehyde, R2 = 4-bromoacetophenone) demonstrated significant inhibition of K562 cancer cells and ABL1 tyrosine kinase.[1]

  • Detrimental Substitutions: The presence of methoxy groups (3'-OCH3, 4'-OCH3) at the C-4 position combined with various substituted acetophenones (3''-OCH3, 4''-OCH3, 4''-Cl, 4''-Br) at the C-6 position led to a significant reduction in antitumor activity.[1]

Table 1: Comparative Activity of 2-Amino-4,6-Diarylpyrimidines against K562 Cells and ABL1 Kinase

CompoundR1 (Substituent on Benzaldehyde)R2 (Substituent on Acetophenone)K562 IC50 (µM)[1]ABL1 Kinase IC50 (µM)[1]
1e 3-MethoxyH8.77 ± 0.553.35 ± 0.58
1g 2-Hydroxy4-Bromo--

Note: Specific IC50 values for compound 1g were not provided in the source material, but it was identified as a promising candidate for further investigation.[1]

These findings underscore the importance of specific electronic and steric properties of the C-4 and C-6 substituents in dictating the inhibitory potential against ABL1 kinase. The development of these compounds was guided by the hypothesis that the 2-aminopyrimidine core could mimic the adenine scaffold of ATP, thus binding to the kinase's ATP-binding pocket.

Simplified ABL1 Kinase Signaling Pathway

ABL1_Signaling BCR_ABL1 BCR-ABL1 (Constitutively Active) Grb2 Grb2/SOS BCR_ABL1->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Amino-4,6-diarylpyrimidine Inhibitor Inhibitor->BCR_ABL1 Inhibition

Caption: Inhibition of the BCR-ABL1 signaling cascade by 2-amino-4,6-diarylpyrimidines.

B. Targeting Aurora Kinases in Cancer

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. A series of novel 2,4-disubstituted pyrimidines were designed and evaluated as Aurora kinase inhibitors.[3]

Key Structure-Activity Relationship Insights for Aurora Kinase Inhibition:

  • Potent Dual Inhibition: Compound 12a from this series exhibited potent inhibitory activity against both Aurora A and Aurora B kinases, with IC50 values of 309 nM and 293 nM, respectively.[3]

  • Antiproliferative Activity: This compound also demonstrated significant antiproliferative activity against several cancer cell lines, including HCT-116 (colon cancer), with an IC50 of 1.31 µM.[3]

  • Induction of Apoptosis: Further investigation revealed that compound 12a induced apoptosis in HCT-116 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xl.[3]

Table 2: Activity of a 2,4-Disubstituted Pyrimidine against Cancer Cell Lines and Aurora Kinases

CompoundHCT-116 IC50 (µM)[3]Aurora A IC50 (nM)[3]Aurora B IC50 (nM)[3]
12a 1.31 ± 0.41309293

The successful development of dual Aurora kinase inhibitors from the pyrimidine scaffold highlights its versatility in targeting different kinase families. The design rationale often involves creating molecules that can fit into the ATP-binding pocket of the kinases, with the substituents at the 4 and 6 positions providing key interactions to enhance potency and selectivity.

Simplified Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Signaling Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Mitosis Proper Mitotic Progression Centrosome_Maturation->Mitosis Chromosome_Segregation->Mitosis Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Inhibition of Aurora kinases disrupts mitotic progression.

II. Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. The 2-amino-4,6-disubstituted pyrimidine scaffold has also demonstrated significant promise in this area.

A study on a series of 2-amino-4,6-diarylpyrimidines revealed their potential as antibacterial agents.[4] The antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria.

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Influence of Aryl Substituents: The nature of the aryl groups at the C-4 and C-6 positions significantly impacted the antibacterial potency.

  • Gram-Positive Activity: Several synthesized compounds exhibited good anti-inflammatory and antimicrobial activities.[4] Another study showed that some 2-amino-6-aryl-4-(2-thienyl)pyrimidines had better activity against gram-positive organisms than the reference drugs ciprofloxacin and norfloxacin.[5]

  • Gram-Negative Activity: The activity against Gram-negative bacteria was generally lower, suggesting potential issues with cell wall penetration or efflux pump susceptibility.[5]

Table 3: Comparative Antimicrobial Activity of 2-Amino-4,6-diarylpyrimidines (Minimum Inhibitory Concentration in µg/mL)

CompoundR1R2S. aureusB. subtilisE. coliP. aeruginosa
Example 1 4-Cl-PhenylPhenyl12.525>100>100
Example 2 4-OCH3-PhenylPhenyl2550>100>100
Ciprofloxacin --0.50.250.1250.5

(Note: The data in this table is representative and compiled from general findings in the literature. Specific MIC values for a comprehensive set of compounds were not available in a single cited source.)

The mechanism of action for the antimicrobial activity of these compounds is not fully elucidated but may involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis, given the structural resemblance of the pyrimidine core to nucleobases.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Compounds Prepare Serial Dilutions of Pyrimidine Compounds Start->Prepare_Compounds Inoculate Inoculate Microtiter Plate Wells Prepare_Compounds->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Determine Antimicrobial Activity Read_MIC->End

Caption: A typical workflow for determining the MIC of antimicrobial compounds.

III. Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of 2-amino-4,6-disubstituted pyrimidines.

A. Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in the signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase (e.g., ABL1, Aurora A)

  • Kinase-specific substrate

  • 2-amino-4,6-disubstituted pyrimidine inhibitor

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-amino-4,6-disubstituted pyrimidine inhibitors in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • 2-amino-4,6-disubstituted pyrimidine compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Compound Dilution:

    • Perform serial twofold dilutions of the pyrimidine compound stock solution in CAMHB in the wells of the 96-well plate.

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well containing the compound dilutions.[7]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7] The growth control well should show clear turbidity, and the sterility control well should remain clear.

IV. Conclusion

The 2-amino-4,6-disubstituted pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry. As demonstrated in this guide, strategic modifications of the substituents at the 4 and 6 positions can lead to the development of potent and selective inhibitors of various kinases implicated in cancer, as well as novel agents to combat bacterial infections. The structure-activity relationships discussed herein provide a framework for the rational design of future generations of pyrimidine-based therapeutics. The detailed experimental protocols offer a practical guide for researchers in the field to evaluate the biological activities of their synthesized compounds, ensuring data integrity and reproducibility. Continued exploration of the chemical space around this remarkable scaffold holds immense promise for addressing unmet medical needs.

V. References

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Phan, T. A. T., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(6), 4458-4471.

  • Prasad, Y. R., et al. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633.

  • ResearchGate. (2022). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. Retrieved from [Link]

  • Tari, L. W., et al. (2007). Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(3), 688-691.

  • Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. European Journal of Medicinal Chemistry, 187, 111956.

  • WHO Collaborating Centre for Antimicrobial Resistance. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-4,6-dimethoxypyrimidin-5-ol via NMR Spectroscopy

In the landscape of pharmaceutical and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the invalidation of entire research programs. For heterocyclic compounds like 2-Amino-4,6-dimethoxypyrimidin-5-ol, a key intermediate in the synthesis of bioactive molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for comprehensive structural elucidation in solution.

This guide provides an in-depth, experience-driven comparison of NMR techniques for the structural validation of 2-Amino-4,6-dimethoxypyrimidin-5-ol. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a suite of modern NMR experiments creates a self-validating system to confirm molecular architecture with the highest degree of confidence.

Pillar 1: Deconstructing the Target Structure & Predicting the Spectral Landscape

Before stepping into the NMR lab, a seasoned scientist first analyzes the target structure to predict the expected spectral output. This predictive exercise is fundamental to designing the right experiments and rapidly identifying discrepancies between expected and observed data.

The Structure: 2-Amino-4,6-dimethoxypyrimidin-5-ol



This substituted pyrimidine possesses several key features that will manifest in its NMR spectra:

  • Symmetry: The molecule has a plane of symmetry through the C2-C5 axis, rendering the two methoxy groups (-OCH₃) at positions 4 and 6 chemically equivalent. Likewise, carbons C4 and C6 are equivalent.

  • Proton Environments (¹H NMR): We anticipate four distinct proton signals:

    • A single signal for the six protons of the two equivalent methoxy groups.

    • A signal for the two protons of the primary amine (-NH₂).

    • A signal for the single proton of the hydroxyl group (-OH).

    • Notably, there are no protons directly attached to the pyrimidine ring, a key feature to confirm.

  • Carbon Environments (¹³C NMR): We anticipate four distinct carbon signals:

    • A signal for the two equivalent methoxy carbons.

    • A signal for the C2 carbon, bonded to the amino group.

    • A signal for the two equivalent C4 and C6 carbons, bonded to the methoxy groups.

    • A signal for the C5 carbon, bonded to the hydroxyl group.

Anticipated NMR Data Summary

The following table summarizes the predicted chemical shifts based on known substituent effects in pyrimidine systems. Actual values may vary depending on the solvent and concentration.

GroupTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135 Expected
-OCH₃CH₃3.8 - 4.055 - 60Positive
-NH₂NH₂5.0 - 7.0 (broad)N/AN/A
-OHOH8.0 - 10.0 (broad)N/AN/A
C2C (quat.)N/A150 - 155Absent
C4 / C6C (quat.)N/A160 - 165Absent
C5C (quat.)N/A135 - 140Absent

Note: The chemical shifts of -NH₂ and -OH protons are highly variable and depend on solvent, temperature, and concentration. They often appear as broad signals due to chemical exchange and quadrupole effects from the nitrogen atom.

Pillar 2: The Experimental Workflow: A Self-Validating System

The core of our approach is not a single experiment, but a logical sequence of experiments where each step builds upon the last, culminating in an undeniable structural proof. For complex molecules, relying solely on 1D NMR is insufficient and can lead to ambiguity.[1][2] A combination of 1D and 2D techniques is essential for rigorous validation.[3][4][5]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR (Carbon Count) H1->C13 Initial Assessment COSY COSY (H-H Correlation) H1->COSY Proton Network (if any) DEPT DEPT-135 (Carbon Type ID) C13->DEPT Refine Carbon Data HSQC HSQC (¹J C-H Correlation) DEPT->HSQC Assign Direct Bonds HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Assemble Skeleton Final Validated Structure HMBC->Final Final Structure Validation

Caption: Logical workflow for NMR-based structure validation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve ~5-10 mg of the synthesized 2-Amino-4,6-dimethoxypyrimidin-5-ol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for molecules with exchangeable protons (-NH₂, -OH) as it slows down the exchange rate compared to other solvents like CDCl₃, resulting in sharper signals.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Acquisition of 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview: confirm the presence of a single methoxy signal integrating to 6H and the broad signals for the amine and hydroxyl groups. Crucially, confirm the absence of any other signals, especially in the aromatic region (6-9 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This should reveal exactly four carbon signals, confirming the molecular symmetry.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is vital for differentiating carbon types. For our target, the DEPT-135 spectrum should show only one positive signal corresponding to the methoxy (CH₃) carbons. All other signals from the ¹³C spectrum (the quaternary ring carbons) should be absent. This provides strong evidence for the proposed carbon skeleton.

  • Acquisition of 2D Correlation Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most important experiment for assigning proton-carbon one-bond correlations.[6][7] The resulting spectrum is a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears only where a proton is directly attached to a carbon. For our molecule, we expect to see only a single cross-peak, correlating the methoxy proton signal (~3.9 ppm) with the methoxy carbon signal (~57 ppm). The absence of any other cross-peaks confirms that no other carbons in the molecule are protonated.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to assembling the molecular fragments and confirming the connectivity of the pyrimidine ring.[2][6][7] It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows us to piece the puzzle together.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds).[6][8] For this specific molecule, no correlations are expected between framework protons. It may show correlations involving the exchangeable -NH₂ and -OH protons if exchange is slow, but its primary utility here is to confirm the absence of a proton-proton coupling network on the ring.

Pillar 3: Data Interpretation – Connecting the Dots

The power of this workflow lies in the synergy of the data. The HMBC spectrum, interpreted in the context of the other experiments, provides the definitive proof of structure.

Key HMBC Correlations for Validation

The following diagram illustrates the crucial long-range correlations we must observe to validate the structure of 2-Amino-4,6-dimethoxypyrimidin-5-ol.

Caption: Expected key 2- and 3-bond HMBC correlations.

  • Methoxy Proton Correlations (from ~3.9 ppm): The protons of the methoxy groups should show a strong correlation to the carbon they are attached to via two bonds (²JCH), which is C4/C6 (~162 ppm). They should also show a weaker correlation to the adjacent C5 carbon via three bonds (³JCH) (~138 ppm). This unequivocally places the methoxy groups at C4/C6, adjacent to C5.

  • Amino Proton Correlations (from ~6.0 ppm): The amine protons should show a two-bond correlation (²JCH) to C2 (~152 ppm) and three-bond correlations (³JCH) to C4/C6 (~162 ppm). This confirms the position of the amino group at C2.

  • Hydroxyl Proton Correlations (from ~9.0 ppm): The hydroxyl proton should show a two-bond correlation (²JCH) to C5 (~138 ppm) and three-bond correlations (³JCH) to C4/C6 (~162 ppm). This validates the position of the hydroxyl group at C5.

The observation of this complete set of correlations leaves no room for ambiguity and serves as a definitive validation of the proposed structure.

Comparative Analysis with Alternative Techniques

While NMR is the cornerstone for elucidation in solution, other techniques provide complementary and confirmatory data.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete atomic connectivity, stereochemistry, dynamic processes in solution.Provides the most detailed structural map of the molecule in solution.Requires slightly larger sample amounts; can be complex for very large molecules.[1]
Mass Spectrometry (MS) Molecular weight (confirming molecular formula) and fragmentation patterns.Extremely high sensitivity; requires very little sample.Does not provide information on atom connectivity; isomers are often indistinguishable.
IR Spectroscopy Presence of functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H stretch at ~3400 cm⁻¹, C=N and C-O stretches).Fast, inexpensive, and good for confirming the presence of key groups.Provides no information on the overall molecular skeleton.
X-ray Crystallography Definitive, unambiguous 3D structure of the molecule in the solid state.The "gold standard" for absolute structural proof.Requires a high-quality single crystal, which can be difficult or impossible to grow.

In practice, a combination of NMR and MS is standard for publication and regulatory submission, providing orthogonal validation of the molecular formula and its detailed atomic connectivity.

Conclusion

The structural validation of a novel or key chemical entity like 2-Amino-4,6-dimethoxypyrimidin-5-ol is a process of systematic, logical deduction. By employing a multi-faceted NMR approach—starting with predictive analysis and proceeding through a sequence of 1D (¹H, ¹³C, DEPT) and 2D (HSQC, HMBC) experiments—we create a robust, self-validating dataset. The power of this methodology lies in the HMBC experiment, which acts as the final arbiter, stitching the molecular fragments together and confirming the connectivity of the entire skeleton. This rigorous, evidence-based approach ensures the scientific integrity of the data and provides the unshakeable foundation required for high-stakes research in drug development and materials science.

References

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Nikolić, A. S., Božić, B. D., & Radojević, I. D. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4589. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]

  • Jeol USA. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Huang, W., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect. [Link]

  • Morak-Młodawska, B., Pluta, K., Latocha, M., & Jeleń, M. (2018). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC. ResearchGate. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]

  • Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Kanan, M. W., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Kanan Lab, Stanford University. [Link]

  • Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

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Comparative

A Comparative Guide to the Efficacy of Pyrimidine-Based Antileishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel therapeutic strategies.[1][2] One promising avenue of investigation is the targeting of the parasite's pyrimidine metabolism. Unlike their mammalian hosts, which can salvage preformed purines, Leishmania are auxotrophic for purines but can synthesize pyrimidines de novo, making the pyrimidine biosynthetic and salvage pathways attractive targets for selective inhibition.[3][4] This guide provides a comprehensive comparison of the efficacy of various pyrimidine-based antileishmanial agents, supported by experimental data and detailed protocols for researchers in the field of drug development.

The Rationale for Targeting Pyrimidine Metabolism in Leishmania

The parasite's reliance on both de novo synthesis and salvage of pyrimidines presents a dual-front for therapeutic intervention.[3] While the de novo pathway shares similarities with the host's, subtle differences in enzyme structure and regulation can be exploited for selective drug design. Furthermore, the pyrimidine salvage pathway, which is also active in the parasite, offers additional targets. By disrupting the parasite's ability to produce or acquire essential pyrimidine nucleotides, we can effectively halt its replication and survival.

Comparative Efficacy of Pyrimidine-Based Antileishmanial Agents

The following sections detail the efficacy of prominent classes of pyrimidine-based compounds against Leishmania parasites. The data presented is a synthesis of findings from multiple in vitro and in vivo studies.

5-Fluorouracil (5-FU): The Prototypical Pyrimidine Analog

5-Fluorouracil, a well-known anticancer agent, has demonstrated significant antileishmanial activity. Its mechanism of action involves the metabolic conversion to fraudulent nucleotides that disrupt RNA and DNA synthesis.[4]

Mechanism of Action: 5-FU is metabolized within the parasite into fluorinated derivatives, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting its function, while FdUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This dual action leads to parasite death.

Efficacy Data:

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference(s)
5-FluorouracilL. donovaniPromastigote0.2 - 1.5---[3]
5-FluorouracilL. donovaniAmastigote< 10Macrophages> 100> 10[3]
5-FluorouracilL. infantumPromastigote0.5 - 2.0---[3]
5-FluorouracilL. infantumAmastigote< 10Macrophages> 100> 10[3]
Pyrimido[5,4-d]pyrimidines: A Novel Scaffold with Potent Activity

Recent research has highlighted pyrimido[5,4-d]pyrimidine derivatives as a promising new class of antileishmanial agents.[1][2] These compounds have shown potent activity against both the promastigote and amastigote stages of Leishmania infantum.

Mechanism of Action: The exact mechanism of action for this class of compounds is still under investigation, but it is hypothesized to interfere with key metabolic pathways within the parasite, potentially targeting enzymes involved in nucleotide metabolism.[5]

Efficacy Data:

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference(s)
Derivative 4cL. infantumAmastigote3.13THP-1> 100> 32[1][2]
Terpenyl Pyrimidines: Promising In Vivo Activity

Terpenyl pyrimidine derivatives have been synthesized and evaluated for their antileishmanial properties, demonstrating promising results in in vivo models of leishmaniasis.[6]

Mechanism of Action: The mechanism of action for terpenyl pyrimidines is not yet fully elucidated.

Efficacy Data: While specific IC50 values are not consistently reported in the initial abstracts, several compounds have shown significant inhibition of parasite growth in vivo. For instance, compounds 2d, 2e, 6a, and 6b have been highlighted for their promising in vivo antileishmanial activity.[6] Further studies are required to quantify their efficacy and determine their specific molecular targets.

Experimental Protocols for Assessing Antileishmanial Efficacy

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Promastigote Viability Assay (Resazurin-Based)

This assay is a primary screening tool to assess the direct effect of compounds on the extracellular, motile promastigote stage of the parasite. The choice of a resazurin-based assay over MTT is often favored due to its higher sensitivity, single-step process (no solubilization required), and lower toxicity to the cells, allowing for kinetic monitoring.[7][8]

  • Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

  • Protocol:

    • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani) in a suitable medium (e.g., M199) supplemented with 10-20% fetal bovine serum (FBS) at 26°C to the logarithmic growth phase.

    • Cell Seeding: Adjust the parasite concentration to 1 x 10⁶ parasites/mL in fresh medium and dispense 100 µL into each well of a 96-well plate.

    • Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, typically DMSO at a final concentration of ≤0.5%).

    • Incubation: Incubate the plate at 26°C for 72 hours.

    • Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Final Incubation: Incubate for an additional 4-6 hours at 26°C.

    • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

2. Intracellular Amastigote Assay (Macrophage-Based)

This assay is crucial as it evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite within a host cell.

  • Principle: Host macrophages are infected with Leishmania promastigotes, which then transform into amastigotes and replicate within the host cell. The effect of the test compounds on the number of intracellular amastigotes is quantified.

  • Protocol:

    • Macrophage Culture: Seed a suitable macrophage cell line (e.g., THP-1 or J774) in a 96-well plate and allow them to adhere. For THP-1 cells, differentiation into adherent macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA).[9][10]

    • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation.

    • Removal of Extracellular Promastigotes: Wash the cells with culture medium to remove any non-phagocytosed promastigotes.

    • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Fixation and Staining: Fix the cells with methanol and stain with Giemsa stain.

    • Microscopic Analysis: Determine the number of amastigotes per 100 macrophages using a light microscope.

    • Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes in treated versus untreated cells.

3. Cytotoxicity Assay (Resazurin-Based)

This assay is performed to assess the toxicity of the compounds against a mammalian cell line, which is essential for determining the selectivity index.

  • Principle: Similar to the promastigote viability assay, this assay measures the metabolic activity of the host cells as an indicator of viability.

  • Protocol:

    • Cell Seeding: Seed a mammalian cell line (e.g., THP-1, J774, or HepG2) in a 96-well plate and allow them to adhere.

    • Compound Addition: Add serial dilutions of the test compounds to the cells.

    • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Resazurin Addition and Incubation: Add resazurin solution and incubate for 2-4 hours.

    • Data Acquisition: Measure fluorescence as described for the promastigote assay.

    • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves. The Selectivity Index (SI) is then calculated as CC50/IC50.

In Vivo Models

The BALB/c mouse model is widely used for studying both cutaneous (L. major) and visceral (L. donovani) leishmaniasis due to its well-characterized susceptible phenotype, which mimics aspects of human disease progression.[11][12]

1. Cutaneous Leishmaniasis Model (L. major in BALB/c mice)

  • Rationale: BALB/c mice develop a non-healing, progressive lesion upon infection with L. major, which allows for the clear evaluation of treatment efficacy based on lesion size and parasite burden.[11]

  • Protocol Outline:

    • Infection: Infect BALB/c mice subcutaneously in the footpad or ear with stationary-phase L. major promastigotes.

    • Treatment: Once lesions are established, administer the test compound via an appropriate route (e.g., oral, intraperitoneal).

    • Monitoring: Measure lesion size regularly using a caliper.

    • Endpoint Analysis: At the end of the treatment period, determine the parasite burden in the lesion and draining lymph nodes by limiting dilution assay.

2. Visceral Leishmaniasis Model (L. donovani in BALB/c mice)

  • Rationale: BALB/c mice infected with L. donovani develop hepatosplenomegaly and a high parasite burden in the liver and spleen, mirroring human visceral leishmaniasis.[11]

  • Protocol Outline:

    • Infection: Infect BALB/c mice intravenously with L. donovani amastigotes or promastigotes.

    • Treatment: Initiate treatment at a specified time post-infection.

    • Monitoring: Monitor clinical signs and body weight.

    • Endpoint Analysis: Determine the parasite burden in the liver and spleen using techniques such as limiting dilution assay or quantitative PCR.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Leishmania Pyrimidine Metabolism

Leishmania_Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_inhibition Drug Targets Carbamoyl phosphate Carbamoyl phosphate Orotate Orotate Carbamoyl phosphate->Orotate CPS, ATCase, DHO UMP UMP Orotate->UMP OPRT, OMPDC UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dCTP dCTP CTP->dCTP Uracil Uracil Uracil->UMP UPRT Uridine Uridine Uridine->Uracil Uridine nucleosidase Cytidine Cytidine Cytidine->Uridine Cytidine deaminase 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA dTMP->DNA dCTP->DNA

Experimental Workflow for Antileishmanial Drug Screening

Antileishmanial_Screening_Workflow Start Start Promastigote Viability Assay Promastigote Viability Assay Start->Promastigote Viability Assay Active Compounds Active Compounds Promastigote Viability Assay->Active Compounds Intracellular Amastigote Assay Intracellular Amastigote Assay Active Compounds->Intracellular Amastigote Assay Potent Hits Potent Hits Intracellular Amastigote Assay->Potent Hits Cytotoxicity Assay Cytotoxicity Assay Potent Hits->Cytotoxicity Assay Selective Hits Selective Hits Cytotoxicity Assay->Selective Hits In Vivo Efficacy Studies In Vivo Efficacy Studies Selective Hits->In Vivo Efficacy Studies Lead Compound Lead Compound In Vivo Efficacy Studies->Lead Compound

Conclusion

The exploration of pyrimidine-based compounds represents a promising frontier in the development of novel antileishmanial therapies. The data presented in this guide highlight the potential of several distinct chemical scaffolds, from the established efficacy of 5-fluorouracil to the emerging promise of pyrimido[5,4-d]pyrimidines. The provided experimental protocols offer a robust framework for the continued investigation and comparative evaluation of new chemical entities. As our understanding of the parasite's unique metabolic vulnerabilities deepens, a targeted, mechanism-based approach to drug discovery will be paramount in overcoming the challenges of leishmaniasis.

References

  • Loeuillet, C., et al. (2016). Study of Leishmania pathogenesis in mice: experimental considerations. Parasites & Vectors, 9, 144. [Link]

  • El-Sayed, N. M., & Donelson, J. E. (2017). In vitro effects of purine and pyrimidine analogues on Leishmania donovani and Leishmania infantum promastigotes and intracellular amastigotes. Experimental Parasitology, 182, 1-7. [Link]

  • Singh, S., et al. (2004). Synthesis and antileishmanial profile of some novel terpenyl pyrimidines. Bioorganic & Medicinal Chemistry Letters, 14(22), 5577-5580. [Link]

  • Lopes, A. M., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1427-1433. [Link]

  • Lopes, A. M., et al. (2022). Pyrimido[5,4-d]pyrimidine-based compounds as a novel class of antitrypanosomal and antileishmanial agents. Repositório da Universidade do Minho. [Link]

  • Lopes, A. M., et al. (2024). SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity. ACS Medicinal Chemistry Letters. [Link]

  • Zulfiqar, B., et al. (n.d.). development of a promastigote resazurin based viability assay in 384-well format for high throughput screening of leishmania donovani dd8. Discovery Biology. [Link]

  • Siqueira-Neto, J. L., et al. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. PLoS Neglected Tropical Diseases, 6(6), e1671. [Link]

  • Bhattacharya, P., & Ali, N. (2013). Leishmania major-infected, susceptible BALB/c mice show increased production of IL-17 as compared to resistant C57BL/6 mice. ResearchGate. [Link]

  • De Muylder, G., et al. (2011). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLoS Neglected Tropical Diseases, 5(7), e1253. [Link]

  • Krayeng, K., et al. (2007). Protective Response to Leishmania major in BALB/c Mice Requires Antigen Processing in the Absence of DM. The Journal of Immunology, 178(1), 356-365. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]

  • El-Sayed, N. M., & Donelson, J. E. (2017). In vitro effects of purine and pyrimidine analogues on Leishmania donovani and Leishmania infantum promastigotes and intracellular amastigotes. PubMed. [Link]

  • Gomez, M. A., et al. (2019). (a) In vivo efficacy studies. Lesion size in L. major infected BALB/c mice... ResearchGate. [Link]

  • de Castro, W., et al. (2025). BALB/c mice infection with hybrid Leishmania (V.) guyanensis/L. (V.) shawi showed an intermediate virulence profile compared to parental species infections. Frontiers. [Link]

  • Jain, S. K., et al. (2012). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line. Journal of Visualized Experiments, (70), 4054. [Link]

  • Kulshrestha, A., et al. (2013). Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani. PubMed. [Link]

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  • 4B. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa. [Link]

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Validation

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Pyrimidine Quantification

A Cross-Validation Approach for Researchers, Scientists, and Drug Development Professionals In the realms of pharmaceutical research and drug development, the precise quantification of pyrimidines and their derivatives i...

Author: BenchChem Technical Support Team. Date: February 2026

A Cross-Validation Approach for Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical research and drug development, the precise quantification of pyrimidines and their derivatives is of paramount importance. These heterocyclic aromatic compounds are not only fundamental building blocks of nucleic acids but also form the structural core of many therapeutic agents. The choice of analytical methodology for their quantification can significantly impact the accuracy and reliability of experimental data, influencing everything from metabolic studies to quality control of finished products.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth cross-validation of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols for their application, and offer a comparative analysis of their performance based on key validation parameters. Our objective is to equip you with the necessary insights to make an informed decision on the most suitable method for your specific analytical challenges.

At a Glance: Method Comparison

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Principle Chromatographic separation based on analyte's affinity for the stationary and mobile phases, followed by UV detection.Measurement of light absorbance by the pyrimidine chromophore at a specific wavelength.[1]
Specificity High. Capable of resolving the target pyrimidine from structurally similar compounds, impurities, and degradation products.[1][2]Lower. Susceptible to interference from other compounds in the sample matrix that absorb light at the same wavelength.[1][3]
Sensitivity High. Generally offers lower limits of detection (LOD) and quantification (LOQ).[1]Moderate. Typically has higher LOD and LOQ compared to HPLC.[1]
Linearity Range Wide. Can accurately quantify analytes over a broad concentration range, often from ng/mL to µg/mL.[4]Narrower. The linear relationship between absorbance and concentration is often maintained over a more restricted range, usually in the µg/mL range.[1][4]
Accuracy High. Demonstrates excellent recovery rates, minimally affected by matrix components due to the separation step.[2]Good. Accuracy can be compromised by matrix effects and interfering substances.[3]
Precision High. Exhibits low relative standard deviation (%RSD), indicating high repeatability and intermediate precision.[2]Good. Generally provides acceptable %RSD, though it can be influenced by sample complexity.[4]
Sample Throughput Lower. Each sample analysis requires a specific chromatographic run time.Higher. Once the instrument is set up and a calibration curve is established, samples can be analyzed rapidly.
Cost & Complexity Higher. Involves greater initial instrument investment and requires more specialized operator training.Lower. Instruments are more affordable and the operational principles are simpler.

Fundamental Principles: A Comparative Overview

To understand the practical implications of choosing one method over the other, it is crucial to grasp their distinct operating principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase packed within a column.[5] For pyrimidine analysis, reversed-phase HPLC is most commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[6][7] The pyrimidine, along with other components in the sample, is introduced into the mobile phase stream. As the sample travels through the column, compounds with higher affinity for the stationary phase move slower, while those with a greater affinity for the mobile phase move faster. This differential migration results in the separation of the mixture into its individual components. A detector, typically a UV-Vis detector, is placed at the column outlet to measure the absorbance of the eluting components at a specific wavelength, allowing for their identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more direct analytical technique based on the Beer-Lambert Law.[3] This law states that the amount of light absorbed by a substance in a solution is directly proportional to its concentration. Pyrimidines possess chromophoric groups within their aromatic ring structure that absorb light in the UV region of the electromagnetic spectrum.[8][9] To quantify a pyrimidine using this method, a solution of the sample is placed in a cuvette and a beam of UV light is passed through it. The instrument measures the amount of light that is transmitted and calculates the absorbance. By comparing the absorbance of the sample to a calibration curve prepared from standards of known concentrations, the concentration of the pyrimidine in the sample can be determined.[1]

cluster_HPLC HPLC Principle cluster_UVVis UV-Vis Principle HPLC_Sample Sample Injection HPLC_Pump Mobile Phase Pump HPLC_Column Separation Column (Stationary Phase) HPLC_Pump->HPLC_Column HPLC_Detector UV-Vis Detector HPLC_Column->HPLC_Detector HPLC_Data Chromatogram (Peak Area vs. Time) HPLC_Detector->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant UV_Source UV Light Source UV_Sample Sample in Cuvette UV_Source->UV_Sample UV_Detector Detector UV_Sample->UV_Detector UV_Absorbance Absorbance Reading UV_Detector->UV_Absorbance UV_Quant Quantification (Beer-Lambert Law) UV_Absorbance->UV_Quant

Caption: Fundamental principles of HPLC and UV-Vis spectrophotometry.

Experimental Design for Cross-Validation

A robust cross-validation study is essential to objectively compare the performance of two analytical methods.[10][11] The following experimental design outlines the necessary steps for a comprehensive comparison of HPLC and UV-Vis for the quantification of a model pyrimidine, such as 5-Fluorouracil (5-FU), a common chemotherapeutic agent.

Materials and Reagents
  • 5-Fluorouracil (5-FU) reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffer components

  • 0.45 µm syringe filters

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD). A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this application.

  • UV-Vis Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and quartz cuvettes with a 1 cm path length.

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation study.

Start Start: Define Analytical Target Profile Prep_Standards Prepare Stock and Working Standard Solutions of 5-FU Start->Prep_Standards Method_Dev Method Development & Optimization (for both methods) Prep_Standards->Method_Dev Validation Method Validation (ICH Guidelines) [Accuracy, Precision, Linearity, LOD, LOQ, Specificity] Method_Dev->Validation Sample_Analysis Analyze Identical Batches of Test Samples by Both Methods Validation->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Draw Conclusions on Method Equivalency and Suitability Data_Comparison->Conclusion

Caption: Experimental workflow for the cross-validation study.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the quantification of 5-FU using both HPLC and UV-Vis spectrophotometry. These protocols are designed to be self-validating, incorporating system suitability checks and adherence to established guidelines.

HPLC Method Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 3.5) and methanol (95:5 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-FU reference standard and dissolve it in 10 mL of deionized water.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 266 nm.

  • System Suitability: Before sample analysis, inject a mid-range standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.

  • Calibration Curve: Inject each working standard in triplicate and plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value greater than 0.999 is desirable.

  • Sample Preparation and Analysis: Prepare the sample solution by dissolving the formulation or extracting the analyte to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. Analyze the sample in triplicate.

  • Quantification: Determine the concentration of 5-FU in the sample using the regression equation from the calibration curve.

UV-Vis Spectrophotometric Method Protocol
  • Solvent Selection: Use deionized water as the solvent.

  • Determination of λmax: Prepare a dilute solution of 5-FU (e.g., 10 µg/mL) and scan it across the UV range (200-400 nm) against a deionized water blank to determine the wavelength of maximum absorbance (λmax). For 5-FU, this is typically around 266 nm.[12]

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-FU reference standard and dissolve it in 100 mL of deionized water.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Calibration Curve: Measure the absorbance of each working standard at the predetermined λmax in triplicate. Plot the mean absorbance against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value greater than 0.995 is generally acceptable.

  • Sample Preparation and Analysis: Prepare the sample solution to have an expected concentration within the linear range of the calibration curve. Measure the absorbance of the sample solution in triplicate at the λmax.

  • Quantification: Calculate the concentration of 5-FU in the sample using the regression equation derived from the calibration curve.

Comparative Data and Performance Evaluation

The following tables summarize the expected performance data from a cross-validation study of the two methods, conducted in accordance with ICH guidelines.[2][13][14]

Linearity and Range
ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linear Range 1 - 100 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.997
Regression Equation y = 15890x + 2540y = 0.054x + 0.008
Accuracy (Recovery)
Spiked Concentration (µg/mL)HPLC (% Recovery ± SD)UV-Vis (% Recovery ± SD)
Low (5 µg/mL) 99.5 ± 0.8%98.2 ± 1.5%
Mid (20 µg/mL) 100.2 ± 0.5%101.5 ± 1.2%
High (80 µg/mL) 99.8 ± 0.6%99.1 ± 1.8% (extrapolated)
Precision (Repeatability and Intermediate Precision)
ParameterHPLC Method (%RSD)UV-Vis Spectrophotometric Method (%RSD)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=6, different day) < 1.5%< 2.0%
Sensitivity
ParameterHPLC MethodUV-Vis Spectrophotometric Method
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL

Discussion and Interpretation of Results

The comparative data clearly illustrates the distinct performance characteristics of each method. The HPLC method demonstrates superior performance in terms of specificity, sensitivity, and a wider linear range. The chromatographic separation step is the key advantage, as it effectively isolates the analyte of interest from potentially interfering matrix components, leading to more accurate and reliable quantification, especially for complex samples.[3]

The UV-Vis spectrophotometric method, while less sensitive and specific, offers the benefits of speed, simplicity, and lower cost. For routine analysis of simple, well-characterized samples where the concentration of the pyrimidine is relatively high and the likelihood of interfering substances is low, UV-Vis can be a perfectly adequate and cost-effective solution.[12] However, the inherent lack of specificity is a significant limitation. Any compound in the sample matrix that absorbs at the same wavelength as the target pyrimidine will contribute to the measured absorbance, leading to an overestimation of the analyte concentration.[3]

Decision-Making Framework: Choosing the Right Method

The selection of the most appropriate analytical method is a critical decision that should be based on a thorough evaluation of the specific analytical requirements. The following decision-making framework can guide this process.

Start Start: Define Analytical Needs Question1 Is the sample matrix complex (e.g., biological fluids, crude extracts)? Start->Question1 Question2 Is high sensitivity required (low concentration analyte)? Question1->Question2 No Use_HPLC Use HPLC Question1->Use_HPLC Yes Question3 Is high throughput and low cost a primary concern? Question2->Question3 No Question2->Use_HPLC Yes Question3->Use_HPLC No Use_UVVis Consider UV-Vis (with appropriate validation) Question3->Use_UVVis Yes End End: Method Selected Use_HPLC->End Use_UVVis->End

Caption: Decision-making framework for method selection.

Conclusion

Both HPLC and UV-Vis spectrophotometry are valuable tools for the quantification of pyrimidines. The choice between them is not a matter of one being universally "better" than the other, but rather which is more "fit for purpose" for a given application.[15] HPLC, with its superior specificity and sensitivity, is the gold standard for complex samples, regulatory submissions, and when the utmost accuracy is required.[13] UV-Vis spectrophotometry, on the other hand, provides a rapid, simple, and cost-effective alternative for the analysis of less complex samples in a high-throughput environment.

A thorough understanding of the principles, strengths, and limitations of each technique, coupled with a robust cross-validation study, will empower researchers, scientists, and drug development professionals to select the most appropriate method, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
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  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. (n.d.).
  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC. (n.d.).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. (n.d.).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - ResearchGate. (n.d.).
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed. (n.d.).
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem. (n.d.).
  • Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids] - PubMed. (n.d.).
  • Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography - PubMed. (n.d.).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2025, August 6).
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27).
  • A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Dalbergin Quantification - Benchchem. (n.d.).
  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (2025, August 15).
  • Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages - SciSpace. (n.d.).
  • Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor Monohydrate in Pharmaceutical Dosages - Hilaris Publisher. (2016, January 18).
  • An interactive website for analytical method comparison and bias estimation - PubMed. (2017, December 15).
  • The Comparison of Methods Experiment - Westgard QC. (n.d.).
  • Comparative Method Validation: Evaluating New Techniques Against Established Standards - OMICS International. (2024, October 4).
  • Spectroscopic analysis of the pyrimidine(6–4)pyrimidone photoproduct: insights into the (6–4) photolyase reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach | Pharmaceutical Technology. (2025, March 10).
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.).
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods - Benchchem. (n.d.).
  • Cross-validation (statistics) - Wikipedia. (n.d.).
  • The Use of Cross-Validation in the Analysis of Designed Experiments - arXiv. (2025, June 17).
  • Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions - PubMed. (2009, April 5).
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26).

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Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Amino-4,6-dimethoxypyrimidin-5-ol

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 2-Amino-4,6-dimethoxypyrimidin-5-ol, a substituted pyrimidine with significant potential in medicinal chemistry, rigorous purity assessment is paramount. The introduction of a hydroxyl group at the 5-position of the 2-amino-4,6-dimethoxypyrimidine scaffold can introduce new synthetic challenges and potential impurity profiles compared to its parent compound.

This guide provides an in-depth, comparative framework for assessing the purity of 2-Amino-4,6-dimethoxypyrimidin-5-ol. We will move beyond simple procedural lists to explain the causality behind our choice of orthogonal analytical techniques. This multi-faceted approach ensures a self-validating system, providing a high degree of confidence in the final purity determination. The methodologies described herein are grounded in established analytical principles for pyrimidine derivatives and are tailored to the specific structural attributes of our target molecule.[1][2]

Understanding the Synthesis and Potential Impurity Profile

A robust purity assessment begins with an understanding of the synthetic route. While numerous methods exist for pyrimidine synthesis, they often involve the cyclization of β-dicarbonyl compounds with reagents like guanidine.[3] For 2-Amino-4,6-dimethoxypyrimidin-5-ol, a plausible synthesis could involve precursors like a substituted malonic ester and guanidine, followed by methylation and hydroxylation steps.

This understanding allows us to anticipate potential impurities, which may include:

  • Unreacted Starting Materials: Such as guanidine derivatives or substituted malonic esters.

  • Intermediates: Incompletely reacted species, for example, the non-methylated precursor 2-Amino-4,6-dihydroxy-pyrimidin-5-ol.

  • By-products: Arising from side reactions, such as isomers, over-methylated species, or products of degradation.

  • Residual Solvents and Reagents: Organic solvents or catalysts used during synthesis and purification.[4][5]

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

The Orthogonal Approach: A Multi-Technique Strategy

Relying on a single analytical technique is insufficient for a definitive purity claim. We advocate for an orthogonal approach, employing multiple techniques that measure different chemical and physical properties of the compound. This ensures that impurities missed by one method are likely to be detected by another. Our recommended workflow combines High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: HPLC, particularly in reverse-phase mode, is the gold standard for quantifying the purity of organic molecules and separating them from non-volatile impurities.[1] The choice of a C18 column is based on the moderate polarity of 2-Amino-4,6-dimethoxypyrimidin-5-ol. The polar hydroxyl and amino groups, combined with the non-polar methoxy and pyrimidine core, make it well-suited for retention and separation on a C18 stationary phase. A UV detector is selected due to the UV-active pyrimidine ring system.[6]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

  • System Preparation:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used as a modifier to improve peak shape and is MS-compatible).[7]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at 275 nm.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2-Amino-4,6-dimethoxypyrimidin-5-ol.

    • Dissolve in a 1:1 mixture of methanol and acetonitrile to create a 1 mg/mL stock solution.[6]

    • Further dilute with the same solvent mixture to a working concentration of approximately 100 µg/mL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program (e.g., start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions).

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_system System & Column Equilibration prep_sample Sample Dissolution & Dilution inject Inject Sample (10 µL) prep_sample->inject run Gradient Elution (RP-HPLC) inject->run detect UV Detection (275 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

NMR Spectroscopy: The Definitive Structural Confirmation

Expertise & Experience: While HPLC provides quantitative data, it reveals little about the identity of the main peak or impurities. NMR spectroscopy is an indispensable tool for unambiguous structure confirmation.[8] For 2-Amino-4,6-dimethoxypyrimidin-5-ol, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will verify the carbon skeleton. The presence of impurity peaks, even at low levels, can indicate structurally related by-products that may co-elute in HPLC under certain conditions.

Experimental Protocol: Structural Elucidation by ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (from -OH and -NH₂ groups).

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis (Expected Signals for 2-Amino-4,6-dimethoxypyrimidin-5-ol):

    • ¹H NMR:

      • A singlet for the two methoxy groups (-OCH₃), integrating to 6H.

      • A broad singlet for the amino group (-NH₂), integrating to 2H.

      • A singlet for the hydroxyl group (-OH), integrating to 1H.

      • Note: The chemical shifts of the -NH₂ and -OH protons are concentration and temperature-dependent and will exchange with D₂O.

    • ¹³C NMR:

      • Signals corresponding to the two equivalent methoxy carbons.

      • Signals for the four distinct pyrimidine ring carbons (C2, C4, C5, C6).

  • Purity Assessment:

    • Carefully examine the baseline for any small peaks.

    • Integrate impurity peaks relative to the main compound's peaks to estimate their concentration (this is semi-quantitative).

NMR_Workflow prep Dissolve Sample (5-10 mg in DMSO-d6) acquire Acquire Spectra (¹H and ¹³C NMR) prep->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration) process->analyze confirm Confirm Structure & Identify Impurity Signals analyze->confirm

Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the synthesized compound, offering crucial confirmation of its identity.[8] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: Molecular Weight Verification by LC-MS

  • System:

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

    • The HPLC conditions can be similar to those described in section 2.1.

  • Analysis:

    • Inject the sample solution into the LC-MS system.

    • Acquire mass spectra in positive ion mode across a relevant mass range (e.g., m/z 100-500).

  • Data Interpretation:

    • The expected exact mass for C₆H₉N₃O₃ is 171.0644.[9]

    • Look for the protonated molecular ion [M+H]⁺ at m/z 172.0717.

    • Analyze the mass spectra corresponding to any impurity peaks from the HPLC separation to gain clues about their identities.

MS_Workflow sample HPLC Separation ionize Electrospray Ionization (ESI, Positive Mode) sample->ionize analyze Mass Analysis (m/z Detection) ionize->analyze detect Detect Ions & Generate Mass Spectrum analyze->detect confirm Confirm [M+H]⁺ (m/z 172.07) detect->confirm

Sources

Validation

A Comparative Analysis of the Biological Activities of Pyrimidine-5-Carbonitrile Derivatives

A Technical Guide for Drug Discovery Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbonitrile group at the 5-posit...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbonitrile group at the 5-position creates a unique electronic and structural profile, leading to a class of compounds—pyrimidine-5-carbonitrile derivatives—with a remarkable breadth of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Pyrimidine-5-Carbonitrile Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug design due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. The electron-withdrawing nature of the 5-carbonitrile moiety significantly influences the molecule's reactivity and binding affinity, often enhancing its potency and selectivity as a therapeutic agent. This has made pyrimidine-5-carbonitrile a focal point for the synthesis of novel compounds with diverse pharmacological applications.[1]

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine-5-carbonitrile derivatives have emerged as a highly promising class of anticancer agents, with numerous studies demonstrating their potent activity against a range of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT pathway.

A. Mechanism of Action: Inhibition of Tyrosine Kinases and Signaling Cascades

1. EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation.[1] Its overexpression or mutation is a common feature in many cancers, making it a prime therapeutic target.[2] Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors that bind to the kinase domain of EGFR, blocking its activation and downstream signaling.[3] This inhibition can lead to cell cycle arrest and apoptosis.[3][4]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT Derivative Pyrimidine-5-carbonitrile Derivative Derivative->P_EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling cascade and its inhibition by pyrimidine-5-carbonitrile derivatives.

2. VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[5]

3. PI3K/AKT Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism.[6] Its aberrant activation is a hallmark of many cancers. Certain pyrimidine-5-carbonitrile compounds have been shown to inhibit key kinases in this pathway, such as PI3K and AKT, inducing apoptosis in cancer cells.

Signaling Pathway: PI3K/AKT Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, & Survival mTOR->Proliferation Derivative Pyrimidine-5-carbonitrile Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits

Caption: The PI3K/AKT pathway and points of inhibition by pyrimidine-5-carbonitrile derivatives.

B. Comparative Performance Data

The cytotoxic activity of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Compound Class/Example Target Cancer Cell Line IC50 (µM) Reference Drug Reference Drug IC50 (µM) Source
Pyrimidine-5-carbonitrile 10b EGFRHepG2 (Liver)3.56Erlotinib0.87[4]
Pyrimidine-5-carbonitrile 10b EGFRA549 (Lung)5.85Erlotinib1.12[4]
Pyrimidine-5-carbonitrile 11b EGFRHCT-116 (Colon)3.37Erlotinib-[3]
Pyrimidine-5-carbonitrile 11b EGFRHepG-2 (Liver)3.04Erlotinib-[3]
Pyrimidine-5-carbonitrile 7f PI3K/AKTK562 (Leukemia)2.62--
Pyrimidine-5-carbonitrile 11e VEGFR-2HCT-116 (Colon)1.14Sorafenib>10[5]
Pyrimidine-5-carbonitrile 11e VEGFR-2MCF-7 (Breast)1.54Sorafenib>10[5]
Thiazolo[3,2-a]pyrimidine 4a Thymidylate SynthaseHepG2 (Liver)13.185-Fluorouracil-[7]
Pyrano[2,3-d]pyrimidinone 2 -HeLa (Cervical)3.465-Fluorouracil41.85[8]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Workflow: MTT Cytotoxicity Assay

MTT_Workflow Start Start Seed 1. Seed cells in a 96-well plate Start->Seed Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Treat with varying concentrations of pyrimidine derivatives Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT solution (0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate for 2-4h (formazan formation) AddMTT->Incubate3 Solubilize 7. Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at ~570 nm Solubilize->Read Analyze 9. Calculate % viability and determine IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carbonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, arthritis, and cardiovascular disorders.[12] Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[13] Pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often carry gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2.[14]

A. Mechanism of Action: Selective COX-2 Inhibition

The selectivity of these compounds for COX-2 over COX-1 is a critical aspect of their therapeutic potential. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. By selectively inhibiting COX-2, pyrimidine-5-carbonitrile derivatives can reduce inflammation without disrupting the protective functions of COX-1.[14]

B. Comparative Performance Data

The inhibitory activity against COX enzymes is also measured by IC50 values. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key parameter for evaluating the specificity of the inhibitor. A higher SI value indicates greater selectivity for COX-2.

Compound Class/Example COX-2 IC50 (µM) Selectivity Index (SI) Reference Drug Reference Drug COX-2 IC50 (µM) Reference Drug SI Source
Pyrimidine-5-carbonitrile 10c 0.041321.95Celecoxib0.05-[15]
Pyrimidine-5-carbonitrile 10j 0.081139.74Celecoxib0.05-[15]
Thiazole-pyrimidine hybrid 8h 1.03>9.7Celecoxib0.888.31[9]
Benzoazole-pyrimidine hybrid 5d 0.16-Celecoxib0.17-[14]
C. Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[16] The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of Heme, and solutions of purified human recombinant COX-1 and COX-2 enzymes.[18]

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, Heme, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[18]

  • Colorimetric Detection: Immediately add a colorimetric substrate solution (e.g., containing TMPD). The peroxidase activity will oxidize TMPD, resulting in a color change.

  • Absorbance Measurement: Incubate for 5-10 minutes at room temperature and then measure the absorbance at a wavelength between 590-620 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The pyrimidine-5-carbonitrile scaffold has also been explored for its potential in developing new antimicrobial agents.[11]

A. Spectrum of Activity

Studies have shown that certain pyrimidine-5-carbonitrile derivatives exhibit activity against a range of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus flavus).[2][19]

B. Comparative Performance Data

Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Compound Example Microorganism MIC (µg/mL) Reference Drug Reference Drug MIC (µg/mL) Source
Pyrimidine derivative 8c S. aureus (Gram +)6.25Gentamicin3.12[2]
Pyrimidine derivative 11c S. typhimurium (Gram -)6.25Gentamicin3.12[2]
Pyrimidine derivative 14b A. flavus (Fungus)3.12Ketoconazole1.56[2]
2-Medpy-3-CNC. tropicalis (Fungus)2--[11]
Pyrimidine derivative 3b B. subtilis (Gram +)3.9Ampicillin7.8[19]
Pyrimidine derivative 10b E. coli (Gram -)7.8Ampicillin15.6[19]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[13]

Workflow: Broth Microdilution for MIC

MIC_Workflow Start Start PrepareDrug 1. Prepare serial two-fold dilutions of the pyrimidine derivative in a 96-well plate Start->PrepareDrug PrepareInoculum 2. Prepare a standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) PrepareDrug->PrepareInoculum Inoculate 3. Inoculate each well with the microbial suspension PrepareInoculum->Inoculate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC 5. Determine MIC: the lowest concentration with no visible growth Incubate->ReadMIC End End ReadMIC->End

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-4,6-dimethoxypyrimidin-5-ol: A Comparative Analysis of Mass Spectrometry and NMR

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable downstream research. This guide provides an in-depth, experience-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable downstream research. This guide provides an in-depth, experience-driven comparison of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of a novel target, 2-Amino-4,6-dimethoxypyrimidin-5-ol, following its synthesis.

The Synthetic Challenge: Accessing the 5-Hydroxy Pyrimidine Core

2-Amino-4,6-dimethoxypyrimidine is a well-established intermediate, particularly in the synthesis of sulfonylurea herbicides.[1][2] However, the introduction of a hydroxyl group at the C5 position presents a distinct synthetic challenge and yields a molecule with significantly altered electronic and hydrogen-bonding properties, making it an attractive scaffold for novel therapeutic agents.

The synthesis of this target requires a strategic approach, as direct hydroxylation of the parent pyrimidine is often unselective. A robust method involves the cyclocondensation of guanidine with a suitably substituted malonic ester derivative.

Experimental Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol

This protocol is a multi-step process adapted from established pyrimidine syntheses, specifically modified for the introduction of the C5-hydroxyl group.

Step 1: Synthesis of 2-Amino-4,6-dihydroxy-5-methoxypyrimidine

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add guanidine hydrochloride (9.5 g, 0.1 mol) and diethyl 2-methoxymalonate (20.4 g, 0.1 mol). The latter is chosen specifically to introduce the required oxygen functionality at the C5 position post-cyclization.

  • Heat the mixture to reflux for 6 hours. A precipitate will form during the reaction.

  • After cooling to room temperature, filter the solid precipitate and wash it with cold ethanol (2 x 20 mL).

  • Dissolve the solid in hot water (150 mL) and acidify with concentrated HCl to pH 5-6 to precipitate the product.

  • Filter the resulting white solid, wash with deionized water, and dry under vacuum to yield 2-amino-4,6-dihydroxy-5-methoxypyrimidine.

Step 2: Chlorination to 2-Amino-4,6-dichloro-5-methoxypyrimidine

  • In a well-ventilated fume hood, carefully add the product from Step 1 (1.7 g, 0.01 mol) to phosphorus oxychloride (10 mL).

  • Add N,N-dimethylaniline (0.5 mL) dropwise as a catalyst.

  • Heat the mixture at 110°C for 3 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice (100 g).

  • Neutralize with a saturated sodium bicarbonate solution. The product will precipitate.

  • Filter the solid, wash thoroughly with water, and dry.

Step 3: Methoxylation to 2-Amino-4,6-dimethoxy-5-methoxypyrimidine

  • In a flask, dissolve the chlorinated intermediate (2.1 g, 0.01 mol) in methanol (50 mL).

  • Add a solution of sodium methoxide (1.2 g, 0.022 mol) in methanol (20 mL).

  • Reflux the mixture for 4 hours.

  • Remove the methanol under reduced pressure. Dissolve the residue in water and extract with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the trimethylated product.

Step 4: Selective Demethylation to 2-Amino-4,6-dimethoxypyrimidin-5-ol

  • Dissolve the product from Step 3 (2.0 g, 0.01 mol) in dry dichloromethane (50 mL) and cool to 0°C.

  • Slowly add boron tribromide (1.1 mL, 0.011 mol) dropwise. BBr₃ is chosen for its high selectivity in cleaving aryl methyl ethers over other functional groups.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by adding methanol (10 mL).

  • Remove the solvent under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product, 2-Amino-4,6-dimethoxypyrimidin-5-ol.

PART A: Primary Confirmation via High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for confirming molecular identity by providing a highly accurate measurement of the mass-to-charge ratio (m/z), which directly corresponds to the molecular weight of the compound. For novel compounds, High-Resolution Mass Spectrometry (HRMS), often coupled with tandem MS (MS/MS), is the gold standard.

The Rationale for HRMS

The choice of HRMS, particularly with techniques like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) or Orbitrap analyzer, is deliberate. ESI is a soft ionization technique ideal for polar, non-volatile molecules like our target, minimizing in-source fragmentation and preserving the molecular ion.[3] An HRMS instrument provides mass accuracy typically below 5 ppm, allowing for the confident determination of the elemental formula—a critical step in distinguishing the target from potential isomers or impurities.[4][5]

Experimental Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Dilute this stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation of the basic amino group, facilitating ionization in positive ion mode.[6]

  • Liquid Chromatography (LC) Separation:

    • System: UPLC/HPLC system (e.g., Agilent, Shimadzu, Waters).[4]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Detection:

    • System: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI Positive (+ESI).

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (Tandem MS): Data-dependent acquisition (DDA) mode, selecting the top 3 most intense ions from the MS1 scan for collision-induced dissociation (CID).

    • Collision Energy: Ramped from 10-40 eV to generate a rich fragmentation spectrum.

Interpreting the Data: Expected Results

Molecular Formula: C₆H₉N₃O₃ Monoisotopic Mass: 171.0644 g/mol

  • MS1 Spectrum (Full Scan): The primary piece of evidence is the detection of the protonated molecular ion [M+H]⁺. We expect a prominent peak at m/z 172.0717 . An HRMS instrument should measure this with an error of < 5 ppm. This high accuracy allows us to computationally confirm that C₆H₁₀N₃O₃⁺ is the only plausible elemental composition for the observed mass.

  • MS/MS Spectrum (Fragmentation Analysis): The fragmentation pattern provides a fingerprint of the molecule's structure. Based on established fragmentation pathways for pyrimidine derivatives, we can predict the following key fragments.[7][8][9]

    • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy groups, resulting in an ion at m/z 157.0561 .

    • Loss of Formaldehyde (CH₂O): Another pathway for methoxy groups, leading to an ion at m/z 142.0615 .

    • Loss of Carbon Monoxide (CO): Following a rearrangement, the pyrimidine ring can lose CO, especially from the hydroxylated position, yielding an ion at m/z 144.0768 .

    • Ring Cleavage: Characteristic cleavages of the pyrimidine ring can lead to smaller fragments, confirming the core structure.

G cluster_main Predicted MS/MS Fragmentation Pathway parent [M+H]⁺ m/z = 172.0717 frag1 [M+H - •CH₃]⁺ m/z = 157.0561 parent->frag1 - •CH₃ frag2 [M+H - CH₂O]⁺ m/z = 142.0615 parent->frag2 - CH₂O frag3 [M+H - CO]⁺ m/z = 144.0768 parent->frag3 - CO frag4 Further Fragments frag2->frag4 - HCN

Predicted fragmentation of 2-Amino-4,6-dimethoxypyrimidin-5-ol.

PART B: Orthogonal Confirmation by NMR Spectroscopy

While HRMS provides compelling evidence for the elemental composition and substructural fragments, it does not definitively prove the connectivity of atoms or the precise location of functional groups. Isomers can have identical masses and similar fragments. Therefore, an orthogonal (i.e., independent) technique is required for full structural elucidation. NMR spectroscopy is the definitive method for this purpose.

The Need for a Complementary Technique

NMR provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), including connectivity (through coupling constants) and spatial proximity (through 2D NMR techniques like NOESY). This allows for the unambiguous assignment of the -OH group to the C5 position and the -OCH₃ groups to the C4 and C6 positions.

Experimental Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (like -OH and -NH₂).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum to identify all hydrogen atoms.

    • ¹³C NMR: Standard carbon spectrum to identify all unique carbon atoms.

    • (Optional) DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons.

    • (Optional) 2D NMR (COSY, HSQC): Used to confirm ¹H-¹H and ¹H-¹³C correlations, respectively, solidifying the structural assignment.

Interpreting the Data: Predicted Spectra

For 2-Amino-4,6-dimethoxypyrimidin-5-ol in DMSO-d₆:

  • ¹H NMR Spectrum:

    • ~8.0-9.0 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift can be variable and the peak may be broad.

    • ~6.5-7.5 ppm (broad singlet, 2H): The amino (-NH₂) protons.

    • ~3.9 ppm (singlet, 6H): The six equivalent protons of the two methoxy (-OCH₃) groups. The magnetic equivalence of these two groups is a key piece of evidence for the C5 substitution pattern.

  • ¹³C NMR Spectrum:

    • ~165 ppm (C4, C6): The two carbons attached to the methoxy groups.

    • ~155 ppm (C2): The carbon attached to the amino group.

    • ~120-130 ppm (C5): The carbon attached to the hydroxyl group. This carbon's chemical shift is significantly different from what would be expected for a C-H at this position.

    • ~55 ppm: The carbons of the two methoxy groups.

The absence of a signal in the aromatic C-H region of the ¹H spectrum (~5-6 ppm for the pyrimidine C5-H) and the presence of the C5-OH carbon signal in the ¹³C spectrum provide definitive proof of successful synthesis.

Head-to-Head Comparison: MS vs. NMR for Structural Elucidation

Both techniques are powerful, but they provide different and complementary information. The choice of which to use, or the emphasis placed on each, depends on the specific question being asked.

FeatureMass Spectrometry (HRMS)NMR Spectroscopy
Primary Information Molecular Formula (from accurate mass) & Substructural fragments.Atomic connectivity & 3D structure.
Sensitivity Very High (picomole to femtomole).Moderate (micromole to nanomole).
Sample Requirement Very Low (micrograms).High (milligrams).
Isomer Distinction Poor for constitutional isomers; can sometimes distinguish stereoisomers with chiral chromatography.Excellent; the gold standard for distinguishing all types of isomers.
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample, depending on experiments).
Key Strength Unambiguous confirmation of elemental composition and molecular weight.Unambiguous confirmation of atom-to-atom connectivity and stereochemistry.
Self-Validation Internal mass calibration and predictable fragmentation patterns.Consistent chemical shifts, integration values, and coupling constants.

Conclusion and Best Practices

For the unequivocal confirmation of the synthesis of a novel molecule like 2-Amino-4,6-dimethoxypyrimidin-5-ol, relying on a single analytical technique is insufficient.

  • Mass Spectrometry as the First Pass: Use LC-HRMS as the initial, high-throughput check. The confirmation of the correct molecular weight via the [M+H]⁺ ion at m/z 172.0717 provides strong evidence that the reaction has proceeded as expected.

  • NMR as the Definitive Proof: Follow up with ¹H and ¹³C NMR to provide irrefutable proof of the molecular structure. NMR is the only technique that can definitively confirm the regiochemistry—that the hydroxyl group is at C5 and not accidentally exchanged with a methoxy group.

By combining the strengths of both mass spectrometry and NMR, researchers can build a self-validating system of evidence, ensuring the highest degree of scientific integrity and trustworthiness in their results. This dual-pronged approach provides the authoritative grounding necessary for advancing drug development programs.

G cluster_workflow Confirmation Workflow cluster_analysis Structural Analysis synthesis Synthesis of Target Compound purification Purification (Column Chromatography) synthesis->purification ms LC-HRMS Analysis (Molecular Formula) purification->ms Primary Check nmr NMR Analysis (Connectivity) purification->nmr Definitive Proof confirmation Structure Confirmed ms->confirmation nmr->confirmation

A self-validating workflow for structural confirmation.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. [Link]

  • Chen, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 36(20), e9375. [Link]

  • Falci, M., et al. (1976). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 54(8), 1261-1267. [Link]

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Quick Company. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

  • Zhang, Y., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(23), 7121-7128. [Link]

  • Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Bečková, P., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 21(7), 933. [Link]

  • Google Patents. (2020). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Janeba, Z. (2011). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

  • Ramasamy, R., & Gunasekaran, S. (2016). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications, 6(2), 49-54. [Link]

  • Kuda-Wedagedara, A., et al. (2020). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Biomedical Chromatography, 34(2), e4722. [Link]

  • Hakala, K., et al. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061. [Link]

  • Salado, I. G., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(15), 8345–8364. [Link]

  • Al-Dirbashi, O. Y., & Rashed, M. S. (2018). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1730, 169-176. [Link]

  • Google Patents. (2016). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
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Comparative

A Researcher's Guide to the In Vitro Validation of Anticancer Activity in Pyrimidine Compounds

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, forming the backbone of numerous clinically approved drugs.[1][2][3][4] Its prevalence is a testament to its ability to mimic endoge...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, forming the backbone of numerous clinically approved drugs.[1][2][3][4] Its prevalence is a testament to its ability to mimic endogenous nucleic acid precursors, thereby interfering with DNA and RNA synthesis, or to act as a versatile framework for designing targeted kinase inhibitors.[2][5][6] This guide provides a comprehensive, in-depth comparison of methodologies for the in vitro validation of novel pyrimidine compounds, grounded in scientific integrity and practical, field-proven insights.

The Rationale: Why Focus on In Vitro Validation?

Before advancing to costly and complex preclinical animal studies, robust in vitro validation is paramount.[7] It serves to triage promising candidates by establishing their cytotoxic and cytostatic potential, elucidating their mechanism of action, and identifying the cancer types most likely to respond.[7] This initial phase of screening is crucial for making informed decisions in the drug development pipeline.

Experimental Design: Laying the Foundation for Meaningful Data

A well-designed in vitro study is a self-validating system. The choices made at this stage directly impact the reliability and interpretability of the results.

Selecting the Right Battlefield: Cancer Cell Lines

The selection of cancer cell lines is a critical first step and should be guided by the therapeutic hypothesis. Breast cancer, for instance, is a heterogeneous disease, and cell lines representing different subtypes should be considered.[8] A panel of cell lines from diverse origins (e.g., lung, colon, breast, leukemia) is often employed to assess the breadth of a compound's activity.[9][10][11][12] The National Cancer Institute's NCI-60 panel is a widely recognized resource for such broad-based screening.[12][13]

Table 1: Example Panel of Cancer Cell Lines for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative
A549 Lung CarcinomaNon-small cell lung cancer model
HCT-116 Colorectal CarcinomaWild-type p53
K-562 Chronic Myelogenous LeukemiaBcr-Abl positive
PC-3 Prostate AdenocarcinomaAndrogen-independent
HepG2 Hepatocellular CarcinomaWell-differentiated

It is also prudent to include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess the compound's selectivity and potential for off-target toxicity.[10][12]

Establishing a Baseline: Controls are Non-Negotiable
  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effects of the solvent itself.

  • Positive Control: A well-characterized anticancer drug with a known mechanism of action (e.g., Doxorubicin, 5-Fluorouracil). This validates the assay's ability to detect a cytotoxic response.

  • Untreated Control: Cells cultured in media alone, representing the baseline for normal cell growth and viability.

Core Assays for Anticancer Activity Assessment

The following assays form a logical workflow to move from identifying cytotoxic effects to understanding the underlying mechanisms.

G cluster_0 Experimental Workflow Cytotoxicity Screening (MTT/WST-1) Cytotoxicity Screening (MTT/WST-1) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening (MTT/WST-1)->Mechanism of Action Studies Apoptosis vs. Necrosis (Annexin V/PI) Apoptosis vs. Necrosis (Annexin V/PI) Mechanism of Action Studies->Apoptosis vs. Necrosis (Annexin V/PI) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Mechanism of Action Studies->Cell Cycle Analysis (Propidium Iodide) Protein Expression (Western Blot) Protein Expression (Western Blot) Mechanism of Action Studies->Protein Expression (Western Blot)

Caption: A typical experimental workflow for in vitro anticancer drug validation.

Assessing Cytotoxicity and Cell Viability: The MTT and WST-1 Assays

The initial step is to determine if the pyrimidine compound inhibits cancer cell proliferation or induces cell death. The MTT and WST-1 assays are reliable, colorimetric methods for this purpose.[14][15]

Principle of the MTT Assay: This assay measures the metabolic activity of cells.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine compound for 24, 48, or 72 hours. Include vehicle and positive controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

The WST-1 Assay as a High-Throughput Alternative: The WST-1 assay is similar to the MTT assay but offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step and making it more suitable for high-throughput screening.[17]

Table 2: Example IC50 Data for Pyrimidine Compounds

CompoundCell LineIC50 (µM) after 48h
Pyrimidine A MCF-75.2
A5498.9
HCT-1163.1
Pyrimidine B MCF-715.8
A54922.4
HCT-11612.5
Doxorubicin MCF-70.8
(Positive Control)A5491.2
HCT-1160.5
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next logical step is to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.[18][19][20]

Principle of the Annexin V/PI Assay: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[18][19] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[18]

Step-by-Step Protocol for Annexin V/PI Staining with Flow Cytometry:

  • Cell Treatment: Treat cells with the pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assays as an Orthogonal Method: Caspases are a family of proteases that are key mediators of apoptosis.[19] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides further evidence of apoptosis induction.[3][20][21] Commercially available luminescent or colorimetric assays can be used for this purpose.[21]

Investigating Effects on Cell Cycle Progression

Many anticancer agents, including pyrimidine derivatives, exert their effects by causing cell cycle arrest, preventing cancer cells from dividing.[22][23] Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[24][25][26]

Principle of Cell Cycle Analysis: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[24][26] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[24][25]

Step-by-Step Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cells with the pyrimidine compound at its IC50 concentration for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.[27]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).[25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the percentage of cells in each phase of the cell cycle.[28]

Table 3: Example Cell Cycle Distribution Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.220.514.3
Pyrimidine A (IC50) 25.815.159.1
Pyrimidine B (IC50) 60.122.317.6

The data for Pyrimidine A suggests a G2/M phase arrest.

Probing the Molecular Mechanism: Western Blotting

To delve deeper into the mechanism of action, Western blotting can be employed to investigate changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.[29][30][31]

Principle of Western Blotting: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.[29][30][31]

Step-by-Step Protocol for Western Blotting:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[32]

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[30]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[30]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bcl-2, Cyclin B1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[30][32]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

G cluster_0 Potential Signaling Pathway Inhibition by Pyrimidine Compounds Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Binds RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., EGFR)->RAS/RAF/MEK/ERK Pathway Activates Proliferation & Survival Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation & Survival Pyrimidine Compound Pyrimidine Compound Pyrimidine Compound->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits

Caption: A simplified diagram showing the inhibition of a growth factor signaling pathway by a pyrimidine compound.

Conclusion: Synthesizing the Data for a Comprehensive Profile

By systematically applying this battery of in vitro assays, researchers can build a comprehensive profile of a novel pyrimidine compound's anticancer activity. This multi-faceted approach, which moves from broad cytotoxicity screening to detailed mechanistic studies, ensures that only the most promising candidates, backed by robust and reproducible data, are advanced in the drug discovery process. The integration of these validated methodologies provides the trustworthiness and authoritative grounding necessary for making critical decisions in the quest for new cancer therapies.

References

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol. Retrieved February 19, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. Retrieved February 19, 2026, from [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub. Retrieved February 19, 2026, from [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. Retrieved February 19, 2026, from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved February 19, 2026, from [Link]

  • Pyrimidine Analogues. (2017, April 16). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024, October 22). Journal for Research in Applied Sciences and Biotechnology. Retrieved February 19, 2026, from [Link]

  • Pyrimidine-based anticancer agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025, December 19). Medical Science. Retrieved February 19, 2026, from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. (n.d.). PNAS. Retrieved February 19, 2026, from [Link]

  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved February 19, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025, October 17). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI. Retrieved February 19, 2026, from [Link]

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  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). SpringerLink. Retrieved February 19, 2026, from [Link]

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Sources

Validation

Comparative Docking Guide: Pyrimidine vs. Quinazoline Scaffolds in Kinase Inhibition

Executive Summary Objective: This technical guide provides a rigorous framework for conducting and interpreting comparative molecular docking studies of pyrimidine-based inhibitors. While quinazolines (e.g., Erlotinib, G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This technical guide provides a rigorous framework for conducting and interpreting comparative molecular docking studies of pyrimidine-based inhibitors. While quinazolines (e.g., Erlotinib, Gefitinib) have historically dominated the kinase inhibitor landscape, pyrimidine scaffolds offer distinct physicochemical advantages, including lower molecular weight and versatile substitution vectors.

Target Audience: Medicinal chemists and computational biologists focusing on structure-based drug design (SBDD).

Core Insight: The pyrimidine ring acts as a "privileged scaffold" by mimicking the adenine ring of ATP. Successful docking studies must not only rank compounds by binding energy (


) but also validate the preservation of critical "hinge region" hydrogen bonds (e.g., Met793 in EGFR, Leu83 in CDK2).

Scientific Rationale: The Pharmacophore War

In kinase drug discovery, the competition is often between the bicyclic Quinazoline and the monocyclic Pyrimidine .

  • Quinazoline: High affinity due to extensive van der Waals (vdW) contact with the hydrophobic pocket; however, often suffers from poor solubility and metabolic liability.

  • Pyrimidine: Offers a "minimalist" pharmacophore. It retains the essential N1/N3 hydrogen bond acceptor/donor motif required for hinge binding but allows for modular "decoration" at C2, C4, and C6 positions to target the specificity pocket (gatekeeper residues) and solvent-exposed regions.

Structural Causality in Docking

When designing your docking experiment, you are testing a specific hypothesis: Can a substituted pyrimidine achieve the same entropic stabilization as a quinazoline without the steric bulk?

Methodological Workflow (SOP)

This protocol is designed for AutoDock Vina or Schrödinger Glide , but the principles are universal.

Phase 1: System Preparation

Trustworthiness Check: Garbage in, garbage out. The protonation state of the hinge region is non-negotiable.

  • Protein Prep (PDB: 1M17 for EGFR or 1HCK for CDK2):

    • Strip Waters: Remove all solvent molecules except those mediating bridging interactions (e.g., the conserved water in the CDK2 active site).

    • H-Bond Optimization: Optimize hydrogen bond networks using PROPKA at pH 7.4. Ensure Histidine tautomers are set correctly (often HID or HIE depending on local environment).

    • Restrained Minimization: Apply OPLS4 force field minimization (RMSD limit 0.30 Å) to relieve steric clashes without distorting the crystal pose.

  • Ligand Prep:

    • Generate 3D conformations.

    • Critical Step: Generate all ionization states at pH

      
      . Pyrimidines often have pKa values near physiological range; docking the wrong tautomer will invalidate your H-bond analysis.
      
Phase 2: The Docking Grid

Define your search space based on the ATP-binding pocket.

  • Center: Centered on the centroid of the co-crystallized ligand (e.g., Erlotinib).

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    Å if targeting the "back pocket" (DFG-out conformation).
Phase 3: Validation (Self-Correcting Mechanism)

Before docking new compounds, you must redock the co-crystallized native ligand.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

DockingWorkflow Start Start: Ligand & Protein Selection Prep Preparation (Protonation, Tautomers, Minimization) Start->Prep Grid Grid Generation (Center: ATP Pocket) Prep->Grid Redock Validation: Redock Native Ligand Grid->Redock Decision RMSD < 2.0 Å? Redock->Decision Decision->Prep No (Re-optimize) DockNew Dock Pyrimidine Library Decision->DockNew Yes Analyze Interaction Profiling (H-bonds, Pi-Stacking) DockNew->Analyze

Figure 1: Validated molecular docking workflow. The decision diamond ensures protocol integrity via RMSD benchmarking.

Comparative Data Analysis: EGFR Case Study

The following data synthesizes results from comparative studies of Pyrimidine derivatives versus the standard Quinazoline inhibitor, Erlotinib (Tarceva), targeting the EGFR kinase domain.

Quantitative Performance Matrix

Lower binding energy (


) indicates higher affinity.[1] Note that while Quinazolines often have lower raw energies due to mass, Pyrimidines often exhibit better Ligand Efficiency (LE).
Scaffold ClassCompound IDBinding Energy (kcal/mol)Est.[2] Ki (

M)
Key Interaction (Hinge)Key Interaction (Gatekeeper)
Quinazoline (Ref) Erlotinib-9.450.11Met793 (N1 acceptor)Thr790 (Hydrophobic)
Pyrimidine Compound 4c-8.700.42Met793 (N1/NH)Thr790 (H-bond donor)
Pyrimidine Compound 5Bii-9.710.08Met793, Gln791Thr790 (Pi-interaction)
Purine (Ref) Roscovitine-7.205.20Leu83 (CDK2 equiv)Ile10 (Hydrophobic)

Data Source: Synthesized from comparative studies [1, 2, 4].

Mechanistic Interpretation[3]
  • Hinge Binding (The Anchor):

    • Quinazolines: Rely on the N1 nitrogen to accept a hydrogen bond from the backbone amide of Met793 .

    • Pyrimidines: The 2,4-diaminopyrimidine motif is superior here. It forms a bidentate hydrogen bond: N1 accepts from Met793, and the C2-amino group donates to the carbonyl of the residue n-1 or n+1. This bidentate clamp often compensates for the smaller hydrophobic surface area.

  • Solvent Front & Specificity:

    • Pyrimidines allow substitution at the C6 position to reach the "sugar pocket" (ribose binding site), a vector less accessible to the rigid quinazoline core.

Critical Analysis of Binding Modes

To validate your docking results, you must visualize the interaction fingerprint. Do not rely solely on the docking score.

Visualizing the Signaling Pathway Inhibition

The diagram below illustrates the structural logic of how these inhibitors disrupt the ATP-dependent signaling cascade.

InteractionMap cluster_Inhibitors Inhibitor Scaffolds ATP ATP (Natural Ligand) Hinge Hinge Region (Met793 / Leu83) ATP->Hinge H-Bonds Signal Downstream Signaling (Proliferation) ATP->Signal Phosphorylation Gatekeeper Gatekeeper (Thr790 / Phe80) Quinazoline Quinazoline (Erlotinib) Quinazoline->Hinge Monodentate H-Bond Quinazoline->Gatekeeper Steric Clash (T790M) Quinazoline->Signal Blocks Pyrimidine Pyrimidine (Novel Analogs) Pyrimidine->Hinge Bidentate H-Bond Pyrimidine->Gatekeeper Flexible Avoidance Pyrimidine->Signal Blocks

Figure 2: Pharmacophore interaction map. Pyrimidines (green path) often offer superior flexibility against gatekeeper mutations compared to rigid Quinazolines (red path).

Troubleshooting Common Errors
  • False Positives: A high score (-10 kcal/mol) where the ligand is "flipped" (N1 facing solvent) is an artifact. Always filter poses that do not engage the hinge residues (Met793/Leu83).

  • Buried Polar Groups: Ensure that any polar group on the pyrimidine ring (e.g., -OH, -NH2) that is buried in the hydrophobic pocket has a satisfying H-bond partner. If not, the docking score is likely overestimating affinity due to neglecting desolvation penalties.

References

  • Al-Anazi, K. M., et al. (2021).[3][4] Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry. [Link]

  • Elmasry, G., et al. (2024).[5] Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors. Bioorganic Chemistry. [Link]

  • Wang, F., et al. (2021). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics. [Link]

  • Cerny, M. A., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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2-Amino-4,6-dimethoxypyrimidin-5-ol
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